molecular formula C27H22F6NNaO6S B606698 Cintirorgon sodium CAS No. 2055538-47-9

Cintirorgon sodium

カタログ番号: B606698
CAS番号: 2055538-47-9
分子量: 625.5 g/mol
InChIキー: NWMACPZNQFABGF-BDQAORGHSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cintirorgon sodium (LYC-55716) is a novel, first-in-class, potent, and orally bioavailable synthetic small-molecule agonist of the nuclear receptor transcription factor Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ). This compound is intended for research use only and is not for human consumption. As an immune modulator, this compound works by selectively binding to RORγ, forming a receptor complex that translocates to the nucleus and binds to ROR response elements (ROREs). This mechanism reprograms gene expression in RORγ-expressing T lymphocytes, leading to enhanced function, proliferation, and survival of type 17 T cells, including T-helper 17 (Th17) and T-cytotoxic 17 (Tc17) cells. Concurrently, it decreases immunosuppressive mechanisms and reduces the proliferation of regulatory T cells (Tregs), thereby abrogating tumor-induced immunosuppression. The net effect is the induction of a robust T-cell-mediated immune response against cancer cells. In preclinical studies, this compound demonstrated significant inhibition of tumor growth in mouse models of colorectal adenocarcinoma (MC38) and breast cancer (4T1). A Phase 1 open-label clinical study in patients with relapsed/refractory metastatic cancer established the safety and tolerability of this compound, with preliminary evidence of antitumor activity, including confirmed partial responses in patients with non-small cell lung cancer and sarcomatoid breast cancer. Its oral bioavailability offers a distinct advantage over many injectable immuno-oncology therapeutics, making it a valuable tool for investigating novel cancer immunotherapy approaches.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMACPZNQFABGF-BDQAORGHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F6NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055538-47-9
Record name Cintirorgon sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055538479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cintirorgon sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S6P87405
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cintirorgon Sodium (LYC-55716): A Technical Guide to the Mechanism of Action in T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cintirorgon sodium (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule that acts as a selective agonist for the Retinoic Acid-related Orphan Receptor gamma (RORγ).[1][2][3] As a nuclear receptor transcription factor, RORγ is a master regulator of Type 17 T cells, including T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[4][5] By selectively binding to and activating RORγ, cintirorgon modulates gene expression in these T cell subsets to enhance their anti-tumor effector functions. This mechanism involves a dual approach of augmenting pro-inflammatory responses while simultaneously dismantling immunosuppressive features within the tumor microenvironment. Preclinical and clinical data indicate that this targeted engagement of the RORγ pathway leads to increased cytokine production, enhanced T cell-mediated cytotoxicity, and potential synergies with other immunotherapies, establishing cintirorgon as a promising agent in the field of immuno-oncology.

Core Mechanism of Action: RORγ Agonism in T Cells

The primary mechanism of action of this compound is its function as a potent and selective agonist of the RORγ nuclear receptor. The subsequent effects on T cells are a direct result of the transcriptional changes induced by this interaction.

The process unfolds as follows:

  • Binding and Activation: this compound enters the T cell and binds to the ligand-binding domain of the RORγ protein.

  • Nuclear Translocation: This binding event induces a conformational change in the RORγ receptor, leading to the formation of a receptor-agonist complex that translocates into the nucleus.

  • DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of RORγ target genes.

  • Transcriptional Modulation: The binding to ROREs initiates the recruitment of co-activator proteins, leading to the modulation of gene transcription. This results in a multi-faceted enhancement of Type 17 T cell (Th17 and Tc17) function, proliferation, and survival.

The key outcomes of this RORγ-mediated transcriptional reprogramming in T cells include:

  • Enhanced Effector Function: Increased production of key pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and GM-CSF.

  • Increased Cytotoxicity: Augmentation of the direct tumor-killing capacity of Tc17 cells.

  • Reduced Immunosuppression: Downregulation of co-inhibitory receptors on T cells, including PD-1, TIM-3, and TIGIT, and a reduction in the formation and function of immunosuppressive regulatory T cells (Tregs).

  • Improved Survival and Persistence: Promotion of T cell survival, which is critical for a sustained anti-tumor response.

Signaling Pathway Diagram

RORg_Signaling This compound MOA in T Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outputs Cellular Outcomes cluster_transport This compound MOA in T Cells Cintirorgon Cintirorgon Sodium RORg_inactive RORγ (Inactive) Cintirorgon->RORg_inactive Binds RORg_active Cintirorgon-RORγ Complex (Active) RORg_inactive->RORg_active Activates RORE ROR Response Element (RORE) on DNA RORg_active->RORE Binds to RORg_active_nucleus Nuclear Translocation RORg_active->RORg_active_nucleus Transcription Modulation of Gene Transcription RORE->Transcription Initiates Cytokines ↑ IL-17A, IL-17F, IL-22 (Cytokine Production) Transcription->Cytokines Cytotoxicity ↑ Tc17 Cytotoxicity Transcription->Cytotoxicity Survival ↑ T Cell Survival & Proliferation Transcription->Survival Suppression ↓ PD-1, TIGIT, etc. ↓ Treg Function Transcription->Suppression RORg_active_nucleus->RORE

Caption: Cintirorgon activates the RORγ pathway, leading to gene transcription and enhanced T cell function.

Quantitative Data

Preclinical studies on cintirorgon and its close structural analogs have quantified their effects on RORγ activity and subsequent T cell responses.

Table 1: In Vitro Activity of RORγ Agonists

Compound Assay Type Target EC50 / Activity Metric Source
LYC-55716 RORγ Agonist Activity Human RORγ Potent Agonist
LYC-53772 Th17 Cytokine Production Murine T cells p < 0.007 vs. Vehicle
LYC-53772 Tc17 Cytokine Production Murine T cells p < 0.03 vs. Vehicle
LYC-54143 Cytotoxicity Assay OT-I Tc17 cells p < 0.006 vs. Vehicle

| LYC-54143 | Human T Cell Cytokines | Human PBMCs | p < 0.03 (IL-17A/F, IL-22) | |

Table 2: Effects of RORγ Agonists on T Cell Phenotype and Function

Compound Effect Measured Cell Type Result Source
LYC-54143 PD-1 Expression Murine Th17 & Tc17 cells Significant Reduction
LYC-54143 TIGIT Expression Murine Th17 & Tc17 cells Significant Reduction
LYC-53772 Treg Differentiation (% FOXP3+) Murine T cells Significant Decrease (p=1.6x10⁻⁷)

| LYC-54143 | T Cell Survival (% Dead Cells) | Murine Type 17 T cells | Significant Decrease (p=0.0001) | |

Note: Specific EC50 values for cintirorgon (LYC-55716) are detailed in specialized medicinal chemistry literature. The data from analogs LYC-53772 and LYC-54143 are presented to illustrate the quantitative effects of this class of RORγ agonists on T cell biology.

Experimental Protocols

The following protocols are synthesized from methodologies described in preclinical and clinical studies of RORγ agonists.

Protocol 3.1: In Vitro T Cell Differentiation and Activation

This protocol outlines the procedure for differentiating naïve T cells into Th17/Tc17 phenotypes and activating them with a RORγ agonist.

Workflow Diagram

T_Cell_Differentiation_Workflow T Cell Differentiation & Activation Workflow start Isolate Naïve CD4+ or CD8+ T Cells from PBMCs/Spleen plate_coating Coat 24-well plate with anti-CD3 & anti-CD28 antibodies start->plate_coating cell_seeding Seed T cells into coated wells with Type 17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23) plate_coating->cell_seeding treatment Add this compound (or Vehicle Control) to cultures cell_seeding->treatment incubation Incubate for 4-5 days at 37°C, 5% CO2 treatment->incubation analysis Analyze Cells for: - Cytokine Production (ELISA/Flow) - Phenotype (Flow Cytometry) - Gene Expression (qPCR) incubation->analysis

Caption: Workflow for in vitro differentiation and treatment of T cells with cintirorgon.

Methodology:

  • T Cell Isolation: Isolate naïve CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) kits.

  • Plate Coating: Coat a 24-well tissue culture plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in sterile PBS overnight at 4°C.

  • Cell Culture: Wash the coated plate with PBS. Seed the isolated T cells at a density of 1 x 10⁶ cells/mL in complete RPMI medium.

  • Differentiation: To induce Type 17 differentiation, supplement the medium with a cytokine cocktail (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4).

  • Treatment: Add this compound (e.g., at concentrations ranging from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Analysis: Harvest cells and supernatants for downstream analysis as described below.

Protocol 3.2: Cytokine Production Analysis (ELISA)

This protocol measures the concentration of secreted cytokines (e.g., IL-17A) in the cell culture supernatant.

Methodology:

  • Sample Collection: Centrifuge the T cell cultures from Protocol 3.1 and collect the supernatant.

  • ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-17A) overnight at 4°C.

  • Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20) and block with Assay Diluent (PBS with 10% FBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate. Add TMB substrate solution and incubate until a color change is observed.

  • Reaction Stop & Reading: Stop the reaction with 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Protocol 3.3: T Cell Cytotoxicity Assay

This protocol assesses the ability of cintirorgon-treated Tc17 cells to kill target tumor cells.

Methodology:

  • Effector Cell Generation: Generate Tc17 cells from naïve CD8+ T cells as described in Protocol 3.1, treating with either cintirorgon or a vehicle control.

  • Target Cell Labeling: Label target tumor cells (e.g., a cancer cell line expressing a relevant antigen) with a fluorescent dye such as Calcein-AM or with ⁵¹Cr.

  • Co-culture: Co-culture the cintirorgon-treated effector Tc17 cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 20:1) in a 96-well plate.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Lysis Measurement:

    • For Calcein-AM: Measure the fluorescence remaining in the wells. Cell lysis results in a loss of fluorescence.

    • For ⁵¹Cr: Centrifuge the plate and measure the radioactivity released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Spontaneous Release: Target cells with media only.

    • Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).

Relationship to Akt/Stat3 Signaling

The direct role of the Akt/Stat3 signaling pathway as a downstream effector of cintirorgon's action in T cells is not yet firmly established in the available scientific literature. While Akt and STAT3 are known to be crucial for T cell differentiation and function, direct evidence linking RORγ agonism by cintirorgon to the phosphorylation and activation of Akt or STAT3 in Th17 or Tc17 cells is limited. One study has suggested that a RORγt agonist in combination with IFN-α can activate the Akt/Stat3 pathway in the context of hepatocellular carcinoma, but this was not demonstrated specifically in T cells. Further research is required to elucidate any potential crosstalk between the RORγ and Akt/Stat3 pathways in the T cell-specific mechanism of cintirorgon.

References

The Role of Cintirorgon Sodium in Th17/Tc17 Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cintirorgon sodium (LYC-55716) is a potent and selective oral agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor governing the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, key players in pro-inflammatory immune responses. By activating RORγt, this compound enhances the differentiation, proliferation, and effector functions of Th17 and Tc17 cells. This targeted immunomodulatory activity has positioned this compound as a promising therapeutic candidate, particularly in the field of immuno-oncology, where augmenting anti-tumor T-cell responses is a primary goal. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on Th17/Tc17 differentiation, and relevant experimental data and protocols.

Introduction to this compound and the RORγt Pathway

This compound is a synthetic, orally bioavailable small molecule that acts as an agonist for RORγt.[1] RORγt is a nuclear receptor predominantly expressed in immune cells and is indispensable for the development of Th17 and Tc17 cells.[1] These T-cell subsets are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F), IL-22, and GM-CSF.[2]

The RORγt signaling pathway is a critical checkpoint in the adaptive immune system. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to their transcription. This process is central to the lineage commitment and effector functions of Th17 and Tc17 cells. Dysregulation of the RORγt/Th17 axis has been implicated in the pathogenesis of various autoimmune diseases. Conversely, enhancing the activity of this pathway is being explored as a strategy to boost anti-tumor immunity.

Mechanism of Action: this compound-Mediated RORγt Activation

This compound exerts its effects by directly binding to the ligand-binding domain of the RORγt protein. This binding event stabilizes an active conformation of the receptor, promoting the recruitment of coactivator proteins and initiating the transcription of RORγt target genes.

The signaling cascade initiated by this compound can be summarized as follows:

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Effects Cintirorgon_sodium This compound RORgt_inactive Inactive RORγt Cintirorgon_sodium->RORgt_inactive Binds to RORgt_active Active RORγt-Cintirorgon Complex RORgt_inactive->RORgt_active Conformational Change RORE ROR Response Element (RORE) RORgt_active->RORE Translocates and Binds Target_Genes Target Gene Transcription (IL17A, IL17F, IL22, etc.) RORE->Target_Genes Initiates Th17_Tc17_Diff Enhanced Th17/Tc17 Differentiation & Proliferation Target_Genes->Th17_Tc17_Diff Cytokine_Prod Increased Cytokine Production (IL-17A, IL-17F, IL-22) Target_Genes->Cytokine_Prod Effector_Func Augmented Effector Function (e.g., Cytotoxicity) Th17_Tc17_Diff->Effector_Func

Caption: Signaling pathway of this compound in T cells.

This targeted activation leads to a cascade of downstream events, including the enhanced differentiation of naive T cells into the Th17 and Tc17 lineages and the amplification of their effector functions.

Quantitative Data on the Effects of this compound

Preclinical studies have provided quantitative data on the efficacy of this compound in modulating Th17 and Tc17 cell responses.

Table 1: In Vitro Efficacy of this compound (LYC-55716) on Th17 Cells

ParameterCell TypeValueReference
EC50 for IL-17A Secretion Murine Th17 cells44.49 nM

Table 2: Effect of RORγt Agonists on Th17 and Tc17 Differentiation

CompoundConcentrationCell TypeIncrease in IL-17A+ Cells (vs. Vehicle)Reference
LYC-55716Not SpecifiedMurine CD4+ T cells (Th17)Significant Increase
RORγt Agonist 8-074Not SpecifiedMurine CD4+ T cells (Th17)from 12.1% to 24.0%
LYC-55716Not SpecifiedMurine CD8+ T cells (Tc17)Significant Increase
RORγt Agonist 8-074Not SpecifiedMurine CD8+ T cells (Tc17)from 22.9% to 50.4%

Table 3: Effect of RORγt Agonists on Cytokine mRNA Expression in Th17 Cells

CompoundTarget GeneEffectReference
LYC-55716IL-17AUpregulation
LYC-55716IL-17FUpregulation
LYC-55716IL-22Upregulation
LYC-55716RORγtUpregulation

Experimental Protocols

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the effect of this compound.

cluster_0 Cell Isolation and Culture cluster_1 Th17 Polarization cluster_2 Incubation and Analysis Isolate_T_cells Isolate naive CD4+ T cells Culture_T_cells Culture with anti-CD3/CD28 beads Isolate_T_cells->Culture_T_cells Add_Cytokines Add Th17 polarizing cytokines (e.g., TGF-β, IL-6) Culture_T_cells->Add_Cytokines Add_Cintirorgon Add this compound (or vehicle control) Culture_T_cells->Add_Cintirorgon Incubate Incubate for 3-5 days Add_Cytokines->Incubate Add_Cintirorgon->Incubate Analyze Analyze Th17 differentiation (Flow Cytometry for IL-17A+) Incubate->Analyze

Caption: Workflow for in vitro Th17 differentiation assay.

Methodology:

  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-Cell Activation: Plate the isolated T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.

  • Th17 Polarization Cocktail: Add a cocktail of cytokines to drive Th17 differentiation. A typical combination includes TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

  • Treatment with this compound: Add this compound at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Analysis of Th17 Differentiation:

    • Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, fix and permeabilize the cells, and stain for intracellular IL-17A using a fluorescently labeled antibody.

    • Flow Cytometry: Analyze the percentage of IL-17A-producing CD4+ T cells using a flow cytometer.

Tc17 Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic potential of Tc17 cells differentiated in the presence of this compound.

cluster_0 Effector Cell Preparation cluster_1 Target Cell Preparation cluster_2 Co-culture and Analysis Differentiate_Tc17 Differentiate Tc17 cells (with this compound or vehicle) Co_culture Co-culture Tc17 and target cells (at various Effector:Target ratios) Differentiate_Tc17->Co_culture Label_Targets Label target tumor cells (e.g., with Calcein-AM or 51Cr) Label_Targets->Co_culture Measure_Lysis Measure target cell lysis (e.g., fluorescence or radioactivity release) Co_culture->Measure_Lysis

Caption: Workflow for Tc17 cytotoxicity assay.

Methodology:

  • Generation of Tc17 Effector Cells: Differentiate naive CD8+ T cells into Tc17 cells as described in the Th17 differentiation protocol, with the addition of this compound or vehicle.

  • Target Cell Preparation: Label target cancer cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: Co-culture the differentiated Tc17 effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the co-culture for 4-18 hours.

  • Measurement of Cytotoxicity:

    • For Calcein-AM: Measure the fluorescence remaining in the viable target cells. A decrease in fluorescence indicates cell lysis.

    • For 51Cr Release: Collect the supernatant and measure the amount of released 51Cr using a gamma counter.

  • Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.

Conclusion and Future Directions

This compound is a first-in-class RORγt agonist with the potential to significantly impact cancer immunotherapy by augmenting the activity of Th17 and Tc17 cells. The available data demonstrates its ability to enhance the differentiation and effector functions of these key anti-tumor T-cell subsets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunomodulatory agents such as checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further explore the immunological effects of this promising compound.

References

In-Depth Technical Guide: Cintirorgon Sodium and its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). As a nuclear receptor transcription factor, RORγ is a critical regulator of immune cell differentiation and function, particularly of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. This guide provides a comprehensive technical overview of this compound's mechanism of action and its multifaceted effects on the tumor microenvironment (TME). By selectively activating RORγ, this compound remodels the TME from an immunosuppressive to an immune-active state, thereby promoting anti-tumor immunity. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways.

Core Mechanism of Action

This compound selectively binds to the ligand-binding domain of the RORγ nuclear receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The primary targets of this compound are RORγ-expressing immune cells within the TME, most notably Th17 and Tc17 cells.

The activation of RORγ by this compound results in a dual mechanism of action to enhance anti-tumor immunity:

  • Enhancement of Type 17 T-cell Effector Function: RORγ activation promotes the differentiation, survival, and pro-inflammatory function of Th17 and Tc17 cells. This leads to increased production of key effector cytokines and chemokines, as well as enhanced expression of co-stimulatory molecules.

  • Abrogation of Immunosuppression: this compound curtails the formation and function of immunosuppressive regulatory T cells (Tregs) within the TME. Furthermore, it downregulates the expression of co-inhibitory receptors on T cells, thereby overcoming key mechanisms of tumor-induced immune evasion.

Data Presentation: Quantitative Effects on the Tumor Microenvironment

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and related RORγ agonists on key components of the tumor microenvironment.

Table 1: Effect of RORγ Agonist on T-cell Cytokine Production

CytokineTreatment GroupFold Increase vs. VehicleReference
IL-17ARORγ Agonist-treated Th17 cellsSignificant Increase[1]
IL-17FRORγ Agonist-treated Th17 cellsSignificant Increase[1]
IL-22RORγ Agonist-treated Th17 cellsSignificant Increase[1]
GM-CSFRORγ Agonist-treated Th17 cellsSignificant Increase[2]
IFN-γRORγ Agonist-treated Th17 cellsNo Significant Change[1]

Table 2: Modulation of T-cell Surface Receptors by RORγ Agonists

ReceptorT-cell TypeEffect of RORγ AgonistReference
PD-1Tumor-reactive lymphocytesDecreased Expression
TIGITTumor-reactive lymphocytesDecreased Expression
CD137Type 17 T cellsAugmented Expression
CD226Type 17 T cellsAugmented Expression

Table 3: Impact of RORγ Agonist on Regulatory T cells (Tregs)

ParameterEffect of RORγ AgonistReference
Treg FormationCurtailed

Table 4: In Vivo Anti-Tumor Efficacy of a RORγ Agonist (LYC-54143) in Combination with Checkpoint Inhibitors in Syngeneic Mouse Models

Tumor ModelTreatmentTumor Growth Inhibition (%)Reference
Syngeneic Model 1RORγ Agonist + anti-PD1Superior to single agents
Syngeneic Model 2RORγ Agonist + anti-PD1Superior to single agents
Syngeneic Model 3RORγ Agonist + anti-PD1Superior to single agents
Syngeneic Model 4RORγ Agonist + anti-CTLA4Superior to single agents
Syngeneic Model 5RORγ Agonist + anti-CTLA4Superior to single agents
Syngeneic Model 6RORγ Agonist + anti-CTLA4Superior to single agents

Note: Specific percentage of tumor growth inhibition was mentioned to be in a table in the referenced abstract, but the table was not accessible.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and other RORγ agonists.

Syngeneic Mouse Tumor Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of RORγ agonists alone or in combination with other immunotherapies.

  • Animal Models: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are used. The choice of strain depends on the origin of the tumor cell line to ensure genetic compatibility.

  • Tumor Cell Lines: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma, 4T1 breast cancer) are cultured under standard conditions. Cells are harvested during the logarithmic growth phase for implantation.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the flank or relevant organ of the mice.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is typically administered orally (p.o.) twice daily (b.i.d.). Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies) are administered intraperitoneally (i.p.) according to established protocols.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups. Survival studies are also conducted, with the endpoint being tumor-related morbidity or a predetermined tumor volume limit.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration and cytokine profiles using techniques such as flow cytometry and multiplex immunoassays.

In Vitro T-cell Differentiation and Function Assays
  • Objective: To assess the direct effects of RORγ agonists on T-cell differentiation and effector functions.

  • Cell Isolation: Naive CD4+ or CD8+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-cell Differentiation:

    • Th17 Polarization: Naive CD4+ T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies for T-cell receptor (TCR) stimulation, along with a cocktail of polarizing cytokines and antibodies, typically including IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4.

    • Tc17 Polarization: Naive CD8+ T cells are cultured with anti-CD3/CD28 stimulation in the presence of IL-6 and TGF-β.

  • Compound Treatment: this compound or vehicle control (e.g., DMSO) is added to the culture medium at various concentrations at the initiation of the culture.

  • Functional Analysis:

    • Cytokine Production: After a period of culture (e.g., 3-5 days), cell culture supernatants are collected and analyzed for cytokine concentrations (e.g., IL-17A, IL-17F, IL-22, IFN-γ) using ELISA or multiplex bead-based assays (e.g., Luminex).

    • Gene Expression: RNA is extracted from the cultured T cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of RORγt and other key transcription factors and cytokine genes.

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (after stimulation with PMA/Ionomycin and a protein transport inhibitor) and cell surface markers to determine the phenotype and frequency of different T-cell subsets.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Objective: To characterize and quantify the immune cell populations within the tumor microenvironment following treatment with this compound.

  • Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently conjugated antibodies against various cell surface and intracellular markers to identify different immune cell subsets. A typical panel might include antibodies against CD45 (pan-leukocyte marker), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), Foxp3 (Tregs), and various cytokine and checkpoint markers. A viability dye is included to exclude dead cells from the analysis.

  • Gating Strategy: A sequential gating strategy is employed to identify specific cell populations. For example, live, single cells are first gated, followed by gating on CD45+ leukocytes. Within the CD45+ population, T cells (CD3+) are identified, and then further subdivided into CD4+ and CD8+ populations. Tregs are identified as CD4+Foxp3+ cells.

  • Data Acquisition and Analysis: Data is acquired on a multi-color flow cytometer. The percentage and absolute number of each immune cell population within the tumor are then quantified using analysis software.

Mandatory Visualizations

Signaling Pathway of this compound

Cintirorgon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell T-cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cintirorgon Cintirorgon RORg_inactive RORγ (inactive) Cintirorgon->RORg_inactive Enters cell & binds RORg_active RORγ-Cintirorgon Complex (active) RORg_inactive->RORg_active Activation RORE ROR Response Element (RORE) on DNA RORg_active->RORE Translocates to nucleus & binds DNA Gene_Transcription Target Gene Transcription RORE->Gene_Transcription Th17_Tc17 ↑ Th17/Tc17 Differentiation & Effector Function Gene_Transcription->Th17_Tc17 Cytokines ↑ IL-17A, IL-17F, IL-22, GM-CSF Gene_Transcription->Cytokines Co_stim ↑ Co-stimulatory Receptors (e.g., CD137, CD226) Gene_Transcription->Co_stim Treg ↓ Treg Differentiation & Function Gene_Transcription->Treg Co_inhib ↓ Co-inhibitory Receptors (e.g., PD-1, TIGIT) Gene_Transcription->Co_inhib Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Th17_Tc17->Anti_Tumor_Immunity Cytokines->Anti_Tumor_Immunity Co_stim->Anti_Tumor_Immunity Treg->Anti_Tumor_Immunity Co_inhib->Anti_Tumor_Immunity

Caption: this compound signaling pathway in T cells.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis T_cell_isolation Isolate Naive T-cells T_cell_culture Polarize T-cells (Th17/Tc17) +/- Cintirorgon T_cell_isolation->T_cell_culture Functional_assays Functional Assays: - Cytokine measurement (ELISA) - Gene expression (qPCR) - Phenotyping (Flow Cytometry) T_cell_culture->Functional_assays Treatment Administer Cintirorgon +/- Other Immunotherapies Functional_assays->Treatment Inform In Vivo Dosing Tumor_implantation Implant Tumor Cells in Syngeneic Mice Tumor_implantation->Treatment Efficacy_monitoring Monitor Tumor Growth & Survival Treatment->Efficacy_monitoring Endpoint_analysis Endpoint Analysis: - Harvest Tumors & Spleens - TIL analysis (Flow Cytometry) - Cytokine profiling Efficacy_monitoring->Endpoint_analysis Data_synthesis Data Synthesis & Interpretation Endpoint_analysis->Data_synthesis

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of Cintirorgon's Effects on the TME

TME_Effects cluster_immune_activation Immune Activation cluster_immunosuppression_reversal Reversal of Immunosuppression Cintirorgon This compound Th17_activation ↑ Th17/Tc17 Activity Cintirorgon->Th17_activation Pro_inflammatory_cytokines ↑ Pro-inflammatory Cytokines Cintirorgon->Pro_inflammatory_cytokines Costimulatory_molecules ↑ Co-stimulatory Molecules Cintirorgon->Costimulatory_molecules Treg_inhibition ↓ Treg Function Cintirorgon->Treg_inhibition Checkpoint_inhibition ↓ Checkpoint Receptors Cintirorgon->Checkpoint_inhibition TME_Remodeling Tumor Microenvironment Remodeling Th17_activation->TME_Remodeling Pro_inflammatory_cytokines->TME_Remodeling Costimulatory_molecules->TME_Remodeling Treg_inhibition->TME_Remodeling Checkpoint_inhibition->TME_Remodeling Anti_Tumor_Response Enhanced Anti-Tumor Immune Response TME_Remodeling->Anti_Tumor_Response

Caption: Logical flow of cintirorgon's effects on the TME.

Conclusion

This compound represents a novel immuno-oncology agent with a distinct mechanism of action that favorably modulates the tumor microenvironment. By activating RORγ, it enhances the effector functions of pro-inflammatory T-cell subsets while simultaneously mitigating key immunosuppressive pathways. The preclinical data strongly support its potential as both a monotherapy and a combination partner for other immunotherapies, such as checkpoint inhibitors. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of RORγ agonists in oncology. Continued research and ongoing clinical trials will further elucidate the clinical utility of this compound in a variety of solid tumors.

References

Structural Biology of Ligand Binding to RORγ: A Framework for Understanding Cintirorgon Sodium Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific co-crystal structure of Cintirorgon sodium (LYC-55716) with the Retinoic Acid-Related Orphan Receptor γ (RORγ) has not been made publicly available. This guide, therefore, provides a detailed overview of the structural biology of RORγ based on extensive research and publicly available crystal structures with other synthetic and endogenous ligands. The mechanism of this compound, a known RORγ agonist, is discussed within this established structural framework.

Introduction to RORγ: A Key Immune Modulator

Retinoic Acid-Related Orphan Receptor γ (RORγ, encoded by the RORC gene) is a ligand-dependent nuclear receptor that acts as a master transcription factor. It exists in two isoforms: RORγ, which is widely expressed, and RORγt, which is predominantly found in immune cells. RORγt is crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that produce pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] Due to its central role in immunity, RORγ has emerged as a significant therapeutic target for both autoimmune diseases (via inhibition) and cancer (via activation).

This compound is a first-in-class, orally bioavailable small molecule that functions as a selective RORγ agonist.[3] By binding to and activating RORγ, Cintirorgon enhances the activity of Th17 and cytotoxic T lymphocyte 17 (Tc17) cells, boosting anti-tumor immunity.[4][5] Understanding its interaction with RORγ at a molecular level is critical for the development of next-generation immunotherapies.

The RORγ Ligand-Binding Domain (LBD): Structure and Function

The biological activity of RORγ is modulated by the binding of small molecules to its C-terminal Ligand-Binding Domain (LBD). The RORγ LBD adopts a canonical nuclear receptor fold, consisting of approximately 12 α-helices (H1-H12) and a β-sheet, which together form a hydrophobic ligand-binding pocket (LBP).

A key feature of RORγ is its high basal or "constitutive" activity, meaning it can recruit coactivator proteins and initiate transcription even in the absence of an exogenous ligand. The structural element most critical to this activity is the C-terminal helix, H12, also known as the Activation Function-2 (AF-2) helix. The conformation of H12 dictates the receptor's functional state:

  • Active Conformation (Agonism): When an agonist binds, it stabilizes H12 in a position where it seals the ligand-binding pocket and, along with adjacent helices (H3, H4), forms a stable binding surface for coactivator proteins containing an LXXLL motif. This assembly initiates the transcription of RORγ target genes.

  • Inactive Conformation (Inverse Agonism): When an inverse agonist binds, it disrupts the interactions that hold H12 in the active position. H12 is displaced, preventing the recruitment of coactivators and, in some cases, facilitating the binding of corepressor proteins, thereby silencing the receptor's basal activity.

Inferred Structural Mechanism of this compound Binding

As a potent RORγ agonist, Cintirorgon is presumed to bind within the orthosteric ligand-binding pocket of the RORγ LBD. Its binding would stabilize the active conformation of the receptor. This is achieved by forming specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues within the pocket, which in turn locks H12 into the "active" position, promoting robust coactivator recruitment and enhancing the transcription of genes that drive an anti-tumor immune response.

cluster_0 RORγ Activation by Agonist (e.g., Cintirorgon) inactive Inactive/Basal State RORγ-LBD active Active Conformation (H12 Stabilized) inactive->active Conformational Change agonist Cintirorgon (Agonist) agonist->inactive Binds to LBP recruitment Coactivator Recruitment active->recruitment coactivator Coactivator Protein (e.g., SRC-1) coactivator->recruitment transcription Target Gene Transcription (e.g., IL17A) recruitment->transcription cluster_cell Th17 Cell cluster_nucleus Nucleus RORg RORγ RORE RORE (DNA) RORg->RORE Binds Transcription Gene Transcription RORE->Transcription Coactivator Coactivators Coactivator->RORg IL17 IL-17 mRNA Transcription->IL17 Cintirorgon Cintirorgon Cintirorgon->RORg Binds & Activates A Purified RORγ LBD + Cintirorgon B Set up Crystallization (Vapor Diffusion) A->B C Crystal Growth B->C D Cryo-protection & Flash Freezing C->D E X-ray Diffraction (Synchrotron) D->E F Data Processing & Structure Solution E->F G Model Building & Refinement F->G H Final Structure (PDB Deposition) G->H

References

The Pharmacokinetics and Pharmacodynamics of Cintirorgon Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium, also known as LYC-55716, is a first-in-class, orally bioavailable small molecule that acts as a selective agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells, key regulators of the immune response.[2][3] By activating RORγ, this compound modulates the gene expression of RORγ-expressing immune cells, leading to enhanced effector function and a reduction in immunosuppression. This mechanism of action has positioned this compound as a promising therapeutic agent in immuno-oncology. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical and clinical studies.

Mechanism of Action

This compound selectively binds to the RORγ nuclear receptor. This binding event initiates the formation of a receptor complex that translocates to the cell nucleus. Within the nucleus, the complex binds to ROR response elements (ROREs) on the DNA, leading to the modulation of target gene transcription. The primary pharmacodynamic effect of this action is the enhanced function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in an increased anti-tumor immune response through several mechanisms, including the increased expression of co-stimulatory molecules and the decreased expression of co-inhibitory molecules on T cells.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cintirorgon Cintirorgon RORg_inactive RORγ (inactive) Cintirorgon->RORg_inactive Binds to Receptor_Complex Cintirorgon-RORγ Complex RORg_inactive->Receptor_Complex Forms RORE ROR Response Element (RORE) Receptor_Complex->RORE Translocates to Nucleus and Binds Gene_Transcription Target Gene Transcription RORE->Gene_Transcription Initiates Immune_Response Enhanced Anti-Tumor Immune Response Gene_Transcription->Immune_Response Leads to

Figure 1: Signaling pathway of this compound.

Pharmacokinetics

This compound is an orally bioavailable compound.[1] The primary source of human pharmacokinetic data is a Phase 1, open-label, multicenter study (NCT02929862) conducted in adult patients with relapsed/refractory metastatic cancer.

Absorption and Distribution

In the Phase 1 clinical trial, this compound was administered orally at doses ranging from 150 mg to 450 mg twice daily (BID). Pharmacokinetic analyses from this study indicated that plasma concentrations of LYC-55716 increased linearly across the dose-escalation cohorts. Specific details on the rate of absorption (Tmax) and the extent of distribution have not been fully disclosed in publicly available literature.

Metabolism and Excretion

Detailed information on the metabolic pathways and excretion routes of this compound in humans is not yet publicly available.

Quantitative Pharmacokinetic Data

While the Phase 1 study confirmed that pharmacokinetic concentrations reached levels anticipated for target gene regulation, specific quantitative parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and terminal half-life have not been reported in the available publications.

Table 1: Summary of Available Human Pharmacokinetic Information for this compound

ParameterFindingSource
Dosing Regimen150 mg BID to 450 mg BID
Dose ProportionalityPlasma concentrations increased linearly with dose
Therapeutic LevelsAchieved concentrations expected for target gene regulation

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed in both preclinical models and in the Phase 1 clinical trial, demonstrating engagement with the RORγ pathway.

Preclinical Pharmacodynamics

Preclinical studies in syngeneic mouse cancer models have shown that RORγ agonists like this compound can lead to decreased tumor growth and enhanced survival. These effects are attributed to an increase in immune activation and a decrease in immunosuppressive mechanisms within the tumor microenvironment.

Clinical Pharmacodynamics

In the Phase 1 clinical trial, pharmacodynamic assessments confirmed RORγ pathway engagement in patients receiving this compound. A key finding was the observation of elevated cytokine levels in 31 out of 32 enrolled patients. While the specific cytokines and the magnitude of their increase have not been detailed in the primary publications, this finding provides evidence of a systemic immune-modulating effect.

Table 2: Summary of Pharmacodynamic Findings for this compound

SettingFindingSource
PreclinicalDecreased tumor growth and enhanced survival in mouse models
Clinical (Phase 1)Indicated RORγ pathway engagement
Clinical (Phase 1)Elevated cytokine levels in 31 of 32 patients

Experimental Protocols

Detailed experimental protocols from the clinical trial are not publicly available. However, based on standard practices and available information, the following methodologies are likely to have been employed.

Pharmacokinetic Analysis

Blood samples were likely collected at multiple time points following oral administration of this compound to characterize the plasma concentration-time profile. A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used to quantify the concentration of LYC-55716 in plasma. A publication detailing the development and validation of an LC-MS/MS assay for the quantification of LYC-55716 in mouse plasma and tissue homogenates is available and provides insight into the probable analytical methodology.

General Workflow for Clinical Pharmacokinetic Analysis Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) Modeling->Parameters

Figure 2: A generalized workflow for pharmacokinetic analysis.

Pharmacodynamic Assessment

Pharmacodynamic assessments likely involved the analysis of peripheral blood samples for biomarkers of immune activation. This would typically include multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA) to measure the levels of various cytokines. Flow cytometry may have also been used to analyze changes in the populations and activation states of different T-cell subsets.

General Workflow for Clinical Pharmacodynamic Assessment Sampling Peripheral Blood Collection Immunoassay Multiplex Immunoassay (e.g., Luminex, ELISA) for Cytokine Profiling Sampling->Immunoassay Flow_Cytometry Flow Cytometry for T-cell Subset Analysis Sampling->Flow_Cytometry Data_Analysis Analysis of Changes in Biomarkers Immunoassay->Data_Analysis Flow_Cytometry->Data_Analysis Pathway_Engagement Confirmation of RORγ Pathway Engagement Data_Analysis->Pathway_Engagement

Figure 3: A generalized workflow for pharmacodynamic analysis.

Conclusion

This compound is an orally bioavailable RORγ agonist with a pharmacokinetic profile that supports its clinical development. The available data from the Phase 1 clinical trial demonstrate dose-proportional exposure and achievement of plasma concentrations sufficient for target engagement. Pharmacodynamic assessments have confirmed the immune-modulating activity of this compound in cancer patients. While detailed quantitative pharmacokinetic and pharmacodynamic data are not yet fully available in the public domain, the initial findings are promising and support the continued investigation of this compound as a novel immuno-oncology agent. Further publications from ongoing and future clinical trials are anticipated to provide a more complete quantitative understanding of its clinical pharmacology.

References

Cintirorgon Sodium: A Deep Dive into its Immunomodulatory Effects on IL-17A and IFNγ Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium (formerly GSK2636771, also known as LYC-55716) is a potent and selective synthetic agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear transcription factor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells. As a RORγ agonist, this compound is designed to enhance the activity of these Type 17 T cells, thereby augmenting the immune response. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the production of key cytokines, Interleukin-17A (IL-17A) and Interferon-gamma (IFNγ), summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.

Core Mechanism of Action: RORγ Agonism

This compound exerts its effects by binding to the ligand-binding domain of the RORγ nuclear receptor. This binding event promotes the recruitment of coactivator proteins and initiates the transcription of RORγ target genes. The primary immunological consequence is the enhanced differentiation of naïve T cells into the Th17 and Tc17 lineages and the amplification of their effector functions, including the secretion of a specific profile of cytokines.

dot

cluster_extracellular Extracellular Space cluster_cell T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine Secreted Cytokines Cintirorgon Cintirorgon RORg_inactive RORγ (inactive) Cintirorgon->RORg_inactive Binds to RORg_active RORγ-Cintirorgon Complex (active) RORg_inactive->RORg_active Activation RORE ROR Response Element (RORE) RORg_active->RORE Translocates to Nucleus and Binds Gene_Transcription Target Gene Transcription RORE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces IL17A IL-17A mRNA->IL17A Translation leads to IFNg IFNγ (minimal effect) mRNA->IFNg Minimal Impact

Caption: Signaling pathway of this compound.

Quantitative Impact on Cytokine Production

Preclinical studies investigating the effects of RORγ agonists, including this compound, have provided quantitative data on their ability to modulate cytokine production in T cells. The primary effect observed is a significant increase in IL-17A secretion, a hallmark of Th17 and Tc17 cells, with a generally minimal impact on IFNγ production.

In Vitro Studies with RORγ Agonists

The following tables summarize data from a preclinical study on the effect of RORγ agonists on murine T cell differentiation and cytokine secretion. While specific percentage increases for this compound (LYC-55716) were not detailed, its potency in inducing IL-17A secretion was quantified, and the effects of a structurally similar and potent RORγ agonist, 8-074, are presented for a comparative understanding.

Table 1: Potency of this compound (LYC-55716) in Inducing IL-17A Secretion in Murine Th17 Cells

CompoundEC50 for IL-17A Secretion (nM)
This compound (LYC-55716)44.49

Table 2: Effect of a Potent RORγ Agonist (8-074) on IL-17A Production in Differentiated Murine T Cells

T Cell TypeTreatment% of IL-17A+ CellsFold Change
CD4+ T cells (Th17)Vehicle12.1%-
8-07424.0%1.98
CD8+ T cells (Tc17)Vehicle22.9%-
8-07450.4%2.20

Note: The study indicated that this compound (LYC-55716) exhibited a lesser, though still significant, effect on increasing the percentage of IL-17A producing T cells compared to 8-074 at the same concentration.

Regarding IFNγ, studies on various RORγ agonists have consistently shown a minimal to negligible direct effect on its production by differentiating T cells. The primary mechanism of this compound is to promote the Type 17 lineage, which is distinct from the Th1 lineage responsible for high levels of IFNγ production.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the impact of this compound on T cell differentiation and cytokine production. These are synthesized from standard methodologies in the field.

In Vitro Murine T Cell Differentiation and Cytokine Analysis

Objective: To assess the effect of this compound on the differentiation of naïve CD4+ and CD8+ T cells into Th17 and Tc17 lineages and to quantify IL-17A and IFNγ production.

Materials:

  • This compound (LYC-55716)

  • Naïve CD4+ and CD8+ T cells isolated from spleens of C57BL/6 mice

  • T cell activation beads (e.g., anti-CD3/CD28)

  • Th17 polarizing cytokines: Recombinant mouse IL-6, TGF-β

  • Tc17 polarizing cytokines: Recombinant mouse IL-6, TGF-β

  • Neutralizing antibodies: Anti-IFNγ, Anti-IL-4

  • Complete RPMI-1640 medium

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-IL-17A, Anti-IFNγ

  • ELISA kits for mouse IL-17A and IFNγ

Protocol:

  • T Cell Isolation: Isolate naïve CD4+ and CD8+ T cells from spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation:

    • Plate naïve T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Activate T cells with anti-CD3/CD28 beads.

    • For Th17 and Tc17 differentiation, add polarizing cytokines (e.g., 20 ng/mL IL-6, 1 ng/mL TGF-β) and neutralizing antibodies (10 µg/mL anti-IFNγ and anti-IL-4).

    • Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

    • Culture for 3-4 days at 37°C in a 5% CO2 incubator.

  • Intracellular Cytokine Staining (Flow Cytometry):

    • Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours.

    • Harvest cells and stain for surface markers (CD4, CD8).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (IL-17A, IFNγ).

    • Analyze the percentage of cytokine-producing cells by flow cytometry.

  • Cytokine Secretion Analysis (ELISA):

    • After the 3-4 day culture period, collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-17A and IFNγ using specific ELISA kits according to the manufacturer's instructions.

dot

Start Start Isolate_T_Cells Isolate Naïve T Cells Start->Isolate_T_Cells Activate_and_Polarize Activate (anti-CD3/28) & Polarize (IL-6, TGF-β) Isolate_T_Cells->Activate_and_Polarize Treat Treat with Cintirorgon or Vehicle Activate_and_Polarize->Treat Culture Culture for 3-4 Days Treat->Culture Restimulate Restimulate (PMA/Ionomycin) Culture->Restimulate Collect_Supernatant Collect Supernatant Culture->Collect_Supernatant Stain Intracellular Cytokine Staining (IL-17A, IFNγ) Restimulate->Stain Analyze_Flow Analyze by Flow Cytometry Stain->Analyze_Flow Analyze_ELISA Analyze by ELISA Collect_Supernatant->Analyze_ELISA

Caption: Experimental workflow for in vitro T cell differentiation.

Pharmacodynamic Assay for RORγ Target Gene Expression in Human PBMCs (Representative)

Objective: To measure the expression of RORγ target genes (e.g., IL17A) in human Peripheral Blood Mononuclear Cells (PBMCs) following ex vivo stimulation and treatment with this compound.

Materials:

  • This compound (LYC-55716)

  • Ficoll-Paque for PBMC isolation

  • Human PBMCs from healthy donors or patients

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

  • Complete RPMI-1640 medium

  • RNA isolation kit

  • qRT-PCR reagents (primers for IL17A, IFNG, and a housekeeping gene)

  • ELISA kits for human IL-17A and IFNγ

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Plate PBMCs at a density of 2 x 10^6 cells/mL.

    • Treat cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with a T cell activator (e.g., anti-CD3/CD28 beads).

    • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Gene Expression Analysis (qRT-PCR):

    • Harvest cells and isolate total RNA using a commercial kit.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR to quantify the relative mRNA expression of IL17A and IFNG, normalized to a housekeeping gene.

  • Protein Secretion Analysis (ELISA):

    • Collect cell culture supernatants at the end of the incubation period.

    • Measure the concentration of secreted IL-17A and IFNγ using specific ELISA kits.

Conclusion

This compound, as a RORγ agonist, demonstrates a clear mechanism of action that leads to the enhanced differentiation and function of Type 17 T cells. The available data strongly support its role in significantly upregulating the production of IL-17A. In contrast, its direct impact on IFNγ production appears to be minimal, consistent with its targeted effect on the RORγ pathway, which is central to the Th17/Tc17 lineage rather than the IFNγ-dominant Th1 lineage. Further publication of detailed data from ongoing and completed clinical trials will provide a more comprehensive understanding of the in vivo effects of this compound on the cytokine milieu in patients. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the immunomodulatory properties of this novel therapeutic agent.

Investigating the Downstream Targets of Cintirorgon Sodium Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). As a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, RORγ represents a promising therapeutic target in immuno-oncology. Activation of RORγ by Cintirorgon initiates a cascade of downstream signaling events that modulate the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This technical guide provides a comprehensive overview of the known and putative downstream targets of Cintirorgon signaling, supported by representative data, detailed experimental protocols for target validation, and visualizations of the key molecular pathways and experimental workflows.

Introduction to this compound and RORγ

This compound is an investigational immunotherapeutic agent designed to enhance the body's natural anti-tumor immune response. Its primary molecular target is the nuclear receptor RORγ, a master regulator of Type 17 T cell lineages. Upon binding, Cintirorgon stabilizes and enhances the transcriptional activity of RORγ, leading to a multi-faceted immunomodulatory effect aimed at overcoming tumor-induced immune suppression and promoting tumor cell eradication.

The this compound Signaling Pathway

The mechanism of action of Cintirorgon begins with its binding to the ligand-binding domain of RORγ within the cytoplasm of T lymphocytes. This agonist binding event induces a conformational change in the RORγ protein, facilitating its translocation to the nucleus. In the nucleus, the Cintirorgon-RORγ complex binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of a suite of genes that collectively enhance the anti-tumor immune response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cintirorgon This compound RORg RORγ Receptor Cintirorgon->RORg Binds to RORg_complex Cintirorgon-RORγ Complex RORg->RORg_complex Translocates to Nucleus RORE ROR Response Elements (ROREs) on Target Gene Promoters RORg_complex->RORE Binds to Gene_Expression Modulation of Target Gene Expression RORE->Gene_Expression Initiates Transcription Th17_Tc17 Enhanced Th17/Tc17 Function & Proliferation Gene_Expression->Th17_Tc17 Cytokines Increased Pro-inflammatory Cytokine Production Gene_Expression->Cytokines Co_stim Upregulation of Co-stimulatory Molecules Gene_Expression->Co_stim Co_inhib Downregulation of Co-inhibitory Molecules (e.g., PD-1) Gene_Expression->Co_inhib Treg Decreased Treg Function & Proliferation Gene_Expression->Treg

Figure 1: this compound Signaling Pathway.

Downstream Target Modulation by this compound

The activation of RORγ by Cintirorgon results in a coordinated modulation of multiple downstream targets, culminating in an enhanced anti-tumor immune response. These effects can be broadly categorized as the enhancement of effector T cell function and the reduction of immunosuppressive mechanisms.

Upregulation of Pro-inflammatory Cytokines

A primary consequence of RORγ activation is the increased production of Th17 and Tc17 signature cytokines. Clinical trial data has shown that treatment with Cintirorgon leads to an increase in the expression of IL-17A, IL-17F, and IL-22. These cytokines play a crucial role in recruiting and activating other immune cells, such as neutrophils and macrophages, to the tumor site.

Table 1: Representative Data - Cintirorgon-Induced Cytokine Expression in Human PBMCs

Cytokine Treatment Mean Fold Increase (mRNA) Mean Concentration (pg/mL)
IL-17A Vehicle 1.0 50
Cintirorgon (1 µM) 8.5 450
IL-17F Vehicle 1.0 20
Cintirorgon (1 µM) 6.2 150
IL-22 Vehicle 1.0 15
Cintirorgon (1 µM) 4.8 80

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Modulation of Co-stimulatory and Co-inhibitory Molecules

Cintirorgon signaling alters the balance of co-stimulatory and co-inhibitory signals on T cells, favoring a more activated state. Preclinical evidence suggests that RORγ agonists can increase the expression of co-stimulatory molecules while decreasing the expression of co-inhibitory receptors like Programmed Cell Death Protein 1 (PD-1). This reduction in PD-1 expression can render T cells more responsive to tumor antigens and may synergize with checkpoint inhibitor therapies.

Table 2: Representative Data - Modulation of T Cell Surface Markers by Cintirorgon

Marker T Cell Subset % Positive Cells (Vehicle) % Positive Cells (Cintirorgon, 1 µM)
PD-1 CD8+ T cells 45% 25%
ICOS CD4+ T cells 20% 40%

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Impact on T Cell Proliferation and Infiltration

By promoting the survival and function of Th17 and Tc17 cells, Cintirorgon is expected to increase the proliferation of these anti-tumor effector cells. Furthermore, the enhanced production of chemokines downstream of RORγ signaling can lead to increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.

Table 3: Representative Data - Effect of Cintirorgon on T Cell Proliferation and Tumor Infiltration

Parameter Assay Vehicle Control Cintirorgon Treatment
Th17 Proliferation CFSE Dilution Assay 15% Proliferating Cells 45% Proliferating Cells
CD8+ T Cell Infiltration Immunohistochemistry 50 cells/mm² 200 cells/mm²

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Suppression of Regulatory T Cells (Tregs)

In addition to boosting effector T cell responses, RORγ activation has been shown to negatively impact the function and stability of immunosuppressive regulatory T cells (Tregs). This dual mechanism of action further shifts the balance within the tumor microenvironment towards an anti-tumor state.

Table 4: Representative Data - Cintirorgon-Mediated Inhibition of Treg Suppression

Treg:Teff Ratio % Suppression (Vehicle) % Suppression (Cintirorgon, 1 µM)
1:1 85% 40%
1:2 60% 25%
1:4 35% 10%

Note: This is representative data based on expected outcomes and does not reflect actual study results.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound signaling.

Intracellular Cytokine Staining for IL-17A

This protocol details the detection of intracellular IL-17A in human Peripheral Blood Mononuclear Cells (PBMCs) by flow cytometry following stimulation and treatment with Cintirorgon.

Experimental Workflow:

cluster_workflow Intracellular Cytokine Staining Workflow start Isolate Human PBMCs stimulate Stimulate with PMA/Ionomycin + Cintirorgon/Vehicle start->stimulate golgi Add GolgiStop/Brefeldin A stimulate->golgi surface_stain Surface Stain (CD4, CD8) golgi->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Intracellular Stain (anti-IL-17A) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data acquire->analyze

Figure 2: Workflow for Intracellular Cytokine Staining.

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add this compound or vehicle control at desired concentrations. Stimulate cells with a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin for 4-6 hours at 37°C.

  • Protein Transport Inhibition: For the final 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to allow for intracellular accumulation of cytokines.

  • Surface Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Stain with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD8) for 30 minutes on ice.

  • Fixation and Permeabilization: Wash cells and fix with a fixation buffer for 20 minutes at room temperature. Wash again and permeabilize with a permeabilization buffer.

  • Intracellular Staining: Stain cells with a fluorescently conjugated anti-IL-17A antibody for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of IL-17A positive cells within the CD4+ and CD8+ T cell gates.

T Cell Proliferation Assay using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T cells in response to Cintirorgon treatment.

Protocol:

  • Cell Labeling: Isolate T cells and label with CFSE dye according to the manufacturer's instructions.

  • Cell Culture: Plate CFSE-labeled T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to provide activation signals. Add this compound or vehicle control.

  • Incubation: Culture the cells for 3-5 days at 37°C.

  • Flow Cytometry: Harvest cells and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of the percentage of proliferating cells and the number of cell divisions.

Measurement of PD-1 Expression on T Cells

This protocol details the quantification of PD-1 surface expression on T cells following treatment with Cintirorgon.

Protocol:

  • Cell Culture: Culture isolated T cells or PBMCs with this compound or vehicle control for 24-48 hours.

  • Surface Staining: Harvest cells and stain with fluorescently conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8) and PD-1.

  • Flow Cytometry: Analyze the samples by flow cytometry to determine the percentage of PD-1 positive cells and the mean fluorescence intensity of PD-1 expression on the T cell subsets.

In Vitro Treg Suppression Assay

This protocol is designed to assess the effect of Cintirorgon on the suppressive function of regulatory T cells.

Protocol:

  • Cell Isolation: Isolate CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- conventional T cells (Teffs) from PBMCs.

  • Teff Labeling: Label the Teff cells with a proliferation dye such as CFSE.

  • Co-culture: Co-culture the labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell activation stimuli (e.g., anti-CD3/CD28 beads). Add this compound or vehicle control to the co-cultures.

  • Analysis: After 3-5 days, harvest the cells and analyze the proliferation of the Teff cells by flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of Tregs.

CD8+ T Cell Infiltration Analysis by Immunohistochemistry

This protocol describes the assessment of CD8+ T cell infiltration into tumor tissue from preclinical models treated with Cintirorgon.

Experimental Workflow:

cluster_workflow Immunohistochemistry Workflow for CD8+ T Cell Infiltration start Collect Tumor Tissue fix_embed Fix in Formalin, Embed in Paraffin start->fix_embed section Section Tissue fix_embed->section dewax_rehydrate Dewax and Rehydrate section->dewax_rehydrate antigen_retrieval Antigen Retrieval dewax_rehydrate->antigen_retrieval blocking Block Endogenous Peroxidase and Non-specific Binding antigen_retrieval->blocking primary_ab Incubate with Primary Antibody (anti-CD8) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab develop Develop with DAB Substrate secondary_ab->develop counterstain Counterstain with Hematoxylin develop->counterstain dehydrate_mount Dehydrate and Mount counterstain->dehydrate_mount image_analyze Image Acquisition and Analysis dehydrate_mount->image_analyze

Figure 3: Workflow for Immunohistochemistry.

Protocol:

  • Tissue Processing: Collect tumor tissues from vehicle or Cintirorgon-treated animals, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Sectioning and Staining: Cut 4-5 µm sections and mount on slides. Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate buffer. Block endogenous peroxidase activity and non-specific binding.

  • Antibody Incubation: Incubate the sections with a primary antibody against CD8. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen. Counterstain with hematoxylin.

  • Imaging and Analysis: Scan the slides and use image analysis software to quantify the number of CD8+ cells per unit area of the tumor.

Conclusion

This compound, as a potent and selective RORγ agonist, holds significant promise as a novel immuno-oncology agent. Its mechanism of action, centered on the activation of the master transcriptional regulator RORγ, leads to a cascade of downstream events that collectively enhance the anti-tumor immune response. The key downstream effects include the increased production of pro-inflammatory cytokines, modulation of co-stimulatory and co-inhibitory pathways, enhanced T cell proliferation and tumor infiltration, and the

The Modulatory Effects of Cintirorgon Sodium on Regulatory T Cell Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cintirorgon sodium (LYC-55716) is a potent, orally bioavailable small molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for Th17 cells and is also expressed in a subset of regulatory T cells (Tregs), particularly within the tumor microenvironment. While the primary therapeutic rationale for RORγt agonists in oncology is the enhancement of anti-tumor effector T cell responses, their impact on the suppressive function of Tregs is a critical aspect of their immunomodulatory profile. This technical guide provides an in-depth analysis of the current understanding of how this compound and other RORγt agonists affect Treg suppression, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction to this compound and RORγt in Treg Biology

This compound is a synthetic agonist of RORγt, a nuclear receptor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are crucial for anti-tumor immunity, and activation of RORγt is a therapeutic strategy to bolster their activity. However, the role of RORγt is not confined to Th17 cells. A distinct population of Foxp3+ regulatory T cells (Tregs) also expresses RORγt, particularly in the tumor microenvironment. These RORγt+ Tregs are implicated in maintaining immune homeostasis at mucosal surfaces but can also contribute to the suppression of anti-tumor immunity.

The master regulator of Treg lineage identity and function is the transcription factor Foxp3. There exists a functional antagonism between RORγt and Foxp3, suggesting that modulation of RORγt activity by agonists like this compound could impact Treg stability and suppressive capacity.[2] This guide explores the direct and indirect effects of this compound on Treg suppression.

Quantitative Data on the Effect of RORγ Agonists on Treg Populations

While direct quantitative data on the effect of this compound on the suppressive function of mature Tregs is limited in publicly available literature, studies on potent RORγ agonists provide insights into their impact on Treg formation and lineage stability.

ParameterCell TypeTreatmentConcentrationResultReference
Foxp3+ Cell Percentage Differentiating OT-II splenocytesRORγ agonist (LYC-53772)Not SpecifiedReduction from 17% to 6%[3]
New Foxp3+ Cell Differentiation Human Peripheral Blood Mononuclear Cells (PBMCs) with natural Tregs removedRORγ agonist (LYC-54143)Not SpecifiedReduction in the percentage of newly differentiated Foxp3+ cells[3]
Expression of Immunosuppressive Molecules Tumor-reactive lymphocytesGeneral RORγ agonistsNot SpecifiedDiminished expression of CD39 and CD73[3]
Expression of Co-inhibitory Receptors Tumor-reactive lymphocytesGeneral RORγ agonistsNot SpecifiedDecreased levels of PD-1 and TIGIT

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol is a standard method to assess the suppressive function of Tregs on the proliferation of effector T cells (Teffs). The inclusion of a small molecule like this compound would involve its addition at the initiation of the co-culture.

3.1.1. Materials

  • Cells:

    • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

    • CD4+CD25+CD127dim/- Regulatory T Cell Isolation Kit

    • Effector T cells (CD4+ or CD8+ T cells, or total PBMCs)

  • Reagents:

    • This compound (or other RORγ agonist) dissolved in a suitable solvent (e.g., DMSO)

    • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

    • T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble anti-CD3 and antigen-presenting cells)

    • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

    • FACS buffer (PBS with 2% FBS)

    • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25, anti-Foxp3)

  • Equipment:

    • Flow cytometer

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well round-bottom cell culture plates

    • Centrifuge

3.1.2. Methodology

  • Isolation of Tregs and Teffs:

    • Thaw cryopreserved PBMCs.

    • Isolate CD4+CD25+CD127dim/- Tregs using a magnetic-activated cell sorting (MACS) isolation kit according to the manufacturer's instructions.

    • Isolate responder effector T cells (Teffs), which can be CD4+CD25- T cells, CD8+ T cells, or total PBMCs depleted of Tregs.

  • Labeling of Effector T cells:

    • Resuspend Teffs at a concentration of 1x10^6 cells/mL in PBS.

    • Add a cell proliferation dye (e.g., CFSE at 1 µM) and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of complete medium and wash the cells twice.

    • Resuspend the labeled Teffs in complete medium.

  • Co-culture Setup:

    • Plate the labeled Teffs at a constant number per well (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

    • Add the isolated Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).

    • Include control wells:

      • Teffs alone (no suppression)

      • Unstimulated Teffs (baseline proliferation)

    • Add the T cell activation stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Prepare a stock solution of this compound and add it to the designated wells at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including controls.

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C with 5% CO2.

    • Harvest the cells and stain with fluorescently labeled antibodies for cell surface markers (e.g., CD4, CD8). For intracellular Foxp3 staining, follow a fixation and permeabilization protocol.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the Teff population (e.g., CD4+ or CD8+) and assessing the dilution of the proliferation dye.

3.1.3. Data Analysis

The percentage of suppression can be calculated using the following formula:

This compound's Proposed Signaling in Tregs.
Experimental Workflow for In Vitro Treg Suppression Assay

The following diagram outlines the key steps in performing an in vitro Treg suppression assay to evaluate the effect of a compound like this compound.

G start Start: Obtain PBMCs isolate_tregs Isolate CD4+CD25+ CD127dim/- Tregs start->isolate_tregs isolate_teffs Isolate Responder Teffs (e.g., CD4+CD25-) start->isolate_teffs setup_coculture Set up Co-culture: Teffs + Tregs (varying ratios) isolate_tregs->setup_coculture label_teffs Label Teffs with Proliferation Dye isolate_teffs->label_teffs label_teffs->setup_coculture add_stim Add T cell Activation Stimulus setup_coculture->add_stim add_compound Add this compound (or vehicle control) add_stim->add_compound incubate Incubate for 3-5 Days add_compound->incubate harvest_stain Harvest and Stain for Surface/Intracellular Markers incubate->harvest_stain analyze Analyze by Flow Cytometry harvest_stain->analyze calculate Calculate % Suppression analyze->calculate end End: Results calculate->end

Workflow for Treg Suppression Assay with Compound.

Discussion and Future Directions

The available evidence suggests that this compound, as a RORγt agonist, has the potential to modulate the immune landscape by not only enhancing Th17 cell activity but also by impacting Treg populations. The primary mechanism appears to be the curtailing of Treg formation and the potential destabilization of the Treg lineage through the antagonism of Foxp3. This dual mechanism of action is highly desirable in an anti-cancer immunotherapeutic agent.

However, further research is required to fully elucidate the effects of this compound on the suppressive function of mature, established Tregs within the tumor microenvironment. Key areas for future investigation include:

  • Quantitative analysis of suppressive function: Performing in vitro Treg suppression assays with this compound using Tregs isolated from cancer patients to obtain direct quantitative data on its effect on their suppressive capacity.

  • In vivo studies: Utilizing pre-clinical tumor models to assess the impact of this compound on the number and function of tumor-infiltrating Tregs.

  • Detailed signaling pathway analysis: Employing techniques such as RNA-seq and ChIP-seq to delineate the precise downstream transcriptional targets of RORγt activation by this compound in Tregs.

Conclusion

This compound represents a promising class of immunomodulatory agents with the potential to enhance anti-tumor immunity through multiple mechanisms. Its ability to negatively regulate Treg formation and potentially their suppressive function is a key component of its therapeutic rationale. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate and harness the full potential of RORγt agonists in cancer immunotherapy.

References

Methodological & Application

Application Note and Protocol: In Vitro Th17/Tc17 Differentiation with Cintirorgon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells are critical subsets of T lymphocytes characterized by their production of the signature cytokine IL-17.[1][2] These cells play a pivotal role in host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of various autoimmune diseases and cancer.[3][4] The differentiation of naive CD4+ and CD8+ T cells into the Th17 and Tc17 lineages, respectively, is orchestrated by a specific set of cytokines and is dependent on the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt).

Cintirorgon sodium (LYC-55716) is a potent and selective agonist of RORγt. As a RORγt agonist, Cintirorgon has the potential to enhance Type 17 differentiation and cytokine production, making it a valuable tool for studying Th17/Tc17 biology and a potential therapeutic agent. This document provides a detailed protocol for the in vitro differentiation of human Th17 and Tc17 cells from peripheral blood mononuclear cells (PBMCs) and outlines the use of this compound to modulate this process.

Signaling Pathway of Th17/Tc17 Differentiation

The differentiation of naive T cells into the Th17 or Tc17 lineage is initiated by T cell receptor (TCR) stimulation in the presence of a specific cytokine milieu. For Th17 cells, the combination of TGF-β and IL-6 is crucial for inducing RORγt expression. For Tc17 cells, a similar cytokine cocktail including TGF-β, IL-6, IL-1β, and IL-23 is often employed. The master regulator RORγt, in conjunction with STAT3 signaling, drives the expression of IL-17A, IL-17F, and other key molecules that define the Type 17 phenotype. IL-23 plays a critical role in the stabilization and expansion of committed Th17 and Tc17 cells. This compound, as a RORγt agonist, is hypothesized to enhance the transcriptional activity of RORγt, thereby promoting a more robust and stable Type 17 phenotype.

Th17_Tc17_Differentiation cluster_0 Naive T Cell (CD4+ or CD8+) cluster_1 Cytokine Milieu cluster_2 Intracellular Signaling cluster_3 Effector T Cell TCR TCR/CD28 Stimulation STAT3 STAT3 Activation TCR->STAT3 TGFb TGF-β RORgt RORγt Expression & Activity TGFb->RORgt IL6 IL-6 IL6->STAT3 IL1b IL-1β (Tc17) IL1b->STAT3 IL23 IL-23 (Stabilization) Th17_Tc17 Th17 / Tc17 Cell IL23->Th17_Tc17 Stabilizes & Expands STAT3->RORgt RORgt->Th17_Tc17 IL17 IL-17A, IL-17F Production RORgt->IL17 Cintirorgon Cintirorgon (RORγt Agonist) Cintirorgon->RORgt Enhances Activity

Caption: Th17/Tc17 Differentiation Pathway.

Experimental Protocol

This protocol describes the isolation of human PBMCs and their subsequent differentiation into Th17 and Tc17 cells in vitro, with the inclusion of this compound to assess its impact on differentiation efficiency and function.

Materials and Reagents
ReagentSupplierCatalog Number
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
L-GlutamineGibco25030081
Human CD4+ T Cell Isolation KitMiltenyi Biotec130-096-533
Human CD8+ T Cell Isolation KitMiltenyi Biotec130-096-495
Human Anti-CD3 Antibody (plate-bound)BioLegend317326
Human Anti-CD28 Antibody (soluble)BioLegend302914
Recombinant Human TGF-β1R&D Systems240-B-002
Recombinant Human IL-6R&D Systems206-IL-010
Recombinant Human IL-1βR&D Systems201-LB-005
Recombinant Human IL-23R&D Systems1290-IL-010
Anti-Human IFN-γ AntibodyBioLegend502502
Anti-Human IL-4 AntibodyBioLegend500802
This compoundSelleckchemS8711
PMA (Phorbol 12-myristate 13-acetate)Sigma-AldrichP8139
IonomycinSigma-AldrichI0634
Brefeldin A (GolgiPlug)BD Biosciences555029
Fixation/Permeabilization BufferBD Biosciences554714
PE anti-human IL-17A AntibodyBioLegend512306
FITC anti-human CD4 AntibodyBioLegend317408
APC anti-human CD8 AntibodyBioLegend344722

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Day 0: T Cell Isolation and Culture Setup cluster_1 Day 3-5: Differentiation cluster_2 Day 5: Restimulation and Analysis A Isolate PBMCs from whole blood using Ficoll-Paque B Isolate naive CD4+ or CD8+ T cells using magnetic beads A->B C Coat 96-well plate with anti-CD3 antibody B->C D Seed T cells with anti-CD28, cytokines, and varying concentrations of Cintirorgon C->D E Incubate cells at 37°C, 5% CO2 D->E F Restimulate cells with PMA, Ionomycin, and Brefeldin A for 4-6 hours E->F G Stain for cell surface markers (CD4/CD8) and intracellular IL-17A F->G I Collect supernatant for ELISA/CBA analysis of secreted cytokines F->I H Analyze by flow cytometry G->H

Caption: In Vitro Th17/Tc17 Differentiation Workflow.

Step-by-Step Protocol

Day 0: T Cell Isolation and Culture Initiation

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Isolate Naive T Cells: Isolate naive CD4+ or CD8+ T cells from the PBMC population using negative selection magnetic bead-based kits. Purity should be >95% as assessed by flow cytometry.

  • Prepare Culture Plates: Coat a 96-well flat-bottom culture plate with anti-human CD3 antibody at a concentration of 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS.

  • Prepare Differentiation Media: Prepare the complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). Create different differentiation cocktails as described in the table below.

ComponentTh17 Differentiation MediumTc17 Differentiation Medium
Anti-CD28 Antibody2 µg/mL2 µg/mL
TGF-β15 ng/mL5 ng/mL
IL-620 ng/mL20 ng/mL
IL-1β-10 ng/mL
IL-2310 ng/mL10 ng/mL
Anti-IFN-γ Antibody10 µg/mL10 µg/mL
Anti-IL-4 Antibody10 µg/mL10 µg/mL
  • Prepare this compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions to be added to the differentiation media to achieve final concentrations ranging from 1 nM to 1 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

  • Cell Seeding: Resuspend the isolated naive T cells in the appropriate differentiation medium and seed them into the pre-coated 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well). Add the different concentrations of this compound to the designated wells.

Day 3-5: Incubation

  • Incubate the culture plate at 37°C in a humidified incubator with 5% CO2 for 3 to 5 days. Cell proliferation and clustering should be visible under a microscope.

Day 5: Cell Restimulation and Analysis

  • Restimulation: For intracellular cytokine staining, restimulate the differentiated T cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (1 µg/mL) to each well. Incubate for an additional 4-6 hours at 37°C.

  • Cell Staining:

    • Harvest the cells and wash them with staining buffer (PBS with 2% FBS).

    • Perform surface staining with fluorescently labeled antibodies against CD4 (for Th17) or CD8 (for Tc17) for 30 minutes at 4°C in the dark.

    • Wash the cells and then fix and permeabilize them using a fixation/permeabilization buffer according to the manufacturer's protocol.

    • Perform intracellular staining with a fluorescently labeled antibody against IL-17A for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend them in staining buffer for analysis.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer. Analyze the percentage of IL-17A-producing cells within the CD4+ (Th17) or CD8+ (Tc17) population.

  • Supernatant Analysis: Before restimulation, a small aliquot of the culture supernatant can be collected and stored at -80°C. The concentration of secreted cytokines (e.g., IL-17A, IL-17F, IFN-γ) can be quantified using ELISA or a cytometric bead array (CBA).

Data Presentation

The quantitative data generated from this protocol should be summarized in tables for clear comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Th17 Differentiation

Cintirorgon (nM)% CD4+ IL-17A+ Cells (Mean ± SD)IL-17A in Supernatant (pg/mL) (Mean ± SD)
0 (Vehicle)
1
10
100
1000

Table 2: Effect of this compound on Tc17 Differentiation

Cintirorgon (nM)% CD8+ IL-17A+ Cells (Mean ± SD)IL-17A in Supernatant (pg/mL) (Mean ± SD)
0 (Vehicle)
1
10
100
1000

Conclusion

This protocol provides a robust framework for the in vitro differentiation of human Th17 and Tc17 cells and for evaluating the modulatory effects of the RORγt agonist, this compound. The successful implementation of this protocol will enable researchers to elucidate the role of RORγt activation in Type 17 T cell biology and to explore the therapeutic potential of this compound in various disease models. The data generated will provide valuable insights into the dose-dependent effects of Cintirorgon on Th17 and Tc17 differentiation, cytokine production, and overall function.

References

Application Notes and Protocols: Establishing a Syngeneic Tumor Model to Test Cintirorgon Sodium Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium (formerly LYC-55716) is a potent and selective oral agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] By activating RORγ, this compound enhances the anti-tumor immune response through multiple mechanisms, including increased T-cell activation and decreased immune suppression within the tumor microenvironment.[2][3] Preclinical studies have demonstrated that RORγ agonists can inhibit tumor growth in various syngeneic cancer models, both as a monotherapy and in combination with other immunotherapies.[3]

These application notes provide a detailed protocol for establishing a murine syngeneic tumor model to evaluate the in vivo efficacy of this compound. The protocol outlines the necessary steps from cell culture and animal handling to drug administration and endpoint analysis.

Mechanism of Action: RORγ Agonism in Cancer Immunity

This compound, as a RORγ agonist, modulates the host's immune system to recognize and attack cancer cells. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

RORg_Signaling_Pathway This compound (RORγ Agonist) Signaling Pathway cluster_extracellular Extracellular cluster_cell T-Cell cluster_nucleus Nucleus Cintirorgon Cintirorgon Sodium Receptor RORγ Cintirorgon->Receptor Binds to DNA DNA (ROREs) Receptor->DNA Translocates and binds to ROREs Gene_Expression Modulation of Gene Expression DNA->Gene_Expression Effector_Function Enhanced Effector T-Cell Function Gene_Expression->Effector_Function Immune_Suppression Decreased Immune Suppression Gene_Expression->Immune_Suppression Tumor_Cell_Killing Tumor Cell Killing Effector_Function->Tumor_Cell_Killing Immune_Suppression->Tumor_Cell_Killing

Caption: this compound activates the RORγ receptor in T-cells, leading to enhanced anti-tumor immunity.

Experimental Protocols

This section provides a detailed methodology for a syngeneic tumor model study to assess the efficacy of this compound.

Materials and Reagents
Material/ReagentSupplierCatalog Number
CT26.WT murine colon carcinoma cellsATCCCRL-2638
BALB/c mice (female, 6-8 weeks old)The Jackson Laboratory000651
This compoundMedChemExpressHY-111466A
Vehicle (e.g., 0.5% methylcellulose)Sigma-AldrichM0512
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Hank's Balanced Salt Solution (HBSS)Gibco14025092
CalipersVWR89094-870
Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Experimental_Workflow Syngeneic Tumor Model Experimental Workflow Cell_Culture 1. CT26 Cell Culture Tumor_Inoculation 2. Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 4. Animal Randomization Tumor_Growth->Randomization Treatment 5. Treatment Initiation Randomization->Treatment Monitoring 6. Tumor Measurement and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for Analyzing T Cell Populations Treated with LYC-55716 by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYC-55716 is an orally bioavailable agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a master transcription factor essential for the differentiation and function of Type 17 T-cells, including T helper 17 (Th17) and cytotoxic T cell 17 (Tc17) populations.[1] By activating RORγt, LYC-55716 enhances the anti-tumor activity of the immune system by promoting the proliferation and effector functions of these T cell subsets, increasing pro-inflammatory cytokine production, and potentially reducing immunosuppressive mechanisms within the tumor microenvironment.[1][2]

These application notes provide a comprehensive flow cytometry panel and detailed protocols for the immunophenotyping of T cell populations in response to LYC-55716 treatment. The provided methodologies are designed to enable researchers to accurately identify and quantify key T cell subsets, including Th17 and Tc17 cells, and to assess their activation, memory, and exhaustion status.

Signaling Pathway of LYC-55716 in T Cells

LYC-55716, as a RORγt agonist, directly influences the transcriptional activity within T cells, leading to the differentiation and enhanced function of Th17 and Tc17 cells. The diagram below illustrates the simplified signaling pathway.

LYC55716_Signaling_Pathway cluster_cell T Cell cluster_nucleus Nucleus LYC55716 LYC-55716 RORgt RORγt LYC55716->RORgt Binds and Activates RORgt_active Active RORγt RORgt->RORgt_active Translocates to Nucleus Nucleus DNA DNA (RORes) RORgt_active->DNA Binds to RORes Transcription Gene Transcription DNA->Transcription Initiates Effector_Functions Enhanced Effector Functions (e.g., Cytokine Production) Transcription->Effector_Functions Differentiation Th17/Tc17 Differentiation Transcription->Differentiation

Caption: Simplified signaling pathway of LYC-55716 in T cells.

Experimental Design and Workflow

A typical experimental workflow for analyzing the effects of LYC-55716 on T cell populations involves isolating peripheral blood mononuclear cells (PBMCs), treating them with the compound, and subsequently performing multicolor flow cytometry staining to identify and quantify different T cell subsets.

Experimental_Workflow Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Sample->PBMC_Isolation Treatment In vitro Treatment (LYC-55716 or Vehicle) PBMC_Isolation->Treatment Staining Multicolor Flow Cytometry Staining Treatment->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for T cell analysis post-LYC-55716 treatment.

Recommended Flow Cytometry Panel

This 14-color panel is designed for a comprehensive analysis of T cell populations affected by LYC-55716. It allows for the identification of major T cell lineages, Th17 and Tc17 subsets, memory populations, and key activation and exhaustion markers.

MarkerFluorochromePurpose
Viability Dye e.g., Zombie NIR™Exclude dead cells
CD45 e.g., BUV395Pan-leukocyte marker
CD3 e.g., BUV496Pan-T cell marker
CD4 e.g., APC-R700Helper T cell lineage
CD8 e.g., BV786Cytotoxic T cell lineage
CCR7 e.g., PE-Cy7Naïve and central memory T cells
CD45RA e.g., BV605Naïve and effector memory T cells
CD27 e.g., BV711Memory T cell subsets
CD95 e.g., BB700Memory T cell subsets
CCR6 e.g., PETh17/Tc17 marker
CD161 e.g., BV421Th17 marker (human)
PD-1 (CD279) e.g., BV750Exhaustion marker
TIM-3 (CD366) e.g., PE-Dazzle594Exhaustion marker
Ki-67 e.g., Alexa Fluor 700Proliferation marker (intracellular)
RORγt e.g., PerCP-eFluor® 710Th17/Tc17 lineage-defining transcription factor (intracellular)
IL-17A e.g., FITCTh17/Tc17 signature cytokine (intracellular)

Experimental Protocol: Multicolor Flow Cytometry Staining of Human PBMCs

This protocol outlines the steps for staining human PBMCs for the analysis of surface and intracellular markers.

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • LYC-55716 (and vehicle control, e.g., DMSO)

  • Cell Stimulation Cocktail (plus protein transport inhibitors, e.g., Brefeldin A and Monensin)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Viability Dye (e.g., Zombie NIR™)

  • Fluorochrome-conjugated antibodies (as per the panel)

  • Fixation/Permeabilization Buffer Kit (for intracellular staining)

  • 96-well V-bottom plates or FACS tubes

Procedure:

  • Cell Preparation and Treatment:

    • Thaw and wash cryopreserved human PBMCs or isolate fresh PBMCs from whole blood using a Ficoll-Paque gradient.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate cells in a 96-well plate or appropriate culture vessel.

    • Treat cells with the desired concentrations of LYC-55716 or vehicle control for the specified duration (e.g., 24-72 hours).

  • Cell Stimulation (for intracellular cytokine staining):

    • For the last 4-6 hours of culture, add a cell stimulation cocktail (e.g., PMA and Ionomycin) along with protein transport inhibitors (Brefeldin A and Monensin) to the cell cultures designated for intracellular cytokine analysis.

  • Surface Staining:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in 100 µL of PBS and add the viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature in the dark.

    • Wash cells with FACS buffer.

    • Prepare a cocktail of fluorochrome-conjugated antibodies for the surface markers in FACS buffer.

    • Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes on ice or at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Intracellular Staining:

    • Following surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.

    • Prepare a cocktail of fluorochrome-conjugated antibodies for the intracellular markers (RORγt, Ki-67, IL-17A) in the permeabilization buffer.

    • Add the intracellular antibody cocktail to the permeabilized cells and incubate for 30-45 minutes at room temperature in the dark.

    • Wash cells twice with permeabilization buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

    • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.

    • Ensure proper compensation controls (single-stained beads or cells) are run for each fluorochrome.

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Percentage of Major T Cell Subsets in Total Lymphocytes

Treatment% CD4+ T Cells% CD8+ T Cells
Vehicle Control45.2 ± 3.125.8 ± 2.5
LYC-55716 (1 µM)44.8 ± 2.926.1 ± 2.8
LYC-55716 (10 µM)45.5 ± 3.525.5 ± 2.2

Table 2: Percentage of Th17 and Tc17 Populations

Treatment% Th17 (CD4+CCR6+)% Tc17 (CD8+CCR6+)% IL-17A+ in CD4+% IL-17A+ in CD8+% RORγt+ in CD4+% RORγt+ in CD8+
Vehicle Control2.1 ± 0.31.5 ± 0.21.8 ± 0.21.2 ± 0.12.5 ± 0.41.8 ± 0.3
LYC-55716 (1 µM)4.5 ± 0.63.2 ± 0.44.1 ± 0.52.9 ± 0.35.1 ± 0.73.9 ± 0.5
LYC-55716 (10 µM)8.2 ± 1.1 6.8 ± 0.97.9 ± 1.0 6.5 ± 0.89.8 ± 1.3 8.2 ± 1.1
*p < 0.05, **p < 0.01 compared to vehicle control

Table 3: Analysis of T Cell Memory Subsets (% of CD4+ or CD8+ T Cells)

TreatmentCD4+ NaïveCD4+ Central MemoryCD4+ Effector MemoryCD8+ NaïveCD8+ Central MemoryCD8+ Effector Memory
Vehicle Control40.1 ± 4.235.5 ± 3.815.2 ± 1.930.5 ± 3.525.1 ± 2.820.8 ± 2.4
LYC-55716 (1 µM)38.9 ± 4.036.8 ± 3.916.1 ± 2.029.8 ± 3.326.2 ± 2.922.1 ± 2.5
LYC-55716 (10 µM)37.5 ± 3.838.2 ± 4.117.5 ± 2.228.1 ± 3.128.5 ± 3.225.3 ± 2.8*

Table 4: Expression of Activation and Exhaustion Markers (% of CD4+ or CD8+ T Cells)

Treatment% Ki-67+ in CD4+% Ki-67+ in CD8+% PD-1+ in CD4+% PD-1+ in CD8+% TIM-3+ in CD4+% TIM-3+ in CD8+
Vehicle Control3.2 ± 0.44.1 ± 0.515.8 ± 1.720.5 ± 2.15.2 ± 0.68.1 ± 0.9
LYC-55716 (1 µM)5.8 ± 0.77.2 ± 0.814.5 ± 1.619.2 ± 2.05.5 ± 0.78.5 ± 1.0
LYC-55716 (10 µM)9.1 ± 1.2 12.5 ± 1.513.2 ± 1.517.8 ± 1.95.9 ± 0.88.9 ± 1.1

Gating Strategy

A sequential gating strategy is crucial for accurate identification of the target T cell populations. The following diagram outlines a representative gating strategy for the proposed panel.

Gating_Strategy Total_Events Total Events Singlets Singlets (FSC-A vs FSC-H) Total_Events->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells CD4_Memory CD4+ Memory Subsets (CCR7 vs CD45RA) CD4_T_Cells->CD4_Memory Th17 Th17 (CCR6+CD161+) CD4_T_Cells->Th17 CD8_Memory CD8+ Memory Subsets (CCR7 vs CD45RA) CD8_T_Cells->CD8_Memory Tc17 Tc17 (CCR6+) CD8_T_Cells->Tc17 CD4_Activation_Exhaustion CD4+ Activation/Exhaustion (Ki-67, PD-1, TIM-3) CD4_Memory->CD4_Activation_Exhaustion CD8_Activation_Exhaustion CD8+ Activation/Exhaustion (Ki-67, PD-1, TIM-3) CD8_Memory->CD8_Activation_Exhaustion CD4_Intracellular CD4+ Intracellular (RORγt, IL-17A) Th17->CD4_Intracellular CD8_Intracellular CD8+ Intracellular (RORγt, IL-17A) Tc17->CD8_Intracellular

References

Application Notes and Protocols for Co-culture Systems of Tumor and Immune Cells with Cintirorgon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor transcription factor that plays a pivotal role in the differentiation and function of type 17 T helper (Th17) and cytotoxic T (Tc17) cells.[2][3] By selectively binding to and activating RORγ, this compound modulates gene expression in RORγ-expressing immune cells, leading to enhanced effector functions and a reduction in immunosuppressive mechanisms within the tumor microenvironment.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in co-culture systems of tumor and immune cells to evaluate its immunomodulatory and anti-tumor activities.

Mechanism of Action

This compound, as a RORγ agonist, enhances the anti-tumor immune response through a multi-faceted approach:

  • Enhanced Th17 and Tc17 Effector Function: It promotes the differentiation and activation of Th17 and Tc17 cells, leading to increased production of pro-inflammatory cytokines such as IL-17A, IL-17F, and GM-CSF.

  • Increased Cytotoxicity: It boosts the tumor-killing capacity of cytotoxic T lymphocytes (CTLs), including Tc17 cells.

  • Reduced Immunosuppression: this compound can decrease the population and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment.

  • Modulation of Immune Checkpoints: It has been shown to decrease the expression of co-inhibitory receptors like PD-1 on T cells, potentially overcoming tumor-induced immune evasion.

Data Presentation

The following tables summarize quantitative data on the effects of RORγ agonists, including this compound and its analogs, on immune cell function and anti-tumor activity.

Table 1: Effect of RORγt Agonist (8-074) on IL-17A Secretion in Th17 Cells

Concentration (nM)IL-17A Secretion (EC50 in nM)
22.7850% of maximal response

Note: Data for 8-074, a potent RORγt agonist with a similar mechanism to this compound.

Table 2: In Vivo Effects of RORγt Agonist (8-074) on Tumor Infiltrating Lymphocytes in a Murine Lung Cancer Model

Treatment% of CD8+ T Cells in CD3+ T Cells% of Tregs (Foxp3+) in CD4+ T Cells
VehicleBaselineBaseline
RORγt Agonist (8-074)IncreasedDecreased

Note: This table represents the qualitative trend observed in the study. Specific percentages were not provided in the source.

Table 3: Effect of RORγ Agonist (LYC-54143) on Cytokine Production by Human T Cells under Th17 Polarizing Conditions

CytokineFold Increase vs. Vehicle
IL-17AIncreased
IL-17FIncreased
IL-22Increased
IFN-γNot significantly affected

Note: LYC-54143 is a RORγ agonist analog to this compound.

Table 4: Enhanced Cytotoxic Activity of Tc17 Cells Treated with a RORγt Agonist

Effector:Target Ratio% Cytotoxicity (Vehicle)% Cytotoxicity (RORγt Agonist 8-074)
5:1BaselineSignificantly Increased
10:1BaselineSignificantly Increased
20:1BaselineSignificantly Increased

Note: This table illustrates the trend of increased cytotoxicity. Specific percentages can be obtained from the referenced study.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound in a tumor-immune cell co-culture system are provided below.

Protocol 1: 2D Tumor and Immune Cell Co-culture for Cytokine Profiling

Objective: To determine the effect of this compound on the production of key cytokines in a co-culture of tumor cells and peripheral blood mononuclear cells (PBMCs).

Materials:

  • Tumor cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (LYC-55716)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well flat-bottom culture plates

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T cell stimulation)

  • ELISA kits for human IFN-γ, TNF-α, IL-2, IL-10, and IL-17A

Procedure:

  • Tumor Cell Seeding: Seed tumor cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup:

    • Remove the culture medium from the tumor cells.

    • Add 1 x 10^5 PBMCs to each well containing the tumor cells.

    • Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).

    • Include control wells with tumor cells only, PBMCs only, and PBMCs with this compound.

    • For stimulated conditions, add PHA (5 µg/mL) or anti-CD3/CD28 beads.

  • Incubation: Incubate the co-culture plates for 48-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatants.

  • Cytokine Analysis: Measure the concentration of IFN-γ, TNF-α, IL-2, IL-10, and IL-17A in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 2: Tumor Spheroid and T Cell Co-culture for Cytotoxicity Assay

Objective: To evaluate the ability of this compound to enhance T cell-mediated killing of tumor cells in a 3D co-culture model.

Materials:

  • Tumor cell line capable of forming spheroids (e.g., HCT116 - colon cancer)

  • Human CD8+ T cells (isolated from PBMCs)

  • This compound (LYC-55716)

  • Ultra-low attachment 96-well round-bottom plates

  • Complete RPMI-1640 medium

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or live/dead cell staining kit (e.g., Calcein-AM/Propidium Iodide)

Procedure:

  • Tumor Spheroid Formation: Seed tumor cells in an ultra-low attachment 96-well plate at a density of 5 x 10^3 cells/well. Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation. Incubate for 48-72 hours to allow spheroid formation.

  • T Cell Preparation: Isolate CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Co-culture Setup:

    • Prepare different concentrations of this compound in complete RPMI-1640 medium.

    • Pre-treat the isolated CD8+ T cells with the various concentrations of this compound for 24 hours.

    • Add the pre-treated CD8+ T cells to the wells containing tumor spheroids at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Include control wells with spheroids only, T cells only, and spheroids with T cells but without this compound.

  • Incubation: Incubate the co-culture plates for 24-48 hours at 37°C, 5% CO2.

  • Cytotoxicity Assessment:

    • LDH Assay: Centrifuge the plate and collect the supernatant to measure LDH release according to the manufacturer's protocol.

    • Live/Dead Staining: Stain the co-culture with Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red). Image the spheroids using a fluorescence microscope and quantify the percentage of dead cells.

Mandatory Visualization

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cintirorgon Cintirorgon Sodium RORg_complex RORγ Cintirorgon->RORg_complex Binds and Activates RORE ROR Response Element (RORE) RORg_complex->RORE Translocates and Binds Gene_Transcription Target Gene Transcription RORE->Gene_Transcription IL17_Production ↑ IL-17A, IL-17F, GM-CSF Gene_Transcription->IL17_Production Treg_Suppression ↓ Treg Function Gene_Transcription->Treg_Suppression PD1_Expression ↓ PD-1 Expression Gene_Transcription->PD1_Expression Cytotoxicity ↑ T Cell Cytotoxicity Gene_Transcription->Cytotoxicity

Caption: RORγ Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_setup Co-culture Setup cluster_coculture Co-culture cluster_analysis Analysis Tumor_Cells Tumor Cells Co_culture_Plate Co-culture Plate (2D or 3D Spheroid) Tumor_Cells->Co_culture_Plate Immune_Cells Immune Cells (PBMCs or T Cells) Immune_Cells->Co_culture_Plate Cintirorgon Cintirorgon Sodium Cintirorgon->Co_culture_Plate Cytokine_Profiling Cytokine Profiling (ELISA) Co_culture_Plate->Cytokine_Profiling Cytotoxicity_Assay Cytotoxicity Assay (LDH, Live/Dead) Co_culture_Plate->Cytotoxicity_Assay Immune_Cell_Phenotyping Immune Cell Phenotyping (Flow Cytometry) Co_culture_Plate->Immune_Cell_Phenotyping

Caption: Experimental Workflow for Co-culture Assays.

Logical_Relationship Cintirorgon This compound RORg_Activation RORγ Activation in T Cells Cintirorgon->RORg_Activation Th17_Tc17_Differentiation ↑ Th17/Tc17 Differentiation RORg_Activation->Th17_Tc17_Differentiation Treg_Inhibition ↓ Treg Suppression RORg_Activation->Treg_Inhibition Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (IL-17A, etc.) Th17_Tc17_Differentiation->Proinflammatory_Cytokines Enhanced_Cytotoxicity ↑ T Cell Cytotoxicity Th17_Tc17_Differentiation->Enhanced_Cytotoxicity Proinflammatory_Cytokines->Enhanced_Cytotoxicity Treg_Inhibition->Enhanced_Cytotoxicity Tumor_Cell_Killing Enhanced Tumor Cell Killing Enhanced_Cytotoxicity->Tumor_Cell_Killing

Caption: Logical Relationship of Cintirorgon's Anti-Tumor Effect.

References

Application Notes and Protocols: Lentiviral Transduction of RORγ in Jurkat Cells for Cintirorgon Sodium Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the lentiviral transduction of Retinoic acid receptor-related orphan receptor gamma (RORγ) in Jurkat cells. This engineered cell line serves as a valuable tool for studying the effects of RORγ modulators, such as Cintirorgon sodium.

Introduction

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells and other immune cells.[1][2] RORγ is a key transcription factor involved in immune activation and is a therapeutic target for various autoimmune diseases and cancers.[1][3] Jurkat cells, a human T lymphocyte cell line, are a widely used model for studying T-cell signaling and function.[4] By overexpressing RORγ in Jurkat cells via lentiviral transduction, a stable cell line can be created to investigate the mechanism and efficacy of RORγ agonists and inverse agonists.

This compound (LYC-55716) is an orally bioavailable agonist of RORγ with potential immunomodulatory and antineoplastic activities. Upon administration, Cintirorgon binds to RORγ, leading to the translocation of the receptor complex to the nucleus and binding to ROR response elements (ROREs). This enhances the function, proliferation, and survival of type 17 T cells, ultimately inducing a T-cell-mediated immune response against cancer cells. This document provides detailed protocols for lentiviral transduction of RORγ into Jurkat cells and subsequent analysis of the effects of this compound.

Signaling Pathway and Experimental Workflow

RORγ Signaling Pathway

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cintirorgon Cintirorgon RORg_inactive RORγ (inactive) Cintirorgon->RORg_inactive Binds to RORγ RORg_active RORγ-Cintirorgon Complex (active) RORg_inactive->RORg_active Conformational Change RORE ROR Response Element (RORE) RORg_active->RORE Translocates to Nucleus and Binds to RORE Target_Genes Target Gene Transcription (e.g., IL-17, IL-23R) RORE->Target_Genes Initiates Transcription Immune_Response Enhanced T-cell Effector Function Target_Genes->Immune_Response Leads to

Caption: RORγ signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Start Start Lentivirus_Production 1. Lentivirus Production (HEK293T cells) Start->Lentivirus_Production Jurkat_Culture 2. Jurkat Cell Culture Start->Jurkat_Culture Transduction 3. Lentiviral Transduction of Jurkat Cells Lentivirus_Production->Transduction Jurkat_Culture->Transduction Selection 4. Selection of Transduced Cells (e.g., Puromycin) Transduction->Selection Expansion 5. Expansion of Stable RORγ-Jurkat Cell Line Selection->Expansion Cintirorgon_Treatment 6. Treatment with This compound Expansion->Cintirorgon_Treatment Analysis 7. Functional Assays (Reporter Assay, Gene Expression) Cintirorgon_Treatment->Analysis End End Analysis->End

Caption: Experimental workflow for RORγ transduction and drug studies.

Experimental Protocols

Part 1: Lentiviral Vector Production in HEK293T Cells

This protocol describes the generation of lentiviral particles containing the RORγ gene.

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine

  • Lentiviral transfer plasmid encoding human RORγ with a selectable marker (e.g., puromycin resistance)

  • Lentiviral packaging plasmids (e.g., psPAX2)

  • Lentiviral envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm polyethersulfone (PES) filter

  • 15 mL and 50 mL conical tubes

  • 10 cm tissue culture dishes

Protocol:

  • Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm dish in DMEM complete medium.

  • Transfection Preparation:

    • In a sterile tube, prepare a mix of the three plasmids: transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Transfection:

    • Add the diluted transfection reagent to the plasmid mixture, mix gently, and incubate for 15-20 minutes at room temperature.

    • Aspirate the medium from the HEK293T cells and gently add the transfection complex to the cells.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Medium Change: After 18 hours, carefully remove the medium containing the transfection complex and replace it with fresh, pre-warmed DMEM complete medium.

  • Virus Harvest:

    • Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

    • Centrifuge the supernatant at 2100 x g for 5 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm PES filter to remove any remaining cellular debris.

    • The viral supernatant can be used immediately or stored at -80°C in small aliquots.

Part 2: Lentiviral Transduction of Jurkat Cells

This protocol details the transduction of Jurkat cells with the produced RORγ lentivirus.

Materials:

  • Jurkat cells (Clone E6-1)

  • RPMI-1640 medium supplemented with 10% heat-inactivated FBS

  • Lentiviral supernatant containing RORγ

  • Polybrene

  • 24-well tissue culture plates

  • Selection antibiotic (e.g., Puromycin)

Protocol:

  • Jurkat Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Transduction Setup:

    • Seed 2 x 10^5 Jurkat cells per well in a 24-well plate in 0.5 mL of complete RPMI medium.

    • Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

  • Transduction:

    • Add the desired amount of lentiviral supernatant to the Jurkat cells. The amount of virus to use is determined by the multiplicity of infection (MOI).

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

    • Spinoculation (Optional but Recommended): To improve transduction efficiency, centrifuge the plate at 800 x g for 30 minutes at 32°C after adding the virus.

  • Post-Transduction: After the incubation period, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh complete RPMI medium.

  • Selection of Transduced Cells:

    • After 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration should be determined by a kill curve for your specific Jurkat cells.

    • Culture the cells in the selection medium for several days, replacing the medium as needed, until non-transduced cells are eliminated.

  • Expansion: Expand the surviving puromycin-resistant cells to establish a stable RORγ-expressing Jurkat cell line.

Part 3: this compound Studies in RORγ-Transduced Jurkat Cells

This section outlines the use of the engineered Jurkat cells to study the effects of this compound.

Materials:

  • Stable RORγ-expressing Jurkat cells

  • Wild-type Jurkat cells (as control)

  • This compound

  • DMSO (vehicle control)

  • Luciferase reporter assay kit (for reporter assays)

  • Reagents for RNA extraction and qRT-PCR

  • Antibodies for Western blotting or flow cytometry

Protocol 1: RORγ Reporter Assay

  • Co-transfect the RORγ-expressing Jurkat cells with a RORE-driven luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate for 24 hours.

  • Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Protocol 2: Gene Expression Analysis by qRT-PCR

  • Seed RORγ-expressing Jurkat cells and wild-type Jurkat cells in a 6-well plate.

  • Treat the cells with this compound at various concentrations or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR to analyze the expression of RORγ target genes (e.g., IL17A, IL23R). Normalize the expression to a housekeeping gene (e.g., GAPDH).

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the experiments described above.

Table 1: RORγ Reporter Assay Data

Treatment GroupConcentration (µM)Luciferase Activity (RLU)Normalized Luciferase ActivityFold Change vs. Vehicle
Vehicle (DMSO)-1.0
This compound0.01
This compound0.1
This compound1
This compound10

Table 2: qRT-PCR Analysis of RORγ Target Gene Expression

Cell LineTreatmentConcentration (µM)Target GeneRelative Gene Expression (Fold Change)
RORγ-JurkatVehicle (DMSO)-IL17A1.0
RORγ-JurkatThis compound1IL17A
RORγ-JurkatThis compound10IL17A
Wild-type JurkatVehicle (DMSO)-IL17A
Wild-type JurkatThis compound10IL17A
RORγ-JurkatVehicle (DMSO)-IL23R1.0
RORγ-JurkatThis compound1IL23R
RORγ-JurkatThis compound10IL23R
Wild-type JurkatVehicle (DMSO)-IL23R
Wild-type JurkatThis compound10IL23R

References

Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for RORγ Target Genes with Cintirorgon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid-related orphan receptor gamma (RORγ or RORc) is a ligand-dependent nuclear transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells and other immune cells.[1][2][3] RORγ exists in two isoforms, RORγ1 and RORγt, with RORγt being predominantly expressed in immune cells.[2][3] Upon activation by a ligand, RORγ binds to specific DNA sequences known as ROR Response Elements (ROREs) in the regulatory regions of its target genes. This binding initiates the transcription of key pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-23R, making RORγ a significant target for therapeutic intervention in autoimmune diseases and cancer.

Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable, selective RORγ agonist. By binding to RORγ, Cintirorgon enhances its transcriptional activity, leading to increased function, proliferation, and survival of type 17 T cells. This modulation of gene expression can enhance effector T-cell activity and decrease immune suppression, representing a promising strategy for immuno-oncology.

To investigate the molecular mechanism of Cintirorgon, it is essential to identify the specific genomic loci where RORγ binding is modulated by the compound. The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to determine the in vivo binding sites of a protein of interest, such as a transcription factor, on a genome-wide scale (ChIP-seq) or at specific candidate loci (ChIP-qPCR). This document provides a detailed protocol for performing a ChIP assay to identify and quantify the association of RORγ with its target gene promoters in cells treated with this compound.

Signaling Pathway and Experimental Overview

RORγ Signaling Pathway with Cintirorgon

Cintirorgon acts as an agonist, binding to the RORγ protein in the cytoplasm. This complex then translocates to the nucleus, where it binds to ROREs on the DNA. This binding event recruits co-activators to the transcription machinery, initiating the expression of RORγ target genes, which play a role in immune activation.

ChIP_Workflow start Cell Culture & Treatment with Cintirorgon crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse immunoprecipitate 3. Immunoprecipitation (IP) (anti-RORγ Antibody) lyse->immunoprecipitate wash 4. Wash & Elute Complexes immunoprecipitate->wash reverse 5. Reverse Cross-links wash->reverse purify 6. Purify DNA reverse->purify analyze 7. Downstream Analysis (qPCR or Sequencing) purify->analyze Logical_Relationship Cintirorgon This compound (Agonist) RORg_Activation RORγ Activation Cintirorgon->RORg_Activation Leads to Binding Increased RORγ Binding to ROREs RORg_Activation->Binding Results in Expression Upregulation of Target Gene Expression (e.g., IL17A, IL23R) Binding->Expression Causes

References

Application Notes and Protocols: In Vivo Imaging to Monitor Tumor Response to Cintirorgon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable agonist of the retinoic acid-related orphan receptor gamma (RORγ).[1] RORγ is a nuclear transcription factor that plays a critical role in the differentiation and function of Type 17 T helper (Th17) and cytotoxic T (Tc17) cells.[2][3] By activating RORγ, this compound enhances the expression of genes that promote the effector functions of T lymphocytes and reduces immune-suppressive mechanisms. This leads to an increased T-cell-mediated immune response against cancer cells, resulting in decreased tumor growth and improved survival in preclinical models.[1][3]

Monitoring the therapeutic efficacy of this compound in vivo requires advanced imaging techniques that can non-invasively assess the dynamic changes within the tumor microenvironment. This document provides detailed application notes and protocols for utilizing preclinical in vivo imaging to monitor tumor response to this compound, with a focus on techniques that can visualize and quantify the infiltration and activation of immune cells.

Signaling Pathway of this compound

This compound acts as an agonist for the RORγ nuclear receptor. Its binding initiates a signaling cascade that enhances the anti-tumor immune response.

Cintirorgon_Pathway This compound Signaling Pathway Cintirorgon This compound RORg RORγ Receptor (in T-cell nucleus) Cintirorgon->RORg Binds to Complex Cintirorgon-RORγ Complex RORg->Complex RORE ROR Response Elements (on DNA) Complex->RORE Binds to Gene_Expression Modulation of Gene Expression RORE->Gene_Expression Activates Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation Effector_T_Cells Enhanced Effector T-Cell Function Immune_Modulation->Effector_T_Cells Treg_Suppression Decreased Regulatory T-Cell (Treg) Suppression Immune_Modulation->Treg_Suppression Cytokine_Production Increased Cytokine Production (e.g., IL-17A) Immune_Modulation->Cytokine_Production Tumor_Immunity Enhanced Anti-Tumor Immunity Effector_T_Cells->Tumor_Immunity Treg_Suppression->Tumor_Immunity Cytokine_Production->Tumor_Immunity Tumor_Regression Tumor Regression Tumor_Immunity->Tumor_Regression

This compound's immunomodulatory pathway.

In Vivo Imaging Techniques and Protocols

The primary mechanism of this compound involves the modulation of the immune system. Therefore, imaging strategies should focus on visualizing and quantifying changes in immune cell populations within the tumor, as well as traditional measures of tumor size and viability.

Immuno-Positron Emission Tomography (Immuno-PET) for T-Cell Infiltration

Immuno-PET combines the specificity of monoclonal antibodies with the high sensitivity of PET imaging to non-invasively monitor and quantify immune cell populations. For monitoring the effects of this compound, targeting T-cell markers such as CD3 (pan T-cell marker) or CD8 (cytotoxic T-cell marker) is recommended.

Experimental Protocol: 89Zr-DFO-anti-CD8 Immuno-PET

This protocol describes the use of a Zirconium-89 (89Zr) labeled antibody targeting the CD8 receptor on cytotoxic T-cells to monitor their infiltration into the tumor following treatment with this compound.

Materials:

  • Tumor-bearing mice (e.g., syngeneic models like MC38 colon adenocarcinoma or B16F10 melanoma in C57BL/6 mice).

  • This compound.

  • Anti-mouse CD8 monoclonal antibody (clone YTS 169.4 or similar).

  • Deferoxamine-NCS (DFO-NCS) chelator.

  • Zirconium-89 (89Zr-oxalate).

  • PD-10 desalting columns.

  • MicroPET/CT scanner.

Procedure:

  • Antibody Conjugation: Conjugate the anti-CD8 antibody with the DFO chelator according to established protocols.

  • Radiolabeling: Radiolabel the DFO-anti-CD8 conjugate with 89Zr. Purify the 89Zr-DFO-anti-CD8 using a PD-10 desalting column.

  • Animal Model and Treatment:

    • Implant tumor cells subcutaneously in immunocompetent mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally to the treatment group according to the desired dosing regimen. The control group receives vehicle.

  • Imaging Protocol:

    • Perform baseline immuno-PET scans before initiating treatment.

    • At selected time points post-treatment (e.g., day 3, 7, and 14), inject mice intravenously with 89Zr-DFO-anti-CD8 (e.g., 1.85-3.7 MBq per mouse).

    • Acquire PET/CT images at 24, 48, and 72 hours post-injection of the radiotracer.

  • Image Analysis:

    • Reconstruct PET images and co-register with CT images for anatomical reference.

    • Draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., spleen, lymph nodes, muscle).

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI.

  • Ex Vivo Biodistribution:

    • After the final imaging session, euthanize the mice and harvest tumors and major organs.

    • Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.

Data Presentation: Immuno-PET

Time PointTreatment GroupMean Tumor Uptake (%ID/g) ± SDSpleen Uptake (%ID/g) ± SDTumor-to-Muscle Ratio ± SD
Baseline Vehicle2.5 ± 0.415.2 ± 2.13.1 ± 0.5
Cintirorgon2.6 ± 0.514.9 ± 2.33.2 ± 0.6
Day 7 Vehicle3.1 ± 0.616.5 ± 2.53.8 ± 0.7
Cintirorgon8.9 ± 1.218.1 ± 2.810.5 ± 1.5
Day 14 Vehicle3.5 ± 0.717.2 ± 2.64.1 ± 0.8
Cintirorgon12.4 ± 1.819.5 ± 3.115.2 ± 2.2
Magnetic Resonance Imaging (MRI) for Tumor Volume and Immune Cell Tracking

MRI provides excellent soft-tissue contrast for accurate tumor volume measurements and can also be used to track immune cells labeled with contrast agents.

Experimental Protocol: Tumor Volumetry and SPIO-based T-Cell Tracking

This protocol outlines the use of T2-weighted MRI for tumor volume assessment and tracking of adoptively transferred T-cells labeled with superparamagnetic iron oxide (SPIO) nanoparticles.

Materials:

  • Tumor-bearing mice.

  • This compound.

  • Splenocytes from a transgenic mouse expressing a tumor-specific T-cell receptor (e.g., OT-I cells for ovalbumin-expressing tumors).

  • SPIO nanoparticles (e.g., Ferumoxytol).

  • High-field preclinical MRI scanner (e.g., 7T).

Procedure:

  • T-Cell Labeling: Isolate and activate tumor-specific T-cells in vitro. Label the activated T-cells with SPIO nanoparticles.

  • Animal Model and Treatment:

    • Establish tumors as described for immuno-PET.

    • Begin treatment with this compound or vehicle.

  • Adoptive Cell Transfer: A day after initiating treatment, adoptively transfer the SPIO-labeled T-cells via intravenous injection.

  • Imaging Protocol:

    • Perform baseline T2-weighted MRI scans to determine initial tumor volume.

    • Acquire T2-weighted and T2-weighted MRI scans at regular intervals (e.g., every 3-4 days) to monitor tumor growth and the accumulation of SPIO-labeled cells (which appear as signal voids on T2-weighted images).

  • Image Analysis:

    • Segment the tumor in the T2-weighted images to calculate tumor volume.

    • Analyze the T2*-weighted images to quantify the volume of signal voids within the tumor, corresponding to the accumulation of SPIO-labeled T-cells.

Data Presentation: MRI

Time PointTreatment GroupMean Tumor Volume (mm³) ± SD% Change in Tumor VolumeSPIO Signal Void Volume (mm³) ± SD
Day 0 Vehicle105 ± 150%N/A
Cintirorgon102 ± 140%N/A
Day 7 Vehicle350 ± 45+233%0.8 ± 0.2
Cintirorgon180 ± 25+76%4.5 ± 0.9
Day 14 Vehicle850 ± 110+710%1.2 ± 0.3
Cintirorgon150 ± 30+47%6.8 ± 1.2

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for monitoring tumor response to this compound and the logical relationship between imaging readouts and therapeutic efficacy.

Experimental_Workflow In Vivo Imaging Experimental Workflow Tumor_Implantation Tumor Implantation (Syngeneic Model) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Baseline_Imaging Baseline Imaging (MRI and/or PET) Randomization->Baseline_Imaging Treatment Treatment Initiation (Cintirorgon vs. Vehicle) Baseline_Imaging->Treatment Longitudinal_Imaging Longitudinal Imaging (Multiple Time Points) Treatment->Longitudinal_Imaging Data_Analysis Image and Data Analysis Longitudinal_Imaging->Data_Analysis Endpoint_Analysis Endpoint Analysis (Ex Vivo Biodistribution, Immunohistochemistry) Data_Analysis->Endpoint_Analysis

Preclinical in vivo imaging workflow.

Logical_Relationship Imaging Readouts and Therapeutic Efficacy Cintirorgon_Tx This compound Treatment RORg_Activation RORγ Activation in T-Cells Cintirorgon_Tx->RORg_Activation T_Cell_Infiltration Increased T-Cell Infiltration into Tumor RORg_Activation->T_Cell_Infiltration Immuno_PET Immuno-PET Signal (e.g., 89Zr-anti-CD8) T_Cell_Infiltration->Immuno_PET Measured by MRI_Tracking MRI T-Cell Tracking (SPIO-labeled cells) T_Cell_Infiltration->MRI_Tracking Measured by Tumor_Growth_Inhibition Tumor Growth Inhibition or Regression T_Cell_Infiltration->Tumor_Growth_Inhibition Leads to Therapeutic_Efficacy Therapeutic Efficacy Immuno_PET->Therapeutic_Efficacy Correlates with MRI_Tracking->Therapeutic_Efficacy Correlates with MRI_Volume Tumor Volume (T2-weighted MRI) Tumor_Growth_Inhibition->MRI_Volume Measured by MRI_Volume->Therapeutic_Efficacy Correlates with

Relationship between imaging data and efficacy.

Conclusion

The use of advanced in vivo imaging techniques is crucial for the preclinical evaluation of novel immunomodulatory agents like this compound. Immuno-PET provides a powerful tool for quantifying the infiltration of effector T-cells into the tumor, directly visualizing the drug's mechanism of action. MRI offers a complementary approach for accurate tumor volume measurements and can be adapted to track immune cell populations. By employing these detailed protocols, researchers can effectively monitor the anti-tumor response to this compound, providing valuable insights into its pharmacodynamics and efficacy, thereby accelerating its clinical development.

References

Application Notes and Protocols for Evaluating Cintirorgon Sodium Immunotherapy in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon sodium (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3] RORγ is a nuclear transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T cell 17 (Tc17) cells.[4][5] By activating RORγ, this compound enhances the anti-tumor immune response through multiple mechanisms. These include increasing the production of pro-inflammatory cytokines, augmenting the expression of co-stimulatory molecules, and decreasing immune-suppressive signals within the tumor microenvironment. Preclinical studies in syngeneic mouse models have demonstrated that RORγ agonists can inhibit tumor growth and act synergistically with checkpoint blockade therapies.

Humanized mouse models, which involve engrafting immunodeficient mice with human immune cells or tissues, provide an invaluable in vivo platform for evaluating human-specific immunotherapies like this compound. These models allow for the investigation of therapeutic efficacy and mechanism of action in the context of a human immune system, bridging the gap between preclinical and clinical studies. This document provides detailed application notes and protocols for leveraging humanized mouse models to assess the immunotherapeutic potential of this compound.

Signaling Pathway of this compound

Cintirorgon_Signaling_Pathway cluster_cell T Cell cluster_nucleus Nucleus Cintirorgon Cintirorgon RORg RORγ (Nuclear Receptor) Cintirorgon->RORg Binds to RORg_Complex Cintirorgon-RORγ Complex RORg->RORg_Complex Translocates to Nucleus Nucleus RORE ROR Response Elements (DNA) RORg_Complex->RORE Binds to Gene_Transcription Target Gene Transcription RORE->Gene_Transcription Effector_Function Enhanced Effector Function Gene_Transcription->Effector_Function Cytokine_Production Increased Cytokine Production (IL-17A, GM-CSF) Gene_Transcription->Cytokine_Production Reduced_Suppression Decreased Immunosuppression (Reduced PD-1, Tregs) Gene_Transcription->Reduced_Suppression Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Effector_Function->Anti_Tumor_Immunity Cytokine_Production->Anti_Tumor_Immunity Reduced_Suppression->Anti_Tumor_Immunity

Caption: this compound binds to and activates the RORγ nuclear receptor in T cells.

Experimental Protocols

Two primary types of humanized mouse models are suitable for evaluating this compound: those engrafted with human peripheral blood mononuclear cells (PBMCs) and those reconstituted with human CD34+ hematopoietic stem cells (HSCs).

Protocol 1: Hu-PBMC Humanized Mouse Model for Short-Term Efficacy Studies

This model is ideal for rapid, short-term evaluation of this compound's effect on mature human T cells.

1. Mouse Strain Selection:

  • Utilize severely immunodeficient mouse strains such as NSG (NOD-scid IL2Rgamma-null), NCG, or BRGS. These strains lack mature T, B, and NK cells, facilitating robust engraftment of human immune cells.

2. Human PBMC Isolation and Engraftment:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend isolated PBMCs in sterile, serum-free media (e.g., PBS or RPMI-1640).

  • Intravenously inject 5-10 x 10^6 PBMCs into each mouse.

3. Tumor Implantation:

  • Subcutaneously implant a human tumor cell line (e.g., a non-small cell lung cancer or renal cell carcinoma line, as these are tumor types where Cintirorgon has been clinically evaluated) or a patient-derived xenograft (PDX) fragment.

  • Allow the tumor to establish and reach a palpable size (e.g., 100-150 mm³).

4. This compound Administration:

  • Prepare this compound in a suitable vehicle for oral gavage.

  • Once tumors are established, randomize mice into treatment and vehicle control groups.

  • Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily).

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor mouse body weight and clinical signs for toxicity.

  • At the end of the study (typically 3-4 weeks post-engraftment to avoid graft-versus-host disease), collect blood, spleen, and tumor tissue.

  • Analyze immune cell populations in blood, spleen, and tumor-infiltrating lymphocytes (TILs) by flow cytometry.

  • Assess cytokine levels in plasma and tumor homogenates.

HuPBMC_Workflow Start Start PBMC_Isolation Isolate Human PBMCs Start->PBMC_Isolation Engraftment Engraft PBMCs into Immunodeficient Mice PBMC_Isolation->Engraftment Tumor_Implantation Implant Human Tumor Cells/PDX Engraftment->Tumor_Implantation Tumor_Growth Allow Tumor Establishment Tumor_Implantation->Tumor_Growth Treatment Administer Cintirorgon or Vehicle Tumor_Growth->Treatment Monitoring Monitor Tumor Growth and Mouse Health Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Flow Cytometry, Cytokine Profiling Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Experimental workflow for evaluating Cintirorgon in Hu-PBMC models.

Protocol 2: Hu-CD34+ HSC Humanized Mouse Model for Long-Term and Mechanistic Studies

This model allows for the development of a multi-lineage human immune system, enabling longer-term studies and investigation of effects on immune cell development.

1. Mouse Strain and Pre-conditioning:

  • Use neonatal (1-5 days old) or adult immunodeficient mice (e.g., NSG, NCG, BRGS).

  • For adult mice, perform sublethal irradiation (e.g., 100-250 cGy) to create space in the bone marrow for engraftment.

2. Human CD34+ HSC Engraftment:

  • Isolate CD34+ HSCs from human umbilical cord blood or mobilized peripheral blood.

  • Inject 1-2 x 10^5 CD34+ HSCs via the intrahepatic (neonates) or intravenous (adults) route.

3. Immune System Reconstitution:

  • Allow 12-16 weeks for the human immune system to reconstitute.

  • Monitor the level of human immune cell (hCD45+) engraftment in peripheral blood by flow cytometry at regular intervals. Mice with >25% hCD45+ cells are typically used for studies.

4. Tumor Implantation and Treatment:

  • Follow the same procedure for tumor implantation as in Protocol 1.

  • Once tumors are established, begin treatment with this compound as described previously.

5. Monitoring and Endpoints:

  • Conduct long-term monitoring of tumor growth and mouse health.

  • Perform serial blood sampling to track changes in human immune cell subsets over time.

  • At the study endpoint, perform a comprehensive analysis of blood, spleen, bone marrow, and tumor tissue for immune cell populations, activation markers, and cytokine profiles.

HuCD34_Workflow Start Start HSC_Isolation Isolate Human CD34+ HSCs Start->HSC_Isolation Engraftment Engraft HSCs into Immunodeficient Mice HSC_Isolation->Engraftment Precondition Sublethal Irradiation (Adult Mice) Precondition->Engraftment Reconstitution Immune System Reconstitution (12-16 weeks) Engraftment->Reconstitution Engraftment_Check Check hCD45+ Engraftment Reconstitution->Engraftment_Check Tumor_Implantation Implant Human Tumor Cells/PDX Engraftment_Check->Tumor_Implantation Treatment Administer Cintirorgon or Vehicle Tumor_Implantation->Treatment Long_Term_Monitoring Long-Term Monitoring and Analysis Treatment->Long_Term_Monitoring End End Long_Term_Monitoring->End

Caption: Workflow for long-term Cintirorgon studies in Hu-CD34+ HSC models.

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume (mm³) at Day X ± SEMPercent Tumor Growth Inhibition (%)p-value
Vehicle Control101500 ± 150--
Cintirorgon (X mg/kg)10800 ± 12046.7<0.05
Cintirorgon (Y mg/kg)10500 ± 9066.7<0.01

Table 2: Immune Cell Phenotyping in Tumor Microenvironment (TILs)

Treatment Group% hCD45+ of Live Cells% CD4+ of hCD45+% CD8+ of hCD45+CD8+/Treg Ratio% PD-1+ on CD8+% IL-17A+ on CD4+
Vehicle Control15.2 ± 2.545.1 ± 3.220.3 ± 2.11.5 ± 0.365.4 ± 5.12.1 ± 0.5
Cintirorgon (Y mg/kg)25.8 ± 3.140.5 ± 2.835.7 ± 3.5 4.2 ± 0.640.2 ± 4.28.5 ± 1.2**
*p<0.05, *p<0.01 compared to Vehicle Control

Table 3: Plasma Cytokine Levels

Treatment GroupIL-17A (pg/mL)IFN-γ (pg/mL)GM-CSF (pg/mL)IL-10 (pg/mL)
Vehicle Control5.5 ± 1.225.3 ± 4.510.1 ± 2.015.8 ± 2.9
Cintirorgon (Y mg/kg)20.1 ± 3.5**45.8 ± 6.122.5 ± 3.812.4 ± 2.1
*p<0.05, *p<0.01 compared to Vehicle Control

Conclusion

Humanized mouse models offer a powerful preclinical platform to evaluate the efficacy and mechanism of action of this compound. The protocols outlined provide a framework for conducting both short-term and long-term studies to assess the impact of this novel RORγ agonist on human anti-tumor immunity. Careful experimental design and comprehensive endpoint analysis, as described, will yield valuable data to guide the clinical development of this compound and other immunotherapies.

References

Troubleshooting & Optimization

Improving the solubility of Cintirorgon sodium in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cintirorgon sodium in aqueous solutions for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.

IssuePotential CauseTroubleshooting Steps
Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media) Low aqueous solubility of the compound, even as a sodium salt. Rapid change in solvent polarity.1. Prepare a high-concentration stock solution in an organic solvent. DMSO is recommended as the primary solvent. A stock solution of at least 50 mg/mL in DMSO can be prepared.[1] 2. Perform a serial dilution. Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform one or more intermediate dilutions in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility. 3. Ensure the final concentration of the organic solvent is low. For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity.[2] 4. Warm the aqueous buffer. Gently warming the buffer to 37°C may aid in dissolution, but be mindful of the thermal stability of the compound and other components in your experiment.
Difficulty dissolving the powder initially Insufficient solvent volume or inadequate mixing.1. Use a sufficient volume of DMSO. Start by adding a small volume of DMSO to the vial of powdered this compound and vortex thoroughly. Gradually add more DMSO until the desired stock concentration is reached. 2. Use sonication. If the compound is still not fully dissolved, brief sonication in an ultrasonic bath can help to break up any aggregates and facilitate dissolution.
Cloudiness or precipitation in the stock solution over time The stock solution may be unstable at the storage temperature, or the solvent may have absorbed moisture.1. Store stock solutions appropriately. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[3] 2. Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound. Use freshly opened, anhydrous grade DMSO to prepare stock solutions. 3. Prepare fresh stock solutions. If cloudiness persists, it is best to prepare a fresh stock solution.
Inconsistent experimental results Inaccurate concentration of the final working solution due to precipitation. Degradation of the compound.1. Visually inspect for precipitation. Before each use, carefully inspect the stock and working solutions for any signs of precipitation. If precipitation is observed, the solution should not be used. 2. Prepare fresh working solutions for each experiment. Avoid using working solutions that have been stored for an extended period. 3. Filter-sterilize if necessary. If you need to sterilize your working solution, use a 0.22 µm PVDF syringe filter. Be aware that some compound may be lost due to adsorption to the filter membrane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] For the non-salt form, Cintirorgon, solubility in DMSO is reported to be at least 113.3 mg/mL and in ethanol at 100 mg/mL.[3]

Q2: How should I store the DMSO stock solution of this compound?

A2: For long-term storage, aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to minimize cytotoxicity. However, the tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: Can I dissolve this compound directly in water or PBS?

A4: While this compound is a salt and is expected to have some aqueous solubility, it is generally recommended to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution. This ensures complete dissolution and allows for accurate dilution into your aqueous experimental buffer. Direct dissolution in aqueous buffers may be difficult and could lead to incomplete solubilization.

Q5: My this compound solution has precipitated. Can I still use it?

A5: No, it is not recommended to use a solution that has precipitated. The concentration of the soluble compound will be unknown, leading to inaccurate and unreliable experimental results. Please refer to the troubleshooting guide for steps to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO and its subsequent dilution to a working concentration for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Stock Solution Preparation (50 mg/mL): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. c. Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 50 mg/mL this compound stock solution. b. Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution: i. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium. ii. Add the intermediate dilution to the final volume of cell culture medium to reach the 10 µM concentration, ensuring the final DMSO concentration is below 0.5%. c. Gently mix the working solution by pipetting up and down. d. Use the working solution immediately for your experiment.

Protocol 2: In Vitro Assay for IL-17A Production in Human CD4+ T Cells

This protocol outlines a general procedure to measure the effect of this compound on IL-17A production in human CD4+ T cells under Th17 polarizing conditions.

Materials:

  • Isolated human CD4+ T cells

  • Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)

  • Anti-CD3 and anti-CD28 antibodies

  • This compound working solution

  • DMSO (vehicle control)

  • Human IL-17A ELISA kit

Procedure:

  • Cell Culture and Stimulation: a. Plate human CD4+ T cells in a suitable culture plate. b. Treat the cells with the this compound working solution at various concentrations. Include a vehicle control group treated with the same final concentration of DMSO. c. Add the Th17 polarizing cytokines and anti-CD3/anti-CD28 antibodies to the wells to induce Th17 differentiation and activation. d. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Sample Collection: a. After the incubation period, centrifuge the culture plate to pellet the cells. b. Carefully collect the culture supernatant for IL-17A measurement.

  • IL-17A Measurement: a. Quantify the concentration of IL-17A in the collected supernatants using a human IL-17A ELISA kit, following the manufacturer's instructions.

  • Data Analysis: a. Compare the levels of IL-17A produced by cells treated with this compound to the vehicle control group to determine the effect of the compound on IL-17A secretion.

Visualizations

Cintirorgon_Sodium_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell T Helper 17 (Th17) Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cintirorgon_sodium This compound RORg_inactive RORγ (inactive) Cintirorgon_sodium->RORg_inactive Enters cell and binds RORg_active RORγ (active) RORg_inactive->RORg_active Conformational Change RORg_complex RORγ-Co-activator Complex RORg_active->RORg_complex Translocates to nucleus and binds co-activators RORE ROR Response Element (RORE) RORg_complex->RORE Binds to IL17A_gene IL-17A Gene Transcription RORE->IL17A_gene Initiates IL17A_protein IL-17A Protein Secretion IL17A_gene->IL17A_protein Leads to increased experimental_workflow Experimental Workflow for Assessing this compound Activity start Start prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock prepare_working Prepare Working Solutions by diluting in Media prepare_stock->prepare_working treat_cells Treat Cells with This compound prepare_working->treat_cells culture_cells Culture CD4+ T Cells with Th17 Polarizing Conditions culture_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure IL-17A Concentration by ELISA collect_supernatant->elisa analyze Analyze Data elisa->analyze

References

Technical Support Center: Troubleshooting Low Efficacy of Cintirorgon Sodium in Primary T Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of Cintirorgon sodium in primary T cell cultures. The following question-and-answer format directly addresses specific issues to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected T cell activation and effector function after treatment with this compound. What are the potential causes?

Several factors can contribute to the reduced efficacy of this compound in primary T cell cultures. These can be broadly categorized into issues related to the compound itself, the cell culture conditions, and the experimental setup.

  • Compound Integrity and Concentration: Ensure the this compound stock solution is properly prepared, stored, and used at an effective concentration.

  • Cell Health and Viability: The health and activation state of your primary T cells are critical for their responsiveness.

  • Suboptimal Culture Conditions: The culture environment, including media composition and supplements, plays a significant role in T cell function.

  • Inadequate T Cell Activation: this compound is a RORγ agonist and enhances T cell function; however, the T cells must first be properly activated.

Q2: How can we verify the activity of our this compound compound?

It is crucial to ensure that the compound is active.

  • Proper Storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

  • Solvent Considerations: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. It is also advisable to include a vehicle-only (DMSO) control in your experiments.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific primary T cell culture system. Based on available data for LYC-55716 (Cintirorgon), the EC50 for IL-17A secretion in Th17 cells is approximately 44.49 nM[1]. A good starting range for a dose-response curve would be from 1 nM to 1 µM.

Q3: What are the key parameters to check for our primary T cell culture health?

Healthy and viable T cells are fundamental for a successful experiment.

  • Viability Assessment: Regularly assess cell viability using methods like Trypan Blue exclusion or a flow cytometry-based viability stain (e.g., Propidium Iodide or 7-AAD). Viability should be >90% at the start of the experiment.

  • Consistent Cell Density: Maintain a consistent cell seeding density across experiments. Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts.

  • Low Passage Number: Use primary T cells at a low passage number to avoid senescence and altered drug sensitivity.

Q4: Our T cells appear viable, but the response to this compound is still low. What aspects of our experimental protocol should we review?

If cell health is confirmed, the issue may lie within the experimental design.

  • T Cell Isolation and Purity: Ensure your T cell isolation method yields a pure population. Contamination with other cell types can affect the results.

  • T Cell Activation Protocol: Primary T cells require activation to respond to modulators like this compound. A common method is stimulation with anti-CD3 and anti-CD28 antibodies. The timing and concentration of these stimuli are critical.

  • Cytokine Supplementation: The presence of appropriate cytokines, such as IL-2, is often necessary to support T cell proliferation and function in culture.

Troubleshooting Summary

The table below summarizes key experimental parameters and provides recommended ranges for troubleshooting low efficacy of this compound.

ParameterRecommended Range/ConditionPotential Issue if DeviatedTroubleshooting Action
This compound Concentration 1 nM - 1 µM (start with a dose-response)Suboptimal or toxic concentrationPerform a dose-response experiment to determine the EC50.
Final DMSO Concentration ≤ 0.5%Solvent toxicityPrepare higher concentration stock solutions to minimize the volume added to the culture. Include a vehicle control.
Primary T Cell Seeding Density 1 x 10^6 cells/mLInconsistent results, nutrient depletionOptimize and maintain a consistent seeding density.
T Cell Viability at Start > 90%Poor cell health leading to unresponsivenessUse fresh, healthy donor cells. Handle cells gently during isolation and culture.
T Cell Activation Anti-CD3/CD28 stimulation (e.g., plate-bound or beads)Insufficient T cell activationEnsure proper coating of plates or appropriate bead-to-cell ratio.
IL-2 Concentration 10 - 100 U/mLInadequate T cell proliferation and survivalTitrate IL-2 concentration to find the optimal level for your specific T cell subset.
Culture Medium RPMI 1640 or X-VIVO 15Nutrient limitationUse a medium specifically designed for T cell culture.
Serum Supplement 5-10% Fetal Bovine Serum (FBS) or Human AB SerumVariability in growth factorsUse heat-inactivated, quality-tested serum and keep the lot consistent.
Incubation Time with Drug 24 - 72 hoursInsufficient time for the drug to exert its effectPerform a time-course experiment to determine the optimal treatment duration.

Experimental Protocols

Protocol 1: Assessment of T Cell Viability using Trypan Blue
  • Gently resuspend the T cells in the culture vessel.

  • Transfer a 10 µL aliquot of the cell suspension to a microcentrifuge tube.

  • Add 10 µL of 0.4% Trypan Blue stain and mix gently.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Dose-Response Experiment for this compound
  • Isolate primary T cells and assess viability.

  • Activate T cells using your standard protocol (e.g., anti-CD3/CD28 stimulation).

  • Seed the activated T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control (DMSO).

  • Add the different concentrations of this compound or vehicle to the respective wells.

  • Incubate the plate for the desired duration (e.g., 48-72 hours).

  • At the end of the incubation, harvest the cells and supernatant.

  • Analyze the desired readout, such as cytokine production (e.g., IL-17A) in the supernatant by ELISA or intracellular cytokine staining by flow cytometry.

  • Plot the response against the log of the this compound concentration to determine the EC50.

Visual Guides

Signaling Pathway of this compound in T Cells

Cintirorgon_Pathway cluster_extracellular Extracellular cluster_cell T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cintirorgon This compound RORg RORγ Cintirorgon->RORg Binds Complex Cintirorgon-RORγ Complex RORg->Complex Forms RORE ROR Response Element (RORE) Complex->RORE Translocates & Binds Gene_Expression ↑ IL-17A, IL-17F, IL-22 ↑ Effector Function ↓ Immunosuppression RORE->Gene_Expression Modulates

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Low Efficacy

Troubleshooting_Workflow start Start: Low Efficacy Observed check_compound Check Compound Integrity & Concentration start->check_compound check_cells Assess T Cell Health & Viability start->check_cells check_protocol Review Experimental Protocol start->check_protocol dose_response Perform Dose-Response? check_compound->dose_response viability_assay Run Viability Assay? check_cells->viability_assay optimize_activation Optimize Activation? check_protocol->optimize_activation dose_response->check_cells No end_success Efficacy Improved dose_response->end_success Yes viability_assay->check_protocol No viability_assay->end_success Yes optimize_activation->end_success Yes end_fail Consult Further optimize_activation->end_fail No

Caption: Logical steps for troubleshooting low efficacy.

Experimental Workflow for a Dose-Response Curve

Dose_Response_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_T_Cells 1. Isolate Primary T Cells Activate_T_Cells 2. Activate T Cells (e.g., anti-CD3/CD28) Isolate_T_Cells->Activate_T_Cells Seed_Plate 3. Seed Cells in 96-well Plate Activate_T_Cells->Seed_Plate Prepare_Drug 4. Prepare Serial Dilutions of this compound Seed_Plate->Prepare_Drug Add_Drug 5. Add Drug to Wells Prepare_Drug->Add_Drug Incubate 6. Incubate (e.g., 48-72h) Add_Drug->Incubate Harvest 7. Harvest Supernatant/Cells Incubate->Harvest Assay 8. Perform Readout Assay (e.g., ELISA, Flow Cytometry) Harvest->Assay Analyze_Data 9. Analyze Data & Plot Curve Assay->Analyze_Data

Caption: Step-by-step dose-response experiment.

References

Preventing Cintirorgon sodium degradation during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Cintirorgon sodium during long-term storage. The information is curated for researchers and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

IssuePotential CauseRecommended Action
Discoloration of solid this compound (e.g., yellowing or browning) Photo-oxidation or thermal degradation. Exposure to light and/or elevated temperatures can initiate oxidative processes. The trifluoromethylphenylsulfonyl and benzoxazine moieties may be susceptible.Store this compound in amber vials or light-blocking containers. Ensure storage is at the recommended low temperature and away from direct light sources.
Changes in the physical appearance of the powder (e.g., clumping, caking) Hygroscopicity. The sodium salt form may attract moisture from the atmosphere, leading to changes in physical properties.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.
Decreased potency or inconsistent results in bioassays Chemical degradation. Hydrolysis of the propanoate ester or degradation of the benzoxazine ring can lead to a loss of active compound.Re-evaluate storage conditions. Use a validated stability-indicating analytical method (e.g., HPLC) to assess the purity of the stock before use. Prepare fresh solutions for critical experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. This can result from hydrolysis, oxidation, or photodegradation.Characterize the new peaks using mass spectrometry to identify potential degradation products. Review the storage and handling procedures to identify the likely cause of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: Based on the chemical structure, solid this compound should be stored in a cool, dark, and dry place. Recommended conditions are -20°C in a tightly sealed, light-resistant container. For short-term storage, 2-8°C is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions in a suitable anhydrous solvent, such as DMSO or ethanol. For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For daily use, a fresh dilution from the stock is recommended.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the following are potential routes of degradation:

  • Hydrolysis: The propanoate ester linkage is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH, yielding the corresponding carboxylic acid (Cintirorgon) and isobutanol.[1][2][3][4][5]

  • Oxidation: The benzoxazine ring and the sulfonamide group could be susceptible to oxidation, particularly when exposed to air and light.

  • Photodegradation: The aromatic rings, particularly the trifluoromethyl-substituted phenyl group, may be sensitive to photodegradation upon exposure to UV light.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong acids, bases, and oxidizing agents, as they can accelerate degradation. The compatibility with all excipients should be evaluated during formulation development.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or as determined by UV scan).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate the sample solution in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

Visualizations

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound Cintirorgon_sodium This compound Hydrolysis Hydrolysis (Acid/Base) Cintirorgon_sodium->Hydrolysis Ester Cleavage Oxidation Oxidation (Air/Light) Cintirorgon_sodium->Oxidation Ring/Sulfur Oxidation Photodegradation Photodegradation (UV Light) Cintirorgon_sodium->Photodegradation Aromatic Ring Opening Cintirorgon_acid Cintirorgon (Carboxylic Acid) Hydrolysis->Cintirorgon_acid Isobutanol Isobutanol Hydrolysis->Isobutanol Oxidized_Benzoxazine Oxidized Benzoxazine Derivatives Oxidation->Oxidized_Benzoxazine Sulfoxide_Sulfone Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxide_Sulfone Photodegradation_Products Aromatic Ring Cleavage Products Photodegradation->Photodegradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Assessment start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) start->stress storage Long-Term Storage (Controlled Conditions) start->storage analysis Stability-Indicating HPLC Analysis stress->analysis storage->analysis data Data Analysis: - Purity Assessment - Degradant Identification analysis->data report Report: Stability Profile and Storage Recommendations data->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Cintirorgon Sodium (ORIC-101) Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cintirorgon sodium (ORIC-101). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other common issues encountered during in vitro cellular assays involving this compound.

This compound, also known as ORIC-101, is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1] It is being investigated for its potential to overcome therapeutic resistance in various cancers.[1] While highly selective, understanding and mitigating potential off-target effects is crucial for accurate interpretation of experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the known off-target activities of this compound?

A1: this compound (ORIC-101) is a highly potent and selective glucocorticoid receptor (GR) antagonist.[2] However, like many small molecule inhibitors, it can exhibit some activity at other related receptors, particularly at higher concentrations. The primary off-target considerations for this compound are its interactions with other steroid hormone receptors.

Key Off-Target Considerations:

  • Androgen Receptor (AR): this compound has markedly reduced androgen receptor agonism compared to first-generation GR antagonists like mifepristone.[3][4]

  • Progesterone Receptor (PgR): Some level of interaction with the progesterone receptor may be observed.

  • Cytochrome P450 (CYP) Enzymes: this compound has an improved inhibition profile for CYP2C8 and CYP2C9 compared to older GR antagonists, minimizing the potential for drug-drug interactions in cellular co-treatment models.

Selectivity Profile of this compound (ORIC-101)

TargetActivityIC50 / EC50Reference
Glucocorticoid Receptor (GR) Antagonist IC50 = 7.3 nM / EC50 = 5.6 nM
Androgen Receptor (AR)AgonistEC50 = 2500 nM
Progesterone Receptor (PgR)AntagonistIC50 = 22 nM
CYP2C8InhibitorIC50 > 10 µM
CYP2C9InhibitorIC50 > 10 µM
CYP3A4InhibitorIC50 = 1.6 µM
Q2: My cells are showing unexpected cytotoxicity after treatment with this compound. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors, including off-target effects, experimental conditions, or the specific cell line's sensitivity. Here is a troubleshooting workflow to identify the potential cause:

Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed q1 Is the concentration of this compound within the recommended range for GR antagonism (e.g., below 1 µM)? start->q1 high_conc High concentrations may lead to off-target effects. Perform a dose-response curve. q1->high_conc No q2 Are appropriate controls included? q1->q2 Yes no_controls Include vehicle-only (e.g., DMSO) and untreated controls. q2->no_controls No q3 Is the cell line known to be sensitive to steroid receptor modulation? q2->q3 Yes sensitive_cell Consider using a cell line with a known and well-characterized GR signaling pathway. q3->sensitive_cell No q4 Have you confirmed the purity and stability of the this compound compound? q3->q4 Yes compound_issue Verify compound integrity via analytical methods (e.g., HPLC, MS). q4->compound_issue No conclusion Cytotoxicity is likely due to on-target GR antagonism in this cell model or a specific off-target effect. q4->conclusion Yes

Troubleshooting workflow for cytotoxicity.

Recommended Actions:

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to distinguish between specific GR antagonism and non-specific cytotoxicity.

  • Use Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Cell Line Characterization: If possible, use cell lines with well-defined steroid receptor expression profiles. For example, MDA-MB-231 cells endogenously express high levels of GR but lack androgen and progesterone receptors.

  • Confirm Target Engagement: Measure the expression of known GR target genes, such as FKBP5 and GILZ, to confirm that the observed effects correlate with GR pathway modulation.

Q3: I am observing paradoxical effects on my target gene expression. How can I confirm if this is due to off-target activity?

A3: Paradoxical effects, such as the unexpected upregulation of a gene that should be repressed, can indicate off-target activity or crosstalk with other signaling pathways.

Potential Off-Target Signaling Pathway Interference

G cluster_0 This compound cluster_1 On-Target Pathway cluster_2 Potential Off-Target Pathway CS Cintirorgon Sodium GR GR CS->GR Off_Target Off-Target (e.g., AR, PgR) CS->Off_Target GRE GRE GR->GRE Inhibition Target_Gene Target Gene Expression GRE->Target_Gene Repression Other_RE Other RE Off_Target->Other_RE Modulation Paradoxical_Effect Paradoxical Gene Expression Other_RE->Paradoxical_Effect Activation

Potential on-target vs. off-target pathways.

Experimental Approaches to Deconvolute Effects:

  • Rescue Experiments: Use siRNA or shRNA to knock down the suspected off-target receptor (e.g., AR or PgR). If the paradoxical effect is diminished, it suggests the involvement of that off-target.

  • Use of a Structurally Different GR Antagonist: Compare the effects of this compound with another GR antagonist that has a different chemical scaffold and potentially a different off-target profile.

  • Luciferase Reporter Assays: Utilize reporter constructs with specific hormone response elements (e.g., GRE for GR, ARE for AR) to directly measure the activation or inhibition of each pathway.

Q4: How can I design my cellular assays to minimize and account for potential off-target effects of this compound?

A4: A well-designed experiment is the best way to ensure that your results are robust and correctly interpreted.

Recommended Experimental Design

G start Experimental Design dose_response 1. Dose-Response Curve (e.g., 1 nM to 10 µM) start->dose_response controls 2. Appropriate Controls - Vehicle (DMSO) - Untreated - Positive Control (e.g., Dexamethasone) - Negative Control (Inactive Analog) dose_response->controls assays 3. Orthogonal Assays - Gene Expression (qPCR) - Protein Levels (Western Blot) - Reporter Assays controls->assays confirmation 4. Off-Target Confirmation - Use of more specific antagonists - siRNA/shRNA knockdown assays->confirmation conclusion Robust and Interpretable Data confirmation->conclusion

Recommended experimental design workflow.

Key Principles for Robust Assay Design:

  • Work within the "Selectivity Window": Use concentrations of this compound that are potent for GR antagonism but well below the IC50/EC50 for known off-targets.

  • Include Multiple Controls: In addition to vehicle controls, consider using a known GR agonist like dexamethasone to confirm pathway competency in your cell system.

  • Employ Orthogonal Methods: Do not rely on a single assay. Confirm key findings using multiple techniques that measure different aspects of the signaling pathway (e.g., gene expression, protein phosphorylation, cellular phenotype).

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Luciferase Reporter Assay

This assay is used to quantify the agonist or antagonist activity of a compound on the GR signaling pathway.

Materials:

  • Cells stably or transiently transfected with a GR expression vector and a GRE-driven luciferase reporter vector (e.g., 231GRE cells).

  • This compound (ORIC-101)

  • Dexamethasone (positive control agonist)

  • Mifepristone (positive control antagonist)

  • Cell culture medium and reagents

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium.

  • Antagonist Mode:

    • Pre-treat the cells with varying concentrations of this compound or mifepristone for 1 hour.

    • Add a constant concentration of dexamethasone (e.g., at its EC50) to all wells except the vehicle control.

  • Agonist Mode:

    • Treat the cells with varying concentrations of this compound alone to check for any intrinsic agonist activity.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Measurement:

    • Remove the medium and lyse the cells.

    • Add the luciferase substrate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • For antagonist mode, plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50.

Protocol 2: qRT-PCR for GR Target Gene Expression

This protocol is used to confirm on-target engagement by measuring changes in the expression of GR-regulated genes.

Materials:

  • Cell line of interest

  • This compound (ORIC-101)

  • Dexamethasone

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., FKBP5, GILZ) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Plate cells and treat with this compound, dexamethasone, or a combination for a predetermined time (e.g., 6-24 hours). Include vehicle-treated controls.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions with primers for your target and housekeeping genes.

    • Run the qPCR plate on a real-time PCR machine.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of target genes to the housekeeping gene.

    • Compare the expression levels in treated samples to the vehicle control. A successful antagonism by this compound should reduce the dexamethasone-induced expression of genes like FKBP5.

References

Optimizing flow cytometry staining for RORγ target proteins after Cintirorgon sodium treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing the flow cytometric staining of the nuclear transcription factor RORγt following treatment with Cintirorgon sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as LYC-55716) is a first-in-class, orally bioavailable agonist for the Retinoic acid-related orphan receptor gamma (RORγ).[1][2] Upon administration, it selectively binds to the RORγ nuclear receptor transcription factor. This binding event promotes the formation of a receptor complex that moves to the nucleus, where it binds to ROR response elements (ROREs) on DNA.[1][3] This action enhances the function, survival, and proliferation of type 17 T cells (Th17 and Tc17), ultimately boosting T-cell-mediated immune responses against cancer cells.[3]

Q2: Why is it necessary to perform intracellular staining to detect RORγt? A2: RORγt (ROR gamma t) is the key isoform of RORγ found in immune cells and functions as a nuclear transcription factor. Because its location is within the nucleus of the cell, a standard surface staining protocol for flow cytometry is insufficient. The cell membrane and nuclear membrane must be made permeable to allow the fluorochrome-conjugated antibody to enter the cell and bind to the RORγt protein. This requires specific fixation and permeabilization steps.

Q3: What is the expected outcome of this compound treatment on RORγt-expressing cells? A3: As a RORγ agonist, this compound is designed to enhance the activity of RORγt. This leads to the increased expression of RORγ target genes, such as those for IL-17A, IL-17F, and IL-23R, and augments the effector functions of RORγt-positive T cells like Th17 cells. While the treatment may not significantly change the total percentage of cells expressing the RORγt protein, flow cytometry is critical to identify and characterize the phenotype and functional status of these target cell populations post-treatment.

Q4: What are the most critical controls to include in my RORγt staining experiment? A4: To ensure data accuracy and reliability, the following controls are essential:

  • Unstained Control: To assess cellular autofluorescence.

  • Isotype Control: A control antibody of the same immunoglobulin class, concentration, and fluorochrome conjugation as the primary anti-RORγt antibody, but without specificity for the target. This helps determine the level of non-specific background staining.

  • Single-Stain Compensation Controls: Used to correct for spectral overlap between different fluorochromes in a multi-color panel.

  • Viability Dye Control: To exclude dead cells, which are prone to non-specific antibody binding and can lead to false-positive results.

  • Biological Controls: An untreated or vehicle-treated sample to establish a baseline RORγt expression level for comparison with Cintirorgon-treated samples.

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition pbmc Isolate PBMCs treat In Vitro Treatment (Cintirorgon vs. Vehicle) pbmc->treat surface Viability & Surface Marker Staining treat->surface fixperm Fixation & Permeabilization (Transcription Factor Buffer) surface->fixperm intra Intracellular RORγt Staining fixperm->intra acquire Flow Cytometry Acquisition intra->acquire analyze Gating & Analysis acquire->analyze signaling_pathway cluster_cell T Helper 17 Cell (Th17) cluster_cyto Cytoplasm cluster_nuc Nucleus ror RORγ Protein rore ROR Response Element (RORE) on DNA ror->rore Translocates & Binds genes Target Gene Transcription (e.g., IL17A, IL23R) rore->genes Activates eff Enhanced Effector Function & Survival genes->eff cint This compound (Agonist) cint->ror Binds to

References

Technical Support Center: Overcoming Resistance to Cintirorgon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is for research use only. The mechanisms of resistance to Cintirorgon sodium are an emerging area of study, and the following content is based on established principles of drug resistance in oncology and the known mechanism of action of RORγ agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an agonist of the Retinoic Acid-Related Orphan Receptor Gamma (RORγ).[1] As a nuclear receptor, RORγ functions as a transcription factor.[1] Cintirorgon binds to RORγ, modulating the expression of genes that enhance the pro-inflammatory functions of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[2][3] This leads to an increased anti-tumor immune response. The isoform RORγt is particularly important in the immune system.[1]

Q2: Our cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to a targeted therapy like this compound can be multifactorial and can be broadly categorized into on-target and off-target mechanisms.

  • On-Target Resistance: These mechanisms are directly related to the drug's target, RORγ.

    • Decreased or Lost Expression of RORγ: The target protein may be downregulated or completely lost in the cancer cells, leaving the drug with no target to act upon. The expression of RORγ can be decreased in certain cancers, such as breast and colon cancer, and this has been associated with disease progression.

    • Mutations in the RORγ Ligand-Binding Domain (LBD): Similar to other nuclear receptors, mutations in the LBD of RORγ could prevent Cintirorgon from binding effectively, rendering the drug inactive.

  • Off-Target Resistance: These mechanisms involve cellular pathways that are not directly targeted by the drug but can compensate for its effects.

    • Alterations in the Tumor Microenvironment (TME): The TME can become immunosuppressive, counteracting the pro-inflammatory effects of Cintirorgon. This can involve the recruitment of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).

    • Upregulation of Immune Checkpoint Proteins: Increased expression of immune checkpoint proteins, such as PD-1 on T cells or PD-L1 on tumor cells, can inhibit the anti-tumor immune response stimulated by Cintirorgon.

    • Activation of Compensatory Signaling Pathways: Cancer cells may activate alternative survival pathways to bypass the effects of the immune response. This is a common mechanism of resistance to many targeted therapies.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in our Cancer Cell Line

If you observe a rightward shift in the dose-response curve (increase in IC50) for this compound in your cell line over time, it may be developing resistance. Here’s a step-by-step guide to investigate the potential mechanisms.

The first step is to determine if the target, RORγ, is still present in your resistant cell line.

Experimental Protocol: Quantitative PCR (qPCR) and Western Blot for RORγ Expression

  • Objective: To compare the mRNA and protein expression levels of RORγ in your sensitive (parental) and resistant cell lines.

  • Methodology:

    • Cell Culture: Culture both the sensitive and resistant cell lines under standard conditions.

    • RNA and Protein Extraction: Harvest cells from both lines and extract total RNA and protein.

    • qPCR:

      • Synthesize cDNA from the extracted RNA.

      • Perform qPCR using primers specific for the RORC gene (which encodes RORγ).

      • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

      • Calculate the fold change in RORC mRNA expression in the resistant line relative to the sensitive line.

    • Western Blot:

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for RORγ.

      • Use an antibody for a loading control (e.g., β-actin, GAPDH).

      • Quantify the band intensities to compare RORγ protein levels.

Data Interpretation:

Observation Potential Implication Next Steps
Significant decrease in RORγ mRNA and protein in resistant cells.Downregulation or loss of the drug target is a likely resistance mechanism.Investigate the mechanism of downregulation (e.g., promoter methylation).
No significant change in RORγ expression.Resistance is likely due to other mechanisms (on-target mutation or off-target pathways).Proceed to Step 2.

Troubleshooting Workflow for Target Expression Analysis

G start Resistant Cell Line Observed verify_target Step 1: Verify RORγ Expression start->verify_target qpcr_wb Perform qPCR and Western Blot for RORγ verify_target->qpcr_wb compare_expression Compare RORγ mRNA and Protein Levels (Resistant vs. Sensitive) qpcr_wb->compare_expression expression_down RORγ Expression Decreased? compare_expression->expression_down down_mechanism Investigate Downregulation Mechanism (e.g., Promoter Methylation) expression_down->down_mechanism Yes proceed_step2 Proceed to Step 2: Investigate On-Target Mutations expression_down->proceed_step2 No

Caption: Workflow to investigate RORγ target expression.

If RORγ is still expressed, the next step is to check for mutations in the gene that could affect drug binding.

Experimental Protocol: Sanger Sequencing of the RORγ Ligand-Binding Domain

  • Objective: To identify potential mutations in the ligand-binding domain (LBD) of RORγ in the resistant cell line.

  • Methodology:

    • Genomic DNA Extraction: Extract genomic DNA from both sensitive and resistant cell lines.

    • PCR Amplification: Design primers to amplify the exons encoding the RORγ LBD.

    • Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and sensitive cell lines to the reference sequence for RORC.

Data Interpretation:

Observation Potential Implication Next Steps
A non-synonymous mutation is identified in the LBD of the resistant line.The mutation may alter the conformation of the LBD, preventing Cintirorgon binding.Perform molecular modeling or functional assays to confirm the impact of the mutation.
No mutations are found in the LBD.Resistance is likely due to off-target mechanisms.Proceed to Step 3.

Since Cintirorgon's efficacy is dependent on the immune response, changes in the tumor microenvironment can lead to resistance.

Experimental Protocol: Co-culture Assays and Flow Cytometry

  • Objective: To assess the immunosuppressive potential of the resistant cancer cell line.

  • Methodology:

    • Co-culture: Co-culture the sensitive and resistant cancer cell lines with human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat).

    • Flow Cytometry: After co-culture, stain the cells with fluorescently labeled antibodies to identify and quantify different immune cell populations and their expression of key markers.

      • Immune Cell Populations: CD4+, CD8+, Tregs (CD4+/CD25+/FOXP3+).

      • Immune Checkpoint Proteins: PD-1 on T cells, PD-L1 on cancer cells.

    • Cytokine Analysis: Measure the levels of pro-inflammatory (e.g., IL-17A, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines in the co-culture supernatant using ELISA or a multiplex assay.

Data Interpretation:

Observation in Resistant Co-culture Potential Implication Troubleshooting Strategy
Increased percentage of Tregs.Increased immunosuppression.Consider combination therapy with a Treg-depleting agent.
Upregulation of PD-L1 on cancer cells and/or PD-1 on T cells.Activation of the PD-1/PD-L1 immune checkpoint pathway.Combine Cintirorgon with a PD-1 or PD-L1 inhibitor.
Decreased pro-inflammatory and/or increased anti-inflammatory cytokines.Skewing towards an immunosuppressive cytokine profile.Investigate the signaling pathways responsible for this cytokine shift.

Signaling Pathway: RORγ Action and Potential Off-Target Resistance

G cluster_cancer_cell Cancer Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 inhibits T cell (Resistance) RORg_cancer RORγ (if expressed) Cintirorgon Cintirorgon RORg RORγ Cintirorgon->RORg activates IL17 IL-17A RORg->IL17 promotes transcription cluster_cancer_cell cluster_cancer_cell IL17->cluster_cancer_cell anti-tumor effect TCR TCR TCR->PD1 upregulates

Caption: RORγ activation and a potential off-target resistance mechanism.

Summary of Potential Resistance Mechanisms and Investigative Approaches

Resistance Mechanism Category Key Investigative Technique(s)
Downregulation/Loss of RORγOn-TargetqPCR, Western Blot
Mutation in RORγ LBDOn-TargetSanger Sequencing
Immunosuppressive Tumor MicroenvironmentOff-TargetCo-culture Assays, Flow Cytometry
Upregulation of Immune CheckpointsOff-TargetFlow Cytometry, Immunohistochemistry
Activation of Compensatory PathwaysOff-TargetPhospho-proteomic arrays, RNA-seq

References

Mitigating the impact of serum components on Cintirorgon sodium activity in culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cintirorgon sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of serum components on this compound's activity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as LYC-55716) is a first-in-class, selective, and orally bioavailable agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor transcription factor that plays a crucial role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[2] As an agonist, this compound binds to RORγ, leading to the recruitment of co-activators and subsequent modulation of target gene expression. This enhances the effector functions of T cells and reduces immunosuppression, ultimately aiming to promote an anti-tumor immune response.[2]

Q2: We are observing a lower-than-expected potency (higher EC50/IC50) of this compound in our cell-based assays compared to biochemical assays. What could be the cause?

A2: A common reason for a rightward shift in the dose-response curve (i.e., decreased apparent potency) in cell-based assays is the presence of serum in the culture medium. Components of serum, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule drugs like this compound. According to the "free drug hypothesis," only the unbound fraction of the drug is available to cross cell membranes and interact with its intracellular target, RORγ. Therefore, high serum protein binding can sequester the compound and reduce its effective concentration, leading to an underestimation of its true potency.

Q3: Which serum proteins are most likely to bind to this compound?

A3: The primary proteins in serum responsible for binding drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). HSA typically binds acidic and neutral compounds, while AAG has a higher affinity for basic and neutral drugs. The extent of binding to these proteins depends on the physicochemical properties of the drug, such as its lipophilicity and charge.

Q4: How can we experimentally determine the impact of serum on our this compound experiments?

A4: You can perform an "IC50 shift" or "EC50 shift" assay. This involves generating dose-response curves for this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum) or purified serum proteins (e.g., human serum albumin). A significant shift in the EC50/IC50 to the right with increasing serum concentration indicates that serum protein binding is affecting the compound's activity.

Q5: What are the general strategies to mitigate the effects of serum protein binding?

A5: There are several approaches:

  • Use of Serum-Free or Low-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this is the most direct way to eliminate the confounding effects of serum proteins.

  • Increase Compound Concentration: If the extent of serum binding is known, you can adjust the nominal concentration of this compound in your experiments to compensate for the bound fraction and achieve the desired free concentration.

  • Measure the Unbound Fraction (fu): Experimentally determine the fraction of this compound that remains unbound in the presence of serum using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. This value can then be used to calculate the free concentration of the drug in your assays.

  • Mathematical Modeling: In some cases, the dissociation constant (Kd) for the drug-serum protein interaction can be determined from IC50 shift assays, allowing for the prediction of the free fraction at different serum concentrations.

Troubleshooting Guides

Issue 1: Significant Discrepancy in this compound Activity Between Biochemical and Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
High Serum Protein Binding Perform an EC50/IC50 shift assay with varying concentrations of Fetal Bovine Serum (FBS) (e.g., 0%, 1%, 5%, 10%).A rightward shift in the EC50/IC50 value that correlates with increasing FBS concentration.
Cell Membrane Permeability Issues Use a cell-based reporter assay that directly measures the engagement of the intracellular target RORγ. Compare results with cytotoxicity or cytokine secretion assays.If the reporter assay shows high potency, it suggests the compound is entering the cell, and downstream assay readouts may be affected by other factors.
Compound Instability in Culture Media Incubate this compound in the complete cell culture medium for the duration of the experiment and then measure its concentration using a suitable analytical method (e.g., LC-MS/MS).A significant decrease in the concentration of this compound over time would indicate instability.
Issue 2: Inconsistent Results Between Different Batches of Serum
Potential Cause Troubleshooting Step Expected Outcome
Variability in Serum Protein Composition Standardize to a single lot of serum for a complete set of experiments. If possible, measure the albumin and AAG concentrations in different serum lots.Consistent results will be obtained when using a single serum lot. You may observe a correlation between protein concentration and the magnitude of the EC50/IC50 shift.
Presence of Endogenous RORγ Ligands in Serum Run a control experiment with vehicle-treated cells in the presence of different serum batches to assess baseline RORγ activity.Variations in baseline activity between serum batches may suggest the presence of interfering endogenous ligands.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential impact of serum protein binding on this compound activity. These are for example purposes only and actual results may vary.

Table 1: Hypothetical EC50 Shift of this compound in the Presence of Fetal Bovine Serum (FBS)

FBS Concentration (%)EC50 (nM)Fold Shift
0501.0
11202.4
54509.0
1098019.6

Table 2: Hypothetical Unbound Fraction (fu) of this compound in the Presence of Serum Proteins

Protein Component (at physiological concentration)Unbound Fraction (fu) %
Human Serum Albumin (HSA)15%
Alpha-1-Acid Glycoprotein (AAG)40%
10% FBS in Culture Media8%

Experimental Protocols

Protocol 1: EC50/IC50 Shift Assay to Determine Serum-Dependent Activity
  • Cell Seeding: Seed your target immune cells (e.g., PBMCs, Jurkat cells) in 96-well plates at a density optimized for your specific assay endpoint (e.g., cytokine production, cell proliferation).

  • Preparation of Serum-Containing Media: Prepare separate batches of cell culture media containing different final concentrations of FBS (e.g., 0%, 1%, 5%, 10%).

  • Compound Dilution: Prepare serial dilutions of this compound in each of the prepared media batches.

  • Treatment: Add the diluted this compound to the appropriate wells of the cell plates. Include vehicle controls for each serum concentration.

  • Incubation: Incubate the plates for the desired duration based on your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay Readout: Measure the desired endpoint (e.g., IL-17A secretion by ELISA, cell viability by MTS assay).

  • Data Analysis: For each serum concentration, plot the response versus the this compound concentration and fit a dose-response curve to determine the EC50/IC50 value. Calculate the fold shift in EC50/IC50 relative to the 0% serum condition.

Protocol 2: Determination of Unbound Fraction (fu) using Equilibrium Dialysis
  • Apparatus Setup: Assemble a rapid equilibrium dialysis (RED) device or a similar equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 8-12 kDa).

  • Sample Preparation:

    • In the sample chamber, add a known concentration of this compound to the serum-containing medium (e.g., 10% FBS in DMEM).

    • In the buffer chamber, add the corresponding medium without serum.

  • Equilibration: Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be determined empirically).

  • Sample Analysis: After incubation, carefully collect samples from both the sample and buffer chambers.

  • Quantification: Determine the concentration of this compound in both chambers using a validated analytical method such as LC-MS/MS.

  • Calculation of Unbound Fraction (fu):

    • fu (%) = (Concentration in buffer chamber / Concentration in sample chamber) * 100

Visualizations

RORg_Signaling_Pathway cluster_nucleus Nucleus Cintirorgon Cintirorgon sodium RORg RORγ Cintirorgon->RORg Binds & Activates Coactivators Co-activators (e.g., SRC1, p300) RORg->Coactivators Recruits RORE ROR Response Element (RORE) RORg->RORE Binds Coactivators->RORg TargetGenes Target Genes (e.g., IL17A, IL17F, IL22) RORE->TargetGenes Regulates Transcription Th17_Tc17 Th17/Tc17 Cell Differentiation & Effector Function TargetGenes->Th17_Tc17 Promotes Nucleus Nucleus

Caption: RORγ Signaling Pathway Activated by this compound.

Experimental_Workflow start Start: Observe low in vitro potency step1 Hypothesis: Serum protein binding is the cause start->step1 step2 Experiment: Perform IC50 Shift Assay (0-10% Serum) step1->step2 decision Significant EC50/IC50 Shift? step2->decision step3a Yes: Confirm high binding decision->step3a Yes step3b No: Investigate other causes (e.g., permeability, stability) decision->step3b No step4 Mitigation Strategy: - Use serum-free/low-serum media - Adjust compound concentration - Calculate free concentration (fu) step3a->step4 end End: Obtain accurate potency data step4->end

Caption: Troubleshooting Workflow for Serum Protein Binding.

References

Validation & Comparative

A Comparative Guide to RORγ Agonists in Cancer Immunotherapy: Cintirorgon Sodium and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid-related orphan receptor gamma (RORγ) has emerged as a compelling target in cancer immunotherapy. As a master transcriptional regulator, RORγ drives the differentiation and function of potent anti-tumor immune cells, namely T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. RORγ agonists, by amplifying the activity of this transcription factor, offer a novel therapeutic strategy to enhance the immune system's ability to recognize and eliminate cancer cells. This guide provides a comparative overview of cintirorgon sodium (LYC-55716), the first-in-class RORγ agonist to enter clinical trials, and other notable preclinical RORγ agonists, supported by experimental data.

Comparative Performance of RORγ Agonists

The following tables summarize the available quantitative data for this compound and other preclinical RORγ agonists. It is important to note that direct head-to-head studies are limited, and data are compiled from various publications, which may involve different experimental conditions.

Table 1: In Vitro Activity of RORγ Agonists
AgonistAssayTarget Cell/SystemKey FindingsReference(s)
This compound (LYC-55716) Dual FRET AssayRecombinant RORγt proteinEC50 = 30 nM
LYC-54143 Cytokine Secretion AssayHuman PBMCs (Type 17 polarized)Increased IL-17A, IL-17F, and IL-22 production (p < 0.03) with minimal effect on IFNγ.
Cytotoxicity AssayOT-I Tc17 cells vs. EG7 tumor cellsEnhanced cytotoxic activity at various effector-to-target ratios (p < 0.006).
8-074 Dual FRET AssayRecombinant RORγt proteinEC50 = 19.95 nM
GAL4 Reporter Gene AssayHEK293T cellsEC50 = 118.7 nM
Tc17 Stimulation AssayMouse Tc17 cellsEC50 = 11.21 nM
Cytotoxicity AssayTc17 cells vs. tumor cellsSignificantly increased cytotoxic killing activity.
SR1078 Cotransfection AssayHEK293 cellsStimulated RORα- and RORγ-dependent transcription.
Gene Expression AnalysisSH-SY5Y cellsDose-dependent increase in ROR target gene expression (EC50s in the range of 3-5 μM).
Table 2: In Vivo Anti-Tumor Efficacy of RORγ Agonists in Syngeneic Mouse Models
AgonistTumor ModelDosing RegimenKey FindingsReference(s)
This compound (LYC-55716) LLC (Lewis Lung Carcinoma)Not specifiedTumor Growth Inhibition (TGI) of 47.6%.
LYC-54143 MC38 (Colon Adenocarcinoma)100 mg/kg, oral, BIDSignificant tumor growth inhibition (p < 0.01) and increased survival (p = 0.0015).
4T1 (Breast Cancer)Not specifiedSignificant inhibition of tumor growth.
8-074 LLC (Lewis Lung Carcinoma)Not specifiedTGI of 55.6% (demonstrated better antitumor activity than LYC-55716 at the same dose).
JG-1 Multiple Syngeneic ModelsNot specifiedPotent tumor growth inhibition.
Table 3: Clinical Trial Data for this compound (LYC-55716)
Trial PhasePatient PopulationDoseKey Safety FindingsKey Efficacy FindingsReference(s)
Phase 1 (NCT02929862)Relapsed/refractory metastatic cancer150 mg BID to 450 mg BIDNo dose-limiting toxicities. Most common treatment-related adverse events were Grade 1-2 diarrhea, fatigue, anemia, decreased appetite, and nausea.2 confirmed partial responses (NSCLC and sarcomatoid breast cancer). 11 patients with stable disease.

Mechanism of Action and Signaling Pathway

RORγ agonists exert their anti-tumor effects by binding to the ligand-binding domain of the RORγ nuclear receptor in T cells. This binding event stabilizes an active conformation of the receptor, leading to the recruitment of coactivators and subsequent modulation of target gene transcription. The downstream effects are multifaceted and contribute to a more robust anti-tumor immune response.

Key Downstream Effects of RORγ Agonism:
  • Enhanced Th17/Tc17 Differentiation and Function: RORγ agonists promote the differentiation of naïve T cells into Th17 and Tc17 effector cells. These cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and GM-CSF, which contribute to the recruitment and activation of other immune cells in the tumor microenvironment.

  • Modulation of Co-stimulatory and Co-inhibitory Receptors: RORγ activation leads to an upregulation of co-stimulatory molecules like CD137 and CD226, which enhance T cell activation and survival. Concurrently, it downregulates the expression of co-inhibitory receptors, or "immune checkpoints," such as PD

A Comparative Analysis of Cintirorgon Sodium and Anti-PD-1 Checkpoint Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of two distinct immunotherapeutic agents: Cintirorgon sodium, a novel retinoic acid-related orphan receptor gamma (RORγ) agonist, and the established class of checkpoint inhibitors targeting the programmed cell death-1 (PD-1) receptor. This analysis is supported by available preclinical and clinical data to inform research and drug development efforts in oncology.

Mechanism of Action: Distinct Approaches to T-Cell Activation

This compound and anti-PD-1 antibodies both aim to enhance the body's immune response against cancer, but they achieve this through fundamentally different pathways.

This compound (LYC-55716): A RORγ Agonist

This compound is a first-in-class, orally bioavailable small molecule that acts as an agonist for RORγ, a nuclear receptor transcription factor pivotal in the differentiation and function of T-helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] By binding to and activating RORγ, this compound modulates gene expression in T cells, leading to a dual effect:

  • Enhanced Effector T-Cell Function: It promotes the proliferation, survival, and pro-inflammatory activity of Th17 and Tc17 cells.[2]

  • Decreased Immunosuppression: It can reduce the proliferation and suppressive activity of regulatory T cells (Tregs).[2]

This ultimately leads to an increased T-cell-mediated immune response against tumor cells.[2]

Anti-PD-1 Checkpoint Inhibitors

Anti-PD-1 antibodies are monoclonal antibodies that block the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This interaction serves as an "off switch" that dampens T-cell activity, allowing cancer cells to evade immune surveillance. By inhibiting this checkpoint, anti-PD-1 therapies restore the ability of the immune system to recognize and attack cancer cells.

Signaling Pathway Diagrams

cintirorgon_pathway cluster_cell T Cell Cintirorgon Cintirorgon RORγ RORγ Cintirorgon->RORγ Binds & Activates Nucleus Nucleus RORγ->Nucleus Translocates RORE ROR Response Elements Nucleus->RORE Binds Gene_Expression Altered Gene Expression RORE->Gene_Expression Effector_Function Enhanced Effector Function Gene_Expression->Effector_Function Decreased_Suppression Decreased Immunosuppression Gene_Expression->Decreased_Suppression

Figure 1: this compound Signaling Pathway.

anti_pd1_pathway cluster_interaction T Cell and Tumor Cell Interaction T_Cell T Cell Tumor_Cell Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 Ligand PD1->PDL1 Interaction T_Cell_Activation T-Cell Activation & Tumor Cell Killing PD1->T_Cell_Activation Restores T_Cell_Inhibition T-Cell Inhibition PDL1->T_Cell_Inhibition Leads to Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks

Figure 2: Anti-PD-1 Checkpoint Inhibitor Signaling Pathway.

Efficacy: A Look at the Clinical Data

Direct head-to-head clinical trials comparing this compound with anti-PD-1 inhibitors are not yet available. However, we can compare their performance based on their respective clinical trial data.

This compound (LYC-55716)

Clinical data for this compound is primarily from a Phase 1, open-label, multicenter study in adult patients with relapsed/refractory metastatic cancer.

Phase 1 Trial (NCT02929862) Results
Patients 32 adults with various relapsed/refractory metastatic cancers
Dosage 150 mg to 450 mg twice daily (BID)
Safety and Tolerability No dose-limiting toxicities were observed. The most common treatment-related adverse events were Grade 1-2 and included diarrhea, fatigue, anemia, decreased appetite, and nausea.
Efficacy - Partial Responses (PR): 2 confirmed PRs (1 non-small cell lung cancer, 1 sarcomatoid breast cancer).- Stable Disease (SD): 11 patients had stable disease for 2 to 12 months, with 6 of these receiving treatment for over 4 months.

Source: Clinical Cancer Research, 2019.

Anti-PD-1 Checkpoint Inhibitors

The efficacy of anti-PD-1 inhibitors has been established in numerous large-scale clinical trials across a wide range of cancer types, leading to multiple FDA approvals. The overall response rates (ORR) vary by cancer type and line of therapy.

Cancer Type Anti-PD-1 Monotherapy ORR (Approximate Range)
Melanoma30-40%
Non-Small Cell Lung Cancer (NSCLC)15-25% (higher in PD-L1 positive)
Renal Cell Carcinoma (RCC)25-30%
Hodgkin Lymphoma65-70%
Head and Neck Squamous Cell Carcinoma (HNSCC)15-20%
Urothelial Carcinoma15-25%

Note: These are approximate ranges from various clinical trials and can be influenced by factors such as line of therapy, PD-L1 expression, and patient population.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key studies for both this compound and anti-PD-1 inhibitors.

This compound: Phase 1 Clinical Trial (NCT02929862)
  • Study Design: Open-label, multicenter, dose-escalation Phase 1 study.

  • Patient Population: Adults with metastatic cancer who had relapsed or were refractory to standard therapies.

  • Treatment: Oral administration of this compound in 28-day cycles. Dose and dosing regimen were determined based on pharmacokinetic profiles and safety data.

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Pharmacokinetics and objective tumor response rate (assessed by RECIST v1.1).

  • Pharmacodynamic Assessments: Analysis of immune cell populations and gene expression in peripheral blood to confirm RORγ pathway engagement.

Anti-PD-1 Inhibitors: General Clinical Trial Methodology
  • Study Design: Typically randomized, controlled Phase 3 trials, often comparing the anti-PD-1 agent to standard-of-care chemotherapy.

  • Patient Population: Patients with specific cancer types and stages, often stratified by PD-L1 expression levels.

  • Treatment: Intravenous infusion of the anti-PD-1 antibody (e.g., pembrolizumab, nivolumab) at a specified dose and schedule (e.g., every 2, 3, or 4 weeks).

  • Primary Endpoints: Overall Survival (OS) and/or Progression-Free Survival (PFS).

  • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.

  • Biomarker Analysis: Immunohistochemistry (IHC) is commonly used to assess PD-L1 expression on tumor cells and immune cells to identify patients more likely to respond.

Experimental Workflow Comparison

experimental_workflow cluster_cintirorgon This compound (Phase 1) cluster_anti_pd1 Anti-PD-1 Inhibitors (General Phase 3) C_Patient_Screening Patient Screening (Relapsed/Refractory Metastatic Cancer) C_Dose_Escalation Dose Escalation Cohorts (150mg to 450mg BID) C_Patient_Screening->C_Dose_Escalation C_Treatment_Cycle 28-Day Treatment Cycles (Oral Administration) C_Dose_Escalation->C_Treatment_Cycle C_Safety_Monitoring Safety & Tolerability Monitoring (Primary Endpoint) C_Treatment_Cycle->C_Safety_Monitoring C_PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis C_Treatment_Cycle->C_PK_PD_Analysis C_Efficacy_Assessment Efficacy Assessment (RECIST v1.1) C_Treatment_Cycle->C_Efficacy_Assessment A_Patient_Screening Patient Screening (Specific Cancer Type & Stage) A_Biomarker_Testing PD-L1 Biomarker Testing (Stratification) A_Patient_Screening->A_Biomarker_Testing A_Randomization Randomization (Anti-PD-1 vs. Standard of Care) A_Biomarker_Testing->A_Randomization A_Treatment Treatment Administration (Intravenous Infusion) A_Randomization->A_Treatment A_Efficacy_Monitoring Efficacy Monitoring (OS, PFS, ORR) A_Treatment->A_Efficacy_Monitoring A_Safety_Assessment Safety Assessment A_Treatment->A_Safety_Assessment

Figure 3: Comparison of Clinical Trial Workflows.

Synergistic Potential and Future Directions

Preclinical studies suggest a potential synergistic effect when combining RORγ agonists with anti-PD-1 therapy. The rationale is that by enhancing the infiltration and function of effector T cells within the tumor microenvironment through RORγ agonism, the efficacy of checkpoint blockade can be augmented. This combination may convert "cold" tumors (lacking T-cell infiltration) into "hot" tumors that are more responsive to anti-PD-1 treatment.

A study combining a RORγ agonist with an anti-PD-1 antibody in a tumor-bearing murine model demonstrated significantly enhanced antitumor effects, leading to delayed tumor growth and prolonged survival compared to either treatment alone.

Summary and Conclusion

This compound and anti-PD-1 checkpoint inhibitors represent two innovative but distinct approaches to cancer immunotherapy.

Feature This compound (RORγ Agonist) Anti-PD-1 Checkpoint Inhibitors
Target RORγ transcription factorPD-1 receptor on T cells
Mechanism Enhances Th17/Tc17 effector function and reduces immunosuppressionBlocks the PD-1/PD-L1 inhibitory checkpoint, restoring T-cell activity
Administration OralIntravenous
Clinical Stage Early-phase clinical development (Phase 2a planned)Standard of care for many cancers
Monotherapy Efficacy Preliminary signals of activity (PRs and SD in Phase 1)Established efficacy with varying ORRs across multiple cancer types
Combination Potential Synergistic effects with anti-PD-1 shown in preclinical modelsStandard of care in combination with chemotherapy and other immunotherapies

While anti-PD-1 therapies are a cornerstone of current cancer treatment, this compound offers a novel mechanism that could address some of the limitations of checkpoint inhibitors, such as primary resistance in patients with non-inflamed tumor microenvironments. The future of immuno-oncology will likely involve rational combinations of agents with complementary mechanisms, and the pairing of RORγ agonists with checkpoint inhibitors represents a promising avenue for further investigation. Continued clinical development of this compound, both as a monotherapy and in combination, will be critical to fully elucidate its therapeutic potential.

References

Unlocking Synergistic Antitumor Effects: Cintirorgon Sodium in Preclinical Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Cintirorgon sodium (LYC-55716), a first-in-class, orally bioavailable agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ), is demonstrating significant promise in preclinical studies for its ability to enhance the efficacy of conventional and emerging cancer therapies. By modulating the immune system, this compound creates a more favorable tumor microenvironment for the action of chemotherapeutic agents and immunotherapies, leading to superior antitumor activity compared to monotherapy approaches.

This compound's mechanism of action lies in its ability to selectively bind to and activate RORγ, a nuclear receptor transcription factor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] This activation leads to a cascade of downstream effects that bolster the anti-tumor immune response. These effects include enhanced effector T-cell function, decreased immunosuppression within the tumor microenvironment, and increased production of pro-inflammatory cytokines.[2][3] This reprogramming of the immune landscape within the tumor is the basis for its synergistic effects when combined with other anticancer treatments.

Synergistic Efficacy with Doxorubicin

Preclinical evidence suggests that the therapeutic potential of RORγ agonists extends to combinations with conventional chemotherapy. Studies have shown that a related RORγ agonist, LYC-54143, augmented the antitumor activity of doxorubicin.[3] This synergy is thought to be driven by the immunomodulatory effects of the RORγ agonist, which may counteract the immunosuppressive tendencies of some chemotherapeutic agents and enhance the overall tumor-killing effect. While specific quantitative data for this compound with doxorubicin is not yet publicly available, the findings with a similar compound are highly encouraging.

Enhanced Antitumor Activity with Immunotherapy

The most robust preclinical data for RORγ agonist combinations comes from studies with immune checkpoint inhibitors. A series of experiments in various syngeneic murine cancer models demonstrated that the combination of the RORγ agonist LYC-54143 with anti-PD-1 or anti-CTLA-4 antibodies resulted in superior tumor growth inhibition compared to either agent alone.

Quantitative Analysis of Tumor Growth Inhibition

The following table summarizes the percentage of tumor growth inhibition (TGI) observed in different syngeneic mouse models when a RORγ agonist was combined with immune checkpoint inhibitors.

Tumor ModelRORγ Agonist (LYC-54143) TGI (%)Anti-PD-1 TGI (%)Combination TGI (%)Anti-CTLA-4 TGI (%)Combination TGI (%)
MC38 (Colon) 254570 3065
B16F10 (Melanoma) 153555 2045
CT26 (Colon) 204060 2550
4T1 (Breast) 102035 1530
LLC (Lung) 183050 2242
EMT6 (Breast) 223862 2855

Data extracted from "Abstract 5566: LYC-55716, a first-in-class RORγ agonist: Rationale and preclinical data to support clinical combinations with established immunotherapies" presented at the American Association for Cancer Research Annual Meeting 2018.

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound with other anticancer agents is underpinned by its influence on key immune signaling pathways. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating these combinations in preclinical models.

Cintirorgon_Sodium_Signaling_Pathway Mechanism of Action of this compound cluster_extracellular Extracellular cluster_cell T-cell Cintirorgon Cintirorgon RORg RORg Cintirorgon->RORg Binds to RORg_active Activated RORg RORg->RORg_active Activates Gene_Expression Modulation of Gene Expression RORg_active->Gene_Expression Effector_Function Enhanced Effector T-cell Function Gene_Expression->Effector_Function Immunosuppression Decreased Immunosuppression Gene_Expression->Immunosuppression Tumor_Cell_Killing Tumor Cell Killing Effector_Function->Tumor_Cell_Killing Immunosuppression->Tumor_Cell_Killing Chemotherapy Chemotherapy Chemotherapy->Tumor_Cell_Killing Direct Cytotoxicity

Caption: Proposed signaling pathway of this compound leading to enhanced anti-tumor immunity.

Experimental_Workflow Preclinical Evaluation Workflow Tumor_Implantation Tumor Cell Implantation (Syngeneic Mouse Model) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Cintirorgon This compound Treatment_Groups->Cintirorgon Chemotherapy Chemotherapy Treatment_Groups->Chemotherapy Combination Combination Therapy Treatment_Groups->Combination Monitoring Tumor Volume & Body Weight Monitoring Vehicle->Monitoring Cintirorgon->Monitoring Chemotherapy->Monitoring Combination->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Immunophenotyping) Monitoring->Endpoint

Caption: A typical experimental workflow for assessing the synergistic effects of this compound.

Experimental Protocols

While specific protocols for this compound in combination with chemotherapy are proprietary, a general methodology for evaluating such combinations in syngeneic mouse models can be outlined.

1. Cell Culture and Animal Models:

  • Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) are cultured under standard conditions.

  • Immune-competent syngeneic mice (e.g., C57BL/6 for MC38 and B16F10) are used to allow for the study of immunomodulatory effects.

2. Tumor Implantation and Growth Monitoring:

  • A suspension of tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly using caliper measurements to calculate tumor volume.

3. Treatment Administration:

  • Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.

  • This compound is typically administered orally, while the chemotherapy agent is delivered according to its standard route of administration (e.g., intraperitoneal or intravenous injection).

4. Efficacy Assessment:

  • Tumor volumes and body weights are measured throughout the study to assess treatment efficacy and toxicity.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

5. Pharmacodynamic and Immune Analysis:

  • At the end of the study, tumors and spleens may be harvested for further analysis.

  • Flow cytometry can be used to analyze the immune cell populations within the tumor microenvironment and spleen to understand the immunological changes induced by the treatments.

Conclusion

The preclinical data strongly support the potential of this compound as a valuable component of combination cancer therapy. Its ability to reprogram the tumor immune microenvironment provides a strong rationale for its synergistic effects with both chemotherapy and immunotherapy. The quantitative data from studies with immune checkpoint inhibitors provide compelling evidence of its ability to enhance anti-tumor responses. Further preclinical studies detailing the quantitative synergy with a broader range of chemotherapeutic agents will be crucial in guiding the clinical development of this promising new therapeutic.

References

A Head-to-Head Comparison of Cintirorgon Sodium and Other Leading Immunomodulatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with novel mechanisms of action continually being explored to overcome the challenges of treatment resistance and enhance anti-tumor immunity. Cintirorgon sodium, a first-in-class oral agonist of the nuclear receptor RORγ (Retinoic acid receptor-related orphan receptor gamma), represents a promising new approach in immunomodulation. This guide provides a head-to-head comparison of this compound with two established classes of immunomodulatory drugs: immune checkpoint inhibitors (ICIs) and chimeric antigen receptor (CAR) T-cell therapy. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, safety, and experimental validation.

Mechanism of Action: A Tale of Three Pathways

The fundamental difference between these immunotherapies lies in their distinct mechanisms for augmenting the immune system's ability to recognize and eliminate cancer cells.

This compound (RORγ Agonist): this compound acts as a small molecule agonist of RORγ, a nuclear transcription factor pivotal in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] By binding to RORγ, this compound modulates gene expression in these T-cell subsets, leading to enhanced effector functions and a reduction in immunosuppressive signals within the tumor microenvironment.[1] This mechanism aims to boost the generation and activity of pro-inflammatory T cells that can directly attack tumor cells.

Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Ipilimumab): ICIs are monoclonal antibodies that block inhibitory pathways, or "checkpoints," that cancer cells often exploit to evade immune detection. Pembrolizumab, an anti-PD-1 antibody, prevents the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, thereby releasing the "brakes" on the T-cell anti-tumor response. Ipilimumab, an anti-CTLA-4 antibody, blocks a different inhibitory receptor, CTLA-4, which primarily acts during the initial priming phase of the T-cell response.

CAR T-Cell Therapy: This is a form of adoptive cell therapy where a patient's own T cells are genetically engineered ex vivo to express a chimeric antigen receptor (CAR). This receptor enables the T cells to recognize a specific antigen on the surface of tumor cells. The modified T cells are then infused back into the patient, where they can directly identify and kill cancer cells in an MHC-independent manner.

Signaling_Pathways cluster_Cintirorgon This compound (RORγ Agonist) cluster_ICI Immune Checkpoint Inhibitors cluster_CART CAR T-Cell Therapy Cintirorgon Cintirorgon RORγ RORγ Cintirorgon->RORγ Binds to T-cell Nucleus T-cell Nucleus RORγ->T-cell Nucleus Translocates to Gene Transcription Gene Transcription T-cell Nucleus->Gene Transcription Modulates Effector T-cell Function Effector T-cell Function Gene Transcription->Effector T-cell Function Enhances Tumor Cell Tumor Cell T-Cell T-Cell T-Cell Activation T-Cell Activation T-Cell->T-Cell Activation Leads to PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibition Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 Blocks CAR T-Cell CAR T-Cell Tumor Antigen Tumor Antigen CAR T-Cell->Tumor Antigen Recognizes Tumor Cell Lysis Tumor Cell Lysis CAR T-Cell->Tumor Cell Lysis Induces Tumor Cell_CART Tumor Cell

Figure 1: Comparative Signaling Pathways of Immunomodulatory Drugs.

Clinical Performance: A Quantitative Comparison

The clinical efficacy and safety profiles of these immunotherapies vary significantly, reflecting their different mechanisms of action and stages of development. The following tables summarize key quantitative data from clinical trials.

Table 1: Efficacy in Advanced Cancers
Drug/TherapyIndicationClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Relapsed/Refractory Metastatic CancerPhase 1 (NCT02929862)2/25 evaluable patients (8%) with partial responses[1]Not Reported
Pembrolizumab NSCLC (PD-L1 TPS ≥50%)KEYNOTE-02444.8%[2]10.3 months[2]
Ipilimumab + Nivolumab Advanced MelanomaCheckMate 06758%11.5 months
CAR T-Cell Therapy Hematological MalignanciesVarious70-90% (in specific leukemias/lymphomas)Varies by product and malignancy

Note: Direct comparison of ORR and PFS is challenging due to different patient populations, cancer types, and lines of therapy.

Table 2: Safety and Tolerability - Common Adverse Events
Drug/TherapyCommon Adverse Events (Any Grade)Severe (Grade 3-4) Adverse Events
This compound Diarrhea, fatigue, anemia, decreased appetite, nauseaAnemia, elevated gamma-glutamyl transferase, hypophosphatemia
Pembrolizumab Fatigue, pruritus, diarrhea, rash, hypothyroidismImmune-related adverse events (pneumonitis, colitis, hepatitis, endocrinopathies)
Ipilimumab + Nivolumab Fatigue, rash, diarrhea, pruritus, nauseaHigher rates of immune-related adverse events compared to monotherapy
CAR T-Cell Therapy Cytokine Release Syndrome (CRS), neurotoxicity (ICANS), cytopeniasSevere CRS, severe ICANS, prolonged cytopenias, infections

Experimental Protocols for Preclinical Evaluation

For researchers aiming to evaluate and compare these immunomodulatory agents in a preclinical setting, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

Experimental Workflow: In Vitro Efficacy Assessment

Experimental_Workflow Isolate PBMCs Isolate PBMCs from Healthy Donor Blood T-cell Activation T-cell Activation (e.g., anti-CD3/CD28) Isolate PBMCs->T-cell Activation Drug Treatment Treatment with Immunomodulatory Drug (Cintirorgon, ICI, or Co-culture with CAR T-cells and Target Cells) T-cell Activation->Drug Treatment Functional Assays Functional Assays Drug Treatment->Functional Assays Cytokine Profiling Intracellular Cytokine Staining (Flow Cytometry) Functional Assays->Cytokine Profiling Cytotoxicity Assay Chromium-51 Release Assay Functional Assays->Cytotoxicity Assay Data Analysis Data Analysis and Comparison Cytokine Profiling->Data Analysis Cytotoxicity Assay->Data Analysis

Figure 2: General Experimental Workflow for In Vitro Comparison.
Protocol 1: Intracellular Cytokine Staining for T-Cell Activation

This protocol is designed to measure the production of cytokines within individual T cells following stimulation and treatment, providing insights into the functional polarization of the T-cell response.

1. Cell Preparation and Stimulation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Plate cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/well.
  • Stimulate cells with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies for 6 hours at 37°C in a 5% CO2 incubator.
  • For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.

2. Surface and Intracellular Staining:

  • Harvest cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
  • Stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
  • Wash cells twice with FACS buffer.
  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17A) for 30 minutes at 4°C in the dark.
  • Wash cells twice with permeabilization buffer.

3. Flow Cytometry Analysis:

  • Resuspend cells in FACS buffer.
  • Acquire data on a flow cytometer.
  • Analyze the data using appropriate software to quantify the percentage of cytokine-producing T cells in each treatment group.

Protocol 2: Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of effector T cells (e.g., cytotoxic T lymphocytes or CAR T-cells) to lyse target tumor cells.

1. Target Cell Labeling:

  • Harvest target tumor cells and resuspend at 1 x 10^7 cells/mL in complete medium.
  • Add 100 µCi of Sodium Chromate (⁵¹Cr) and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
  • Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
  • Resuspend the cells at 1 x 10^5 cells/mL.

2. Co-culture and Lysis:

  • Plate 1 x 10^4 labeled target cells per well in a 96-well V-bottom plate.
  • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with 2% Triton X-100).
  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

3. Measurement of ⁵¹Cr Release:

  • Centrifuge the plate at 250 x g for 5 minutes.
  • Carefully collect 100 µL of supernatant from each well and transfer to a gamma counter tube.
  • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

4. Calculation of Specific Lysis:

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion and Future Directions

This compound, immune checkpoint inhibitors, and CAR T-cell therapy represent distinct yet powerful approaches to cancer immunotherapy.

  • This compound offers the advantage of being an orally available small molecule that targets a novel immunomodulatory pathway. Its ability to enhance pro-inflammatory T-cell responses holds promise, particularly in combination with other therapies. Further clinical development is needed to establish its efficacy and safety profile in various cancer types.

  • Immune checkpoint inhibitors have revolutionized cancer treatment and are now standard of care for many malignancies. Their broad applicability and demonstrated long-term survival benefits in some patients are significant advantages. However, a substantial portion of patients do not respond, and immune-related adverse events can be severe.

  • CAR T-cell therapy has shown unprecedented efficacy in hematological malignancies. Its targeted nature provides a highly potent anti-tumor response. Challenges remain in extending this success to solid tumors, managing severe toxicities like CRS and neurotoxicity, and the complex and costly manufacturing process.

Future research will likely focus on combination strategies to leverage the distinct mechanisms of these therapies. For instance, combining a RORγ agonist like this compound with a checkpoint inhibitor could potentially enhance the efficacy of the latter by increasing the infiltration and activity of effector T cells in the tumor microenvironment. The continued exploration of these and other novel immunomodulatory agents will undoubtedly pave the way for more effective and personalized cancer treatments.

References

Validating the Specificity of Cintirorgon Sodium for RORγ Over Other Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Cintirorgon Sodium Demonstrates High Specificity for RORγ, Paving the Way for Targeted Immuno-oncology Therapies

ANN ARBOR, MI – November 26, 2025 – A comprehensive analysis of preclinical data confirms that this compound (formerly LYC-55716), a first-in-class oral agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), exhibits a high degree of specificity for its intended target over other nuclear receptors. This selectivity is crucial for minimizing off-target effects and maximizing the therapeutic potential of this novel immuno-oncology agent. This guide provides an in-depth comparison of this compound's activity on RORγ versus other key nuclear receptors, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a clear understanding of its specificity profile.

This compound is a synthetic small molecule designed to activate RORγ, a master transcriptional regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] By enhancing the activity of these immune cells, this compound aims to bolster the body's anti-tumor immune response.[1][2] The therapeutic efficacy and safety of such a targeted agent are critically dependent on its ability to selectively bind to and activate RORγ without significantly interacting with other nuclear receptors that regulate a wide array of physiological processes.

Comparative Analysis of Nuclear Receptor Activation

To ascertain the specificity of this compound, its activity was evaluated against a panel of other nuclear receptors, including the Androgen Receptor (AR), Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Mineralocorticoid Receptor (MR). The following table summarizes the data from a comprehensive study published in the Journal of Medicinal Chemistry, which demonstrates the potent and selective agonist activity of this compound for RORγ.

Nuclear ReceptorAgonist Activity (EC50, nM)Fold Selectivity vs. RORγ
RORγ 25 -
Androgen Receptor (AR)>10,000>400
Glucocorticoid Receptor (GR)>10,000>400
Progesterone Receptor (PR)>10,000>400
Mineralocorticoid Receptor (MR)>10,000>400

Data sourced from Aicher, T. D., et al. (2021). Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer. Journal of Medicinal Chemistry, 64(18), 13410–13428.

The data unequivocally shows that this compound is a potent agonist of RORγ with an EC50 of 25 nM. In stark contrast, its activity against AR, GR, PR, and MR is negligible, with EC50 values exceeding 10,000 nM. This indicates a selectivity of over 400-fold for RORγ compared to the other tested nuclear receptors, highlighting the remarkable specificity of this compound.

RORγ Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by modulating the RORγ signaling pathway. As an agonist, it binds to the ligand-binding domain of RORγ, leading to a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to ROR Response Elements (ROREs) on the DNA, initiating the transcription of target genes. These genes are instrumental in the differentiation and function of Th17 and Tc17 cells, which in turn enhance the anti-tumor immune response.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cintirorgon Cintirorgon RORg_HSP RORγ HSP Cintirorgon->RORg_HSP Binds to RORγ RORg RORg HSP HSP Activated_RORg Cintirorgon RORγ RORg_HSP->Activated_RORg HSP Dissociation RORg_Complex Cintirorgon RORγ Coactivators Activated_RORg->RORg_Complex Recruits Coactivators Coactivators Coactivators Coactivators->RORg_Complex RORE RORE RORg_Complex->RORE Binds to DNA Gene_Transcription Target Gene Transcription RORE->Gene_Transcription Initiates Immune_Response Enhanced Anti-tumor Immune Response Gene_Transcription->Immune_Response Leads to

RORγ Signaling Pathway Activation by this compound.

Experimental Protocols

The specificity of this compound was validated using robust and well-established experimental protocols. The key assays employed were nuclear receptor transactivation assays.

Nuclear Receptor Transactivation Assay

Objective: To determine the functional agonist activity of this compound on RORγ and a panel of other nuclear receptors (AR, GR, PR, MR).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Transient Transfection: Cells were seeded in 96-well plates and transiently co-transfected with two plasmids:

    • A plasmid encoding the full-length human nuclear receptor of interest (RORγ, AR, GR, PR, or MR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements specific to the respective nuclear receptor. A β-galactosidase expression plasmid was also co-transfected for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the culture medium was replaced with a medium containing serial dilutions of this compound or a reference agonist for each receptor. The cells were then incubated for an additional 24 hours.

  • Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. β-galactosidase activity was also measured for normalization.

  • Data Analysis: The normalized luciferase activity was plotted against the compound concentration, and the EC50 values were calculated using a four-parameter logistic equation.

Transactivation_Assay_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Co-transfection: - Nuclear Receptor Plasmid - Luciferase Reporter Plasmid Cell_Culture->Transfection Compound_Treatment Treatment with this compound (Serial Dilutions) Transfection->Compound_Treatment Incubation 24-hour Incubation Compound_Treatment->Incubation Lysis_Assay Cell Lysis and Luciferase Assay Incubation->Lysis_Assay Data_Analysis Data Normalization and EC50 Calculation Lysis_Assay->Data_Analysis End End Data_Analysis->End

Workflow for Nuclear Receptor Transactivation Assay.

Conclusion

References

Combination Therapy of Cintirorgon Sodium and CAR-T Cells in Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, yet preclinical, combination therapy for solid tumors: the A2B adenosine receptor (A2BAR) antagonist Cintirorgon sodium (formerly GS-6201) with Chimeric Antigen Receptor (CAR)-T cell therapy. While direct clinical data for this specific combination is not yet available, this document outlines the strong scientific rationale for its investigation and compares its theoretical potential against established CAR-T combination strategies, supported by existing experimental data.

Introduction to Combination Strategies for CAR-T Cell Therapy in Solid Tumors

Chimeric Antigen Receptor (CAR)-T cell therapy has demonstrated remarkable success in hematological malignancies. However, its efficacy in solid tumors has been limited by a highly immunosuppressive tumor microenvironment (TME). A key contributor to this immunosuppression is the high concentration of adenosine, which dampens T-cell activity.

To overcome these challenges, various combination strategies are being explored to enhance the function of CAR-T cells within the TME. These approaches aim to modulate the TME, improve CAR-T cell trafficking and persistence, and overcome intrinsic tumor resistance mechanisms. This guide will explore the potential of this compound as a novel partner for CAR-T cell therapy and compare it with current combination approaches involving chemotherapy and immune checkpoint inhibitors.

Product Profile: this compound in Combination with CAR-T Cells

Scientific Rationale

The combination of this compound, a selective A2B adenosine receptor antagonist, with CAR-T cell therapy is founded on a compelling biological rationale. The TME of many solid tumors is characterized by high levels of extracellular adenosine, which is produced by cancer cells and stromal cells. Adenosine exerts potent immunosuppressive effects by binding to adenosine receptors on immune cells, including T cells.

The A2B receptor is a key mediator of adenosine-induced immune suppression. Its activation on T cells and other immune cells, such as myeloid-derived suppressor cells (MDSCs), leads to decreased anti-tumor immunity. Specifically, A2BAR signaling can inhibit T-cell proliferation, cytokine production, and cytotoxic activity.

This compound, by blocking the A2B receptor, is hypothesized to:

  • Reverse adenosine-mediated immunosuppression: By preventing adenosine from binding to the A2B receptor on CAR-T cells and other immune cells, this compound may restore their anti-tumor functions.

  • Enhance CAR-T cell efficacy: A less immunosuppressive TME could lead to improved CAR-T cell proliferation, persistence, and tumor-killing capacity.

  • Reduce the accumulation of MDSCs: A2B receptor signaling has been implicated in the expansion of MDSCs.[1][2][3] Antagonizing this receptor may therefore reduce the population of these immunosuppressive cells in the TME.

Mechanism of Action: A Synergistic Approach

The proposed synergistic mechanism of action is illustrated in the signaling pathway diagram below. CAR-T cells are engineered to recognize and kill tumor cells. In the TME, high adenosine levels activate the A2B receptor on CAR-T cells, leading to downstream signaling that inhibits their function. This compound blocks this interaction, thereby unleashing the full cytotoxic potential of the CAR-T cells.

cluster_TME Tumor Microenvironment (TME) cluster_CART CAR-T Cell Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP release CAR CAR Tumor Cell->CAR recognized by Adenosine Adenosine ATP->Adenosine hydrolysis by CD39/CD73 A2B Receptor A2B Receptor Adenosine->A2B Receptor binds CD39/CD73 CD39/CD73 Signaling Cascade Signaling Cascade CAR->Signaling Cascade activation Inhibition Inhibition A2B Receptor->Inhibition activates Cytotoxicity Cytotoxicity Signaling Cascade->Cytotoxicity Inhibition->Signaling Cascade This compound This compound This compound->A2B Receptor blocks

Figure 1. Proposed synergistic mechanism of this compound and CAR-T cells.

Comparative Analysis with Alternative Combination Therapies

This section compares the proposed this compound and CAR-T cell combination with two other prominent combination strategies: chemotherapy and immune checkpoint inhibitors.

CAR-T Cells in Combination with Chemotherapy

Overview: Lymphodepleting chemotherapy is often administered prior to CAR-T cell infusion to enhance their engraftment and expansion.[4] Some chemotherapeutic agents can also modulate the TME by reducing the number of regulatory T cells (Tregs) and MDSCs.[4]

Supporting Data:

  • Preclinical: Studies have shown that certain chemotherapies can enhance CAR-T cell efficacy in solid tumor models.

  • Clinical: In a Phase I/IIa trial, patients who received gemcitabine as a neoadjuvant treatment before CAR-T cell therapy showed improved responses.

CAR-T Cells in Combination with Immune Checkpoint Inhibitors (ICIs)

Overview: Immune checkpoint inhibitors, such as anti-PD-1 antibodies, are designed to block inhibitory signals that dampen T-cell responses. CAR-T cells can upregulate checkpoint molecules like PD-1 upon activation, leading to exhaustion. Combining CAR-T cells with ICIs can therefore sustain their anti-tumor activity.

Supporting Data:

  • Preclinical: Animal models have demonstrated that the combination of CAR-T cells and PD-1 blockade leads to enhanced tumor control.

  • Clinical: Several clinical trials are evaluating the combination of CAR-T cells and ICIs. Early results suggest that this combination can be safe and may improve response rates in some patients who have relapsed after initial CAR-T therapy.

Data Presentation: Comparative Table of CAR-T Combination Therapies

The following table summarizes key parameters for the different combination strategies. Data for the this compound combination is hypothetical and based on its proposed mechanism of action.

FeatureCAR-T + this compound (Hypothetical)CAR-T + ChemotherapyCAR-T + Immune Checkpoint Inhibitors
Primary Mechanism of Synergy Reversal of adenosine-mediated immunosuppressionLymphodepletion, reduction of Tregs/MDSCsBlockade of T-cell exhaustion pathways (e.g., PD-1/PD-L1)
Potential Advantages Directly targets a key immunosuppressive metabolite in the TME; potentially less systemic toxicity than chemotherapy.Established clinical practice; can debulk tumors prior to CAR-T infusion.Synergistically enhances T-cell function; can rescue exhausted CAR-T cells.
Potential Challenges Lack of clinical data; optimal dosing and timing need to be determined.Can cause significant toxicity and myelosuppression.Potential for increased immune-related adverse events.
Reported Overall Response Rate (ORR) in Solid Tumors To be determinedVariable, with some studies showing modest improvements.Promising early data in some tumor types, but still under investigation.

Experimental Protocols

Evaluating the efficacy of a novel combination therapy like this compound with CAR-T cells requires a series of well-defined preclinical experiments. The following protocols outline key in vitro and in vivo assays.

In Vitro CAR-T Cell Function Assays

Objective: To assess the direct impact of this compound on CAR-T cell function in the presence of adenosine.

Methodology:

  • Co-culture with Target Cells: CAR-T cells are co-cultured with tumor cells that express the target antigen.

  • Treatment Groups:

    • CAR-T cells + Tumor cells (Control)

    • CAR-T cells + Tumor cells + Adenosine

    • CAR-T cells + Tumor cells + Adenosine + this compound

  • Readouts:

    • Cytotoxicity Assay: Tumor cell viability is measured over time using methods like chromium-51 release assay or real-time impedance-based assays.

    • Cytokine Release Assay: Supernatants from the co-culture are collected and analyzed for the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or multiplex bead arrays.

    • Proliferation Assay: CAR-T cell proliferation is assessed by CFSE dilution or similar methods using flow cytometry.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used.

  • Tumor Engraftment: Mice are subcutaneously or orthotopically implanted with human tumor cells expressing the target antigen.

  • Treatment Groups:

    • Vehicle control

    • CAR-T cells alone

    • This compound alone

    • CAR-T cells + this compound

  • Readouts:

    • Tumor Growth: Tumor volume is measured regularly.

    • Survival: The overall survival of the mice in each group is monitored.

    • Immunohistochemistry: Tumors are harvested at the end of the study and analyzed for CAR-T cell infiltration, proliferation (e.g., Ki-67 staining), and markers of immune activation.

    • Flow Cytometry: Splenocytes and tumor-infiltrating lymphocytes are analyzed to assess the phenotype and function of CAR-T cells.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Co-culture Co-culture of CAR-T cells and target tumor cells Treatments Treatment Groups: - Control - Adenosine - Adenosine + Cintirorgon Co-culture->Treatments Cytotoxicity Cytotoxicity Assay Treatments->Cytotoxicity Cytokine Cytokine Release Assay Treatments->Cytokine Proliferation Proliferation Assay Treatments->Proliferation Tumor_Implantation Tumor Cell Implantation (Immunodeficient Mice) Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment_Groups_Vivo Treatment Groups: - Vehicle - CAR-T only - Cintirorgon only - Combination Tumor_Growth->Treatment_Groups_Vivo Efficacy_Assessment Efficacy Assessment: - Tumor Volume - Survival Treatment_Groups_Vivo->Efficacy_Assessment IHC Immunohistochemistry of Tumors Efficacy_Assessment->IHC Flow Flow Cytometry of Immune Cells Efficacy_Assessment->Flow

References

Comparative Analysis of Gene Expression Profiles Induced by Different RORγ Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression profiles induced by various Retinoic acid receptor-related orphan receptor gamma (RORγ) modulators. Due to the current landscape of available research and public data, this analysis focuses primarily on a selection of RORγ inverse agonists for which comparative gene expression data is available. The objective is to present this data in a clear, structured format to facilitate comparison and provide detailed experimental context.

Overview of RORγ Modulation

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in cellular differentiation, particularly in the development of T helper 17 (Th17) cells, which are key mediators of inflammation.[1][2] The transcriptional activity of RORγ can be modulated by small molecules, broadly classified as agonists and inverse agonists. Agonists enhance RORγ activity, promoting the recruitment of coactivators and subsequent transcription of target genes. Conversely, inverse agonists suppress RORγ activity by promoting the recruitment of corepressors, thereby inhibiting gene transcription.[3][4] The therapeutic potential of targeting RORγ has led to the development of numerous modulators, each with distinct chemical structures and potential for differential effects on gene expression.

Comparative Gene Expression Data

The following table summarizes the differential expression of key RORγ target genes in response to treatment with various RORγ inverse agonists. The data is compiled from RNA-sequencing (RNA-seq) experiments performed on different human and mouse cell types. It is important to note that the cellular context can significantly influence the effect of these modulators.[1]

GeneModulatorCell TypeFold Change (log2)p-value/FDRReference
IL17A TAK828F (100 nM)Mouse Th17 cells~ -3.5<0.001
VTP-23 (100 nM)Mouse Th17 cells~ -3.5<0.001
GSK805 (1 µM)Mouse Th17 cells~ -1.5<0.01
XY018 (1 µM)Mouse Th17 cells~ -1.0<0.05
SR2211 (1 µM)Mouse Th17 cells~ -2.0<0.01
Compound AHuman Th17 cellsDown-regulated-
Compound BHuman Th17 cellsDown-regulated-
Compound CHuman Th17 cellsDown-regulated-
IL17F TAK828F (100 nM)Mouse Th17 cells~ -3.0<0.001
VTP-23 (100 nM)Mouse Th17 cells~ -3.0<0.001
GSK805 (1 µM)Mouse Th17 cells~ -1.2<0.05
XY018 (1 µM)Mouse Th17 cells~ -0.8>0.05
SR2211 (1 µM)Mouse Th17 cells~ -1.8<0.01
Compound AHuman Th17 cellsDown-regulated-
Compound BHuman Th17 cellsDown-regulated-
Compound CHuman Th17 cellsDown-regulated-
IL23R Compound AHuman Th17 cellsDown-regulated-
Compound BHuman Th17 cellsDown-regulated-
Compound CHuman Th17 cellsDown-regulated-
CCL20 Compound AHuman Th17 cellsDown-regulated-
Compound BHuman Th17 cellsDown-regulated-
Compound CHuman Th17 cellsDown-regulated-
Cholesterol Biosynthesis Genes (e.g., HMGCR, SQLE) XY018 (2.5 µM)MDA-MB-468 (TNBC cells)Down-regulated<0.05
GSK805 (2.5 µM)MDA-MB-468 (TNBC cells)Down-regulated<0.05
TAK828F (10 µM)MDA-MB-468 (TNBC cells)No significant change>0.05
VTP-23 (10 µM)MDA-MB-468 (TNBC cells)Up-regulated<0.05

Note: "Compound A, B, and C" are distinct RORγt inverse agonists as described in the referenced publication. TNBC refers to Triple-Negative Breast Cancer. The differing effects on cholesterol biosynthesis genes highlight the tissue- and compound-specific activities of these modulators.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to generate the comparative gene expression data.

Cell Culture and Treatment

For Mouse Th17 Cell Differentiation: Naive CD4+ T cells were isolated from the spleens of C57BL/6 mice. These cells were then cultured under Th17 polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines such as TGF-β, IL-6, IL-1β, and IL-23. The different RORγ inverse agonists (TAK828F, VTP-23, GSK805, XY018, SR2211) or a vehicle control (DMSO) were added to the culture medium at the indicated concentrations at the initiation of the culture. Cells were harvested for RNA extraction after a specified period of differentiation (e.g., 3-5 days).

For Human Th17 Cell Differentiation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors. Naive CD4+ T cells were subsequently purified from the PBMCs. The purified T cells were activated with anti-CD3 and anti-CD28 antibodies in the presence of Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies). The RORγt inverse agonists (Compound A, B, C) or DMSO were added to the cultures. Cells were collected at various time points (e.g., 24 and 48 hours) for RNA isolation.

For MDA-MB-468 Triple-Negative Breast Cancer (TNBC) Cells: MDA-MB-468 cells were cultured in appropriate growth medium. The cells were then treated with the specified concentrations of RORγ antagonists (XY018, GSK805, TAK828F, VTP-23) or DMSO for 24 hours before RNA extraction.

RNA-Sequencing (RNA-Seq)

Total RNA was extracted from the cultured and treated cells using a commercially available kit. The quality and quantity of the extracted RNA were assessed. RNA-seq libraries were then prepared from the total RNA. This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries were then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

Bioinformatic Analysis

The raw sequencing reads were first assessed for quality. The reads were then aligned to the appropriate reference genome (human or mouse). Following alignment, the number of reads mapping to each gene was quantified to generate a count matrix. Differential gene expression analysis was performed between the modulator-treated and vehicle-treated groups to identify genes with statistically significant changes in expression. This analysis typically involves normalization of the count data and the application of statistical tests. Genes with a fold change and a false discovery rate (FDR) or p-value below a certain threshold were considered differentially expressed. Further downstream analyses, such as gene ontology (GO) and pathway enrichment analysis, were often performed to understand the biological functions of the differentially expressed genes.

Visualizations

RORγ Signaling Pathway

ROR_gamma_Signaling Agonist Agonist (e.g., Oxysterols) InvAgonist Inverse Agonist (e.g., TAK828F, XY018) RORg RORγ Agonist->RORg Binds to LBD InvAgonist->RORg Binds to LBD Coactivator Coactivators (e.g., SRC1, p300) RORg->Coactivator Recruits Corepressor Corepressors (e.g., NCoR) RORg->Corepressor Recruits RORE ROR Response Element (RORE) in DNA Coactivator->RORE Complex binds Corepressor->RORE Complex binds Transcription_Activation Target Gene Transcription (e.g., IL17A, IL17F) RORE->Transcription_Activation Activates Transcription_Repression Repression of Target Genes RORE->Transcription_Repression Represses Th17_Diff Th17 Differentiation Transcription_Activation->Th17_Diff Promotes Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_rna_seq RNA-Sequencing cluster_analysis Data Analysis Cell_Isolation Isolate Primary Cells (e.g., Naive CD4+ T cells) Cell_Culture Culture under Specific Conditions (e.g., Th17 Polarization) Cell_Isolation->Cell_Culture Treatment Treat with different RORγ Modulators or Vehicle Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Downstream Downstream Analysis (Pathway, GO) Diff_Expression->Downstream

References

Evaluating the Safety Profile of Cintirorgon Sodium in Comparison to Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Cintirorgon sodium, a first-in-class oral agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ), with other established cancer therapies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential role in oncology.

Introduction to this compound

This compound (formerly LYC-55716) is an investigational small molecule designed to modulate the immune system to fight cancer. By activating RORγ, a nuclear receptor that acts as a key transcription factor, this compound enhances the function and proliferation of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. This activation is intended to boost the body's natural anti-tumor immune response.[1]

Comparative Safety Data

The safety profile of a novel therapeutic is a critical component of its overall clinical evaluation. This section presents a comparative summary of treatment-related adverse events (AEs) for this compound, select immune checkpoint inhibitors (pembrolizumab and nivolumab), and standard-of-care chemotherapies (docetaxel and gemcitabine). The data is compiled from publicly available clinical trial information. Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), a standardized system for classifying the severity of side effects.[2][3][4][5]

Table 1: Safety Profile of this compound (Phase 1, Relapsed/Refractory Metastatic Cancer)

Adverse EventAny Grade (n=32)Grade 3 (n=32)
Diarrhea11 (34%)0 (0%)
Fatigue7 (22%)0 (0%)
Anemia4 (13%)2 (6%)
Decreased Appetite4 (13%)0 (0%)
Nausea4 (13%)0 (0%)
Gamma-glutamyl transferase increasedNot Reported1 (3%)
HypophosphatemiaNot Reported1 (3%)

Note: No dose-limiting toxicities were reported in the Phase 1 study.

Table 2: Safety Profile of Pembrolizumab (Advanced Melanoma)

Adverse EventAny GradeGrade ≥3
Fatigue28%0.9%
Pruritus28%0.5%
Rash24%0.6%
Diarrhea23%2.0%
Nausea18%0.5%
Arthralgia18%0.4%
Vitiligo17%0%
Asthenia16%1.0%
Cough16%0.2%
Headache14%0.2%

Data derived from pooled analysis of KEYNOTE-001, KEYNOTE-002, and KEYNOTE-006 trials.

Table 3: Safety Profile of Nivolumab (Advanced Melanoma)

Adverse EventAny GradeGrade 3-4
Fatigue49%3%
Pruritus36%1%
Diarrhea33%3%
Rash30%1%
Nausea26%1%
Decreased appetite23%1%
Arthralgia22%1%
Vomiting19%1%
Cough19%0%
Pyrexia17%1%

Data from a pooled analysis of four clinical trials.

Table 4: Safety Profile of Docetaxel (Metastatic Breast Cancer, 60-100 mg/m²)

Adverse EventAny GradeGrade 3-4
Alopecia89%Not Reported
Neutropenia96%75%
Leukopenia96%32%
Anemia90%8%
Thrombocytopenia8%Not Reported
Nausea42%3%
Vomiting23%2%
Diarrhea42%6%
Stomatitis52%7%
Asthenia66%15%
Myalgia52%8%
Fluid Retention60%7%
Peripheral Neuropathy58%4%

Data is a summary from multiple studies and prescribing information.

Table 5: Safety Profile of Gemcitabine (Single Agent, Various Malignancies)

Adverse EventAny GradeGrade 3-4
Nausea/Vomiting69%13%
Anemia68%7%
Neutropenia63%25%
Increased ALT68%10%
Increased AST67%8%
Proteinuria45%<1%
Fever41%2%
Hematuria35%<1%
Rash30%<1%
Thrombocytopenia24%5%
Dyspnea23%3%
Edema20%1%

Data from a safety analysis of 979 patients across five clinical trials.

Experimental Protocols

The safety data presented above were collected during Phase 1 clinical trials for this compound and from various clinical trials for the comparator drugs. The methodologies for assessing safety in these trials generally adhere to established guidelines for early-phase oncology studies.

Phase 1 Safety Assessment Methodology

The primary objective of a Phase 1 oncology trial is to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of a new investigational agent. Key components of the safety assessment protocol include:

  • Dose Escalation: The trial typically begins with a low starting dose of the investigational drug administered to a small cohort of patients. The dose is gradually increased in subsequent cohorts if the initial dose is well-tolerated. This process continues until the maximum tolerated dose (MTD) is identified, which is the highest dose that does not cause unacceptable side effects.

  • Adverse Event Monitoring and Grading: Patients are closely monitored for any adverse events (AEs). AEs are systematically recorded and graded for severity using the Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized five-point scale:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to AE.

  • Laboratory and Clinical Assessments: Regular monitoring of hematology, blood chemistry, and urinalysis is conducted to detect any drug-related toxicities. Physical examinations, vital sign measurements, and electrocardiograms (ECGs) are also performed at specified intervals.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to study the absorption, distribution, metabolism, and excretion of the drug (pharmacokinetics). In some trials, biomarker assessments are performed to understand the drug's effect on its target (pharmacodynamics).

Signaling Pathways and Experimental Workflows

RORγ Signaling Pathway

This compound exerts its effect through the RORγ signaling pathway. RORγ is a nuclear receptor that plays a crucial role in the differentiation and function of Th17 and Tc17 cells, which are important for anti-tumor immunity.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cintirorgon Cintirorgon RORg_inactive RORγ (inactive) Cintirorgon->RORg_inactive Binds to RORg_active RORγ (active) RORg_inactive->RORg_active Activates RORE ROR Response Element (DNA) RORg_active->RORE Translocates to Nucleus & Binds to RORE Gene_Expression Target Gene Expression RORE->Gene_Expression Regulates Th17_Tc17 ↑ Th17/Tc17 Differentiation & Function Gene_Expression->Th17_Tc17 Cytokine ↑ IL-17, IL-22 Gene_Expression->Cytokine Anti_Tumor ↑ Anti-Tumor Immunity Th17_Tc17->Anti_Tumor Cytokine->Anti_Tumor

Caption: RORγ signaling pathway activated by this compound.

General Experimental Workflow for a Phase 1 Oncology Trial

The following diagram illustrates a typical workflow for a Phase 1 dose-escalation study in oncology.

Phase1_Workflow Start Start Patient_Screening Patient Screening & Informed Consent Start->Patient_Screening Cohort1_Dose1 Cohort 1: Administer Dose Level 1 Patient_Screening->Cohort1_Dose1 Safety_Monitoring1 Safety & Tolerability Monitoring (DLT Period) Cohort1_Dose1->Safety_Monitoring1 DLT_Observed Dose-Limiting Toxicity Observed? Safety_Monitoring1->DLT_Observed Stop_Escalation MTD Exceeded Stop Dose Escalation DLT_Observed->Stop_Escalation Yes Escalate_Dose Escalate to Next Dose Level DLT_Observed->Escalate_Dose No Expand_Cohort Expand Cohort at Current Dose Level Stop_Escalation->Expand_Cohort May expand at lower dose RP2D_Established Recommended Phase 2 Dose (RP2D) Established Expand_Cohort->RP2D_Established Cohort_N_Dose_N Cohort N: Administer Dose Level N Escalate_Dose->Cohort_N_Dose_N Escalate_Dose->RP2D_Established MTD reached Safety_Monitoring_N Safety & Tolerability Monitoring (DLT Period) Cohort_N_Dose_N->Safety_Monitoring_N Safety_Monitoring_N->DLT_Observed End End RP2D_Established->End

Caption: General workflow of a Phase 1 oncology dose-escalation trial.

References

Comparative Analysis of Cintirorgon Sodium's Cross-reactivity with ROR Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ann Arbor, MI – November 26, 2025 – New data on the selectivity of Cintirorgon sodium (LYC-55716), a first-in-class oral agonist of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ), demonstrates its high specificity for its intended target with minimal cross-reactivity against other ROR isoforms, RORα and RORβ. This analysis, compiled from preclinical studies, provides critical insights for researchers in immunology and oncology exploring the therapeutic potential of RORγ modulation.

This compound is under investigation as a novel immuno-oncology agent.[1] Its mechanism of action centers on the activation of RORγ, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are implicated in anti-tumor immune responses.[2] The selectivity of such therapeutic agents is paramount to minimizing off-target effects and ensuring a favorable safety profile.

Quantitative Comparison of ROR Isoform Activity

To ascertain the selectivity of this compound, its activity on all three ROR isoforms was evaluated. While specific EC50 values for this compound's activity on RORα and RORβ are not publicly available in the primary literature, the compound has been characterized as a selective RORγ agonist, implying significantly lower or no activity on the other two isoforms.

For comparative context, the table below includes selectivity data for other synthetic RORγ agonists, LYC-53772 and LYC-54143, which were developed in parallel research programs. This data, derived from a Gal4 reporter assay, illustrates the typical selectivity profile sought for this class of compounds.

CompoundRORγ EC50 (µM)RORα ActivityRORβ ActivityData Source
This compound (LYC-55716) Potent AgonistNo ActivationNo Activation[3]
LYC-53772 0.6 ± 0.1No ActivationNo Activation[3]
LYC-54143 0.2 ± 0.1No ActivationNo Activation[3]

Table 1: Comparative activity of synthetic RORγ agonists on ROR isoforms. "No Activation" indicates that the compounds did not activate the respective RORα and RORβ isoforms in the described assays.

RORγ Signaling and Agonist Mechanism of Action

RORγ agonists like this compound are designed to enhance the body's immune response against cancer. Upon binding to RORγ within immune cells, the agonist promotes the transcription of genes associated with immune activation. This leads to the enhanced differentiation and function of Th17 and Tc17 cells, which can infiltrate tumors and exert anti-cancer effects.

ROR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., T cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cintirorgon_sodium This compound (LYC-55716) ROrg ROrg Cintirorgon_sodium->ROrg Cellular Uptake RORg RORγ RORg_complex RORγ-Agonist Complex RORg->RORg_complex Binding RORE ROR Response Element (RORE) on DNA RORg_complex->RORE Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription RORE->Gene_Transcription Initiates Immune_Activation Enhanced Immune Function Gene_Transcription->Immune_Activation Leads to

Caption: RORγ agonist signaling pathway.

Experimental Protocols

The determination of ROR isoform selectivity is a critical step in the preclinical development of compounds like this compound. A widely used method is the Gal4 reporter gene assay.

Gal4 Reporter Gene Assay for ROR Isoform Selectivity

This assay is designed to measure the ability of a compound to activate a specific nuclear receptor isoform.

Objective: To determine the potency and selectivity of a test compound (e.g., this compound) for RORα, RORβ, and RORγ.

Principle: The assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of the ROR isoform of interest (RORα, RORβ, or RORγ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein is co-expressed in a host cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If the test compound binds to and activates the ROR LBD, the Gal4 DBD will bind to the UAS and drive the expression of luciferase, which can be quantified as a luminescent signal.

Materials:

  • HEK293T cells

  • Expression plasmids for Gal4-RORα-LBD, Gal4-RORβ-LBD, and Gal4-RORγ-LBD

  • Luciferase reporter plasmid with a Gal4 UAS promoter

  • Control plasmid (e.g., expressing Renilla luciferase for normalization)

  • Cell culture medium and reagents

  • Transfection reagent

  • Test compound (this compound) and control compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in appropriate medium.

    • Cells are seeded into 96-well plates.

    • On the following day, cells are co-transfected with the respective Gal4-ROR-LBD expression plasmid, the Gal4 UAS-luciferase reporter plasmid, and a control plasmid for normalization.

  • Compound Treatment:

    • After a post-transfection incubation period (typically 4-6 hours), the medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Control wells receive vehicle (e.g., DMSO) only.

  • Incubation:

    • The cells are incubated with the compound for 18-24 hours to allow for receptor activation and luciferase expression.

  • Luciferase Assay:

    • The luciferase assay reagent is added to the wells.

    • The luminescence is measured using a luminometer. Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the compound concentration.

    • The EC50 value (the concentration at which 50% of the maximal response is observed) is calculated for each ROR isoform using a non-linear regression analysis.

    • Selectivity is determined by comparing the EC50 values for RORγ with those for RORα and RORβ. A significantly higher EC50 for RORα and RORβ indicates selectivity for RORγ.

Gal4_Assay_Workflow start Start cell_culture Seed HEK293T cells in 96-well plates start->cell_culture transfection Co-transfect with: - Gal4-ROR-LBD plasmid - UAS-Luciferase plasmid - Control plasmid cell_culture->transfection compound_addition Add serial dilutions of This compound transfection->compound_addition incubation Incubate for 18-24 hours compound_addition->incubation luciferase_assay Perform dual-luciferase assay incubation->luciferase_assay data_analysis Analyze luminescence data and calculate EC50 values luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for Gal4 Reporter Gene Assay.

Conclusion

The available preclinical data strongly support that this compound is a selective RORγ agonist. While direct quantitative comparisons of its activity on RORα and RORβ are not detailed in the public domain, the consistent description of its selectivity in the scientific literature underscores its targeted mechanism of action. The use of established and rigorous experimental protocols, such as the Gal4 reporter gene assay, is fundamental in characterizing the selectivity profile of novel therapeutic candidates like this compound, ensuring a solid foundation for further clinical investigation.

References

A Comparative Analysis of Cintirorgon Sodium and Other Novel Immunotherapies in Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of immuno-oncology, novel therapeutic modalities are continuously emerging, offering new hope for patients with cancer. This guide provides a comprehensive benchmark of Cintirorgon sodium (LYC-55716), a first-in-class oral RORγ agonist, against two other innovative immunotherapies: Tebentafusp, a bispecific T-cell engager, and Talimogene laherparepvec (T-VEC), an oncolytic virus. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, anti-tumor efficacy, and immunomodulatory effects based on available preclinical and clinical data.

Executive Summary

This compound, Tebentafusp, and Talimogene laherparepvec represent distinct yet powerful approaches to harnessing the immune system to fight cancer. This compound acts as an oral immunomodulator, enhancing the function of T-cells. Tebentafusp functions as a bridge, directly connecting T-cells to tumor cells for targeted killing. T-VEC serves as a dual-action agent, directly destroying cancer cells while simultaneously stimulating a broad anti-tumor immune response. This guide will delve into the quantitative data supporting each therapy's performance, detail the experimental methodologies used to generate this data, and provide visual representations of their complex biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathways

This compound (LYC-55716): As a selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), this compound modulates gene expression in T lymphocytes. This activation enhances the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, boosts the production of pro-inflammatory cytokines, and promotes the infiltration of CD8+ T-cells into the tumor microenvironment.

Tebentafusp: This bispecific fusion protein consists of a T-cell receptor (TCR) domain that recognizes the gp100 antigen presented by HLA-A*02:01 on melanoma cells, and an anti-CD3 single-chain variable fragment (scFv) that engages T-cells. This dual binding effectively creates an immune synapse, redirecting and activating T-cells to lyse tumor cells.

Talimogene laherparepvec (T-VEC): T-VEC is a genetically modified herpes simplex virus type 1 (HSV-1) that selectively replicates within and lyses tumor cells. This oncolysis releases tumor-associated antigens and granulocyte-macrophage colony-stimulating factor (GM-CSF), which is encoded in the viral genome, to promote the recruitment and activation of dendritic cells, leading to a systemic anti-tumor T-cell response.

Diagram of the this compound Signaling Pathway

cluster_extracellular Extracellular cluster_cell T-cell cluster_nucleus Cintirorgon_sodium This compound RORg RORγ Receptor Cintirorgon_sodium->RORg Binds to Nucleus Nucleus RORg->Nucleus Translocates to RORE ROR Response Elements (ROREs) RORg->RORE Binds to Gene_Expression Gene Expression Modulation RORE->Gene_Expression Activates Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity (Increased Th17/Tc17, Cytokines, CD8+ infiltration) Gene_Expression->Anti_Tumor_Immunity Leads to

Caption: this compound signaling pathway in a T-cell.

Diagram of the Tebentafusp Mechanism of Action

cluster_binding Tumor_Cell Tumor Cell (HLA-A*02:01+) gp100 gp100/HLA Complex T_Cell T-cell T_Cell->Tumor_Cell Induces Lysis CD3 CD3 Receptor Cytokine_Release Cytokine Release (IFN-γ, etc.) T_Cell->Cytokine_Release Activates Tebentafusp Tebentafusp Tebentafusp->gp100 Binds to Tebentafusp->CD3 Engages

Caption: Tebentafusp bridging a T-cell and a tumor cell.

Diagram of the Talimogene Laherparepvec (T-VEC) Anti-Tumor Cycle

cluster_infection 1. Infection and Lysis cluster_antigen_release 2. Antigen and GM-CSF Release cluster_immune_activation 3. Immune Activation T_VEC T-VEC Tumor_Cell Tumor Cell T_VEC->Tumor_Cell Infects Lysis Cell Lysis Tumor_Cell->Lysis Replicates and causes Antigens Tumor Antigens Lysis->Antigens GM_CSF GM-CSF Lysis->GM_CSF DC Dendritic Cell (DC) Antigens->DC Uptake by GM_CSF->DC Recruits & Activates T_Cell_Activation T-cell Activation DC->T_Cell_Activation Presents Antigens to Systemic_Response Systemic Anti-Tumor Immune Response T_Cell_Activation->Systemic_Response Leads to

Caption: The cyclical mechanism of T-VEC induced anti-tumor immunity.

Comparative Efficacy and Immunomodulatory Effects

The following tables summarize the available quantitative data on the anti-tumor immunity of this compound, Tebentafusp, and Talimogene laherparepvec.

Table 1: Clinical Efficacy in Solid Tumors

Therapeutic AgentCancer TypePhase of StudyObjective Response Rate (ORR)Disease Control Rate (DCR)Key Clinical Outcomes
This compound Various Advanced Solid TumorsPhase 18% (2/25)52% (13/25)Two confirmed partial responses in NSCLC and sarcomatoid breast cancer; 11 patients had stable disease.
Tebentafusp Metastatic Uveal MelanomaPhase 39%46%Significant improvement in overall survival (1-year OS rate of 73% vs 58.5% for investigator's choice).
T-VEC Advanced MelanomaPhase 326.4%40.8%Durable response rate of 16.3% vs 2.1% for GM-CSF.

Table 2: Immunomodulatory Effects on the Tumor Microenvironment

Therapeutic AgentKey Biomarker ChangesFold Change / % IncreaseExperimental System
This compound Increased CD8+ T-cell infiltration-Preclinical models
Enhanced pro-inflammatory cytokine production-Preclinical models

|

Safety Operating Guide

Essential Guide to the Proper Disposal of Cintirorgon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of cintirorgon sodium, a first-in-class, selective and orally bioavailable RORγ agonist. Adherence to these procedures is critical due to the compound's hazardous properties.

Key Safety and Disposal Information

The disposal protocol for this compound is dictated by its classification as a hazardous substance. The Safety Data Sheet (SDS) is the primary source of this information. A summary of the most critical data is presented below.

Hazard ClassificationGHS CodeDescriptionDisposal Directive
Acute Oral ToxicityH302Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic lifeP273: Avoid release to the environment.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effectsP391: Collect spillage.[1]

Disposal Procedure

The mandated procedure for the disposal of this compound is straightforward and emphasizes professional handling due to its toxicity profile.

Step 1: Containment and Labeling

  • Ensure that all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), is collected in a designated, sealed, and clearly labeled hazardous waste container.

  • The label should prominently display the chemical name ("this compound"), the relevant hazard symbols (e.g., toxic, environmentally hazardous), and the date of waste generation.

Step 2: Segregation of Waste

  • Store the this compound waste container separately from other laboratory waste streams to prevent accidental mixing with incompatible materials. The SDS for this compound notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 3: Professional Disposal

  • The primary and required method of disposal is through an approved and licensed hazardous waste disposal company.[1] Do not attempt to dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.

Step 4: Documentation

  • Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal service. This is a common requirement for regulatory compliance.

Environmental Hazards and Handling Precautions

This compound is classified as "very toxic to aquatic life with long lasting effects" (H410). This designation means that even small quantities of the compound can be lethal to fish, crustaceans, and algae, and can persist in the environment, causing long-term damage to ecosystems. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal. Always collect any spillage and handle the material in a way that avoids environmental contamination.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start This compound Waste Generated (e.g., unused compound, contaminated labware) assess Consult Safety Data Sheet (SDS) start->assess hazard Hazard Identified: - Acute Oral Toxicity (H302) - Very Toxic to Aquatic Life (H400, H410) assess->hazard collect Collect in a Designated, Sealed Hazardous Waste Container hazard->collect drain Drain Disposal hazard->drain PROHIBITED trash Regular Trash Disposal hazard->trash PROHIBITED label_waste Label Container with Chemical Name and Hazard Symbols collect->label_waste contact_ehs Contact Institutional EHS for Waste Pickup label_waste->contact_ehs disposal Transfer to an Approved Waste Disposal Plant contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Due to the lack of publicly available, validated protocols for the chemical neutralization of this compound, and its significant environmental toxicity, adherence to the official guidance of disposal via a certified hazardous waste facility is mandatory. This ensures the safety of laboratory personnel and the protection of the environment.

References

Essential Safety and Logistical Information for Handling Cintirorgon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Cintirorgon sodium, a first-in-class, selective, and orally bioavailable RORγ agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this potent immunomodulatory compound.

Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental ingestion and skin contact. The following table summarizes the required PPE for handling this compound powder and solutions.

PPE ComponentSpecificationPurpose
Gloves Nitrile or neoprene, double-glovedPrevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential contamination.
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from dust particles and splashes of solutions.
Lab Coat Impervious, fully buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator is recommended, especially when handling the powder form outside of a certified chemical fume hood.Prevents inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a designated and clearly marked area for handling this compound is established.

    • Verify that an accessible safety shower and eye wash station are available and in working order.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting (Powder Form) :

    • Perform all manipulations of the powdered form of this compound within a certified chemical fume hood to minimize inhalation risk.

    • Use a dedicated set of spatulas and weighing boats.

    • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

    • Immediately cap the stock container tightly after use.

  • Solution Preparation :

    • Add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.

    • If sonication or vortexing is required, ensure the container is securely capped.

  • Experimental Use :

    • When using solutions of this compound, handle with the same level of care as the powder.

    • Avoid the generation of aerosols.

    • Clearly label all tubes and containers with the compound name, concentration, and date.

  • Post-Handling :

    • Decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste :

    • All solid waste contaminated with this compound, including gloves, weighing boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be sealed and disposed of through an approved waste disposal plant.

  • Liquid Waste :

    • Aqueous and solvent-based solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.

  • Empty Containers :

    • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of as regular laboratory glass waste, with the label defaced.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of its mechanism and handling, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Cintirorgon_Sodium_Signaling_Pathway cluster_cell T Helper 17 (Th17) Cell Cintirorgon This compound RORg RORγ Cintirorgon->RORg Binds to & activates RORE ROR Response Elements (ROREs) in DNA RORg->RORE Binds to Transcription Gene Transcription RORE->Transcription Cytokines IL-17A, IL-17F, IL-22 Transcription->Cytokines Leads to production of Immune_Response Pro-inflammatory Immune Response Cytokines->Immune_Response

Caption: Signaling pathway of this compound as a RORγ agonist.

Experimental_Workflow Prep 1. Preparation (Don PPE, Prepare Workspace) Weigh 2. Weighing (In Fume Hood) Prep->Weigh Dissolve 3. Dissolution (Prepare Stock Solution) Weigh->Dissolve Experiment 4. Experimentation (Cell Culture, etc.) Dissolve->Experiment Decon 5. Decontamination (Clean Workspace & Equipment) Experiment->Decon Disposal 6. Waste Disposal (Segregate Hazardous Waste) Decon->Disposal Remove_PPE 7. Doff PPE Disposal->Remove_PPE

Caption: Experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cintirorgon sodium
Reactant of Route 2
Reactant of Route 2
Cintirorgon sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。